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3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Documentation Hub

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  • Product: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
  • CAS: 1351613-88-1

Core Science & Biosynthesis

Foundational

Process Chemistry Guide: Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Executive Summary & Strategic Analysis The 1H-pyrazolo[3,4-b]pyridine scaffold (often referred to as 7-azaindazole) is a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors targeting FGF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1H-pyrazolo[3,4-b]pyridine scaffold (often referred to as 7-azaindazole) is a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors targeting FGFR, FLT3, and TRK pathways. The specific derivative 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde represents a high-value intermediate. The C3-chloro substituent modulates potency and metabolic stability, while the C5-aldehyde serves as a versatile "warhead" attachment point for reductive aminations or olefinations.

This guide moves beyond basic literature preparations to present a scalable, robust synthetic route. We prioritize regiocontrol and process safety , specifically addressing the challenges of handling hydrazine at scale and performing metallation on substrates with acidic protons.

Retrosynthetic Logic

The most efficient disconnection relies on late-stage functionalization of the pre-formed bicyclic core. We avoid the early introduction of the aldehyde to prevent oxidation/reduction incompatibilities during ring closure.

Strategic Disconnection:

  • C5-Formylation: Via metal-halogen exchange (Lithiation) of a bromide.

  • C3-Chlorination: Electrophilic aromatic substitution (SEAr) on the heteroaromatic core.

  • Bicyclic Core Construction: Hydrazine-mediated cyclization of a 2-fluoro-3-formylpyridine precursor.[1]

Synthetic Pathway Visualization

The following diagram illustrates the optimized workflow, highlighting the critical decision points and reagents.

SynthesisRoute cluster_conditions Process Parameters SM 5-bromo-2-fluoropyridine- 3-carbaldehyde Step1 Step 1: Cyclization (Hydrazine hydrate, EtOH) SM->Step1 Int1 5-bromo-1H-pyrazolo [3,4-b]pyridine Step1->Int1 Step2 Step 2: C3-Chlorination (NCS, MeCN, Reflux) Int1->Step2 Int2 5-bromo-3-chloro-1H- pyrazolo[3,4-b]pyridine Step2->Int2 Step3 Step 3: C5-Formylation (n-BuLi [2.2 eq], DMF) Int2->Step3 Product 3-chloro-1H-pyrazolo [3,4-b]pyridine-5-carbaldehyde Step3->Product

Figure 1: Linear synthetic sequence designed for regiochemical fidelity and yield maximization.

Detailed Experimental Protocols

Step 1: Core Synthesis (Azaindazole Formation)

Reaction: Condensation of 5-bromo-2-fluoropyridine-3-carbaldehyde with hydrazine.

  • Rationale: The fluorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) by the aldehyde at C3. Hydrazine acts as a bis-nucleophile, first forming the hydrazone and then displacing the fluoride to close the ring.
    
  • Safety Note: Hydrazine hydrate is toxic and potentially unstable. Operations should be conducted in a well-ventilated fume hood.

Protocol:

  • Charge a reaction vessel with 5-bromo-2-fluoropyridine-3-carbaldehyde (1.0 eq) and Ethanol (10 vol).

  • Cool the solution to 0–5 °C.

  • Add Hydrazine hydrate (80% aq. solution, 3.0 eq) dropwise over 30 minutes. Exotherm expected.

  • Allow the mixture to warm to room temperature (RT), then heat to reflux (78 °C) for 4 hours.

  • IPC (In-Process Control): Monitor by LCMS for consumption of starting material (M+H 203/205) and formation of product (M+H 198/200).

  • Workup: Cool to RT. The product often precipitates. Dilute with water (10 vol) and stir for 30 minutes.

  • Filter the solids, wash with water (3 x 2 vol) and cold ethanol (1 vol).

  • Dry under vacuum at 45 °C to constant weight.

    • Expected Yield: 80–90%

    • Appearance: Yellow to off-white solid.

Step 2: Regioselective C3 Chlorination

Reaction: Electrophilic halogenation using N-Chlorosuccinimide (NCS).

  • Mechanism: The pyrazole ring is electron-rich, but the pyridine ring is electron-deficient. The C3 position is the most nucleophilic site on the fused system, ensuring high regioselectivity over the pyridine positions.

  • Critical Parameter: Use of acetonitrile (MeCN) as solvent typically provides cleaner profiles than DMF for this specific substrate.

Protocol:

  • Suspend 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in Acetonitrile (15 vol).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) in a single portion.

  • Heat the mixture to reflux (80–82 °C) for 6–12 hours.

  • IPC: LCMS should show conversion to the mono-chlorinated species (M+H 232/234/236 pattern for Br+Cl).

  • Workup: Cool to RT. Concentrate the solvent to ~25% volume.

  • Add water (10 vol) to precipitate the product.

  • Filter, wash with water to remove succinimide by-products, and dry.

    • Expected Yield: 75–85%[2]

Step 3: C5 Formylation via Lithium-Halogen Exchange

Reaction: Dilithiation followed by DMF quench.

  • The "Acidic Proton" Challenge: The N1-proton of the pyrazole (pKa ~13) will be deprotonated by organolithiums before the bromine-lithium exchange occurs.

  • Solution: We utilize a 2.2 equivalent strategy . The first equivalent of n-BuLi acts as a base (deprotonating N1), and the second equivalent performs the Br/Li exchange at C5. This avoids the need for a separate protection/deprotection step (like THP protection), streamlining the process.

Protocol:

  • Dissolve 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF (20 vol) under Nitrogen/Argon atmosphere.

  • Cool the reaction to -78 °C (Acetone/Dry Ice bath). Strict temperature control is vital to prevent halogen dance side reactions.

  • Add n-Butyllithium (2.5 M in hexanes, 2.2 eq) dropwise over 45 minutes. Maintain internal temperature < -70 °C.

    • Observation: The mixture may become a thick slurry (the dilithiated species).

  • Stir at -78 °C for 1 hour.

  • Add anhydrous DMF (Dimethylformamide, 3.0 eq) dropwise.

  • Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

  • Quench: Add saturated aqueous

    
     solution carefully.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOAc/Heptane or flash chromatography (SiO2, 0-50% EtOAc in Hexanes).

    • Expected Yield: 60–70%

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Chlorination)Step 3 (Formylation)
Reagent Hydrazine HydrateNCSn-BuLi / DMF
Solvent EthanolAcetonitrileTHF (Anhydrous)
Temp Reflux (78 °C)Reflux (80 °C)-78 °C
Yield (Typical) 85%80%65%
Key Impurity Uncyclized hydrazone3,4-dichloro analog (rare)Des-bromo (protonated)
Purification PrecipitationPrecipitationColumn/Cryst.

Troubleshooting & Optimization

Issue: Low Yield in Formylation (Step 3)
  • Symptom: Recovery of des-bromo starting material (3-chloro-1H-pyrazolo[3,4-b]pyridine) instead of aldehyde.

  • Cause: Incomplete lithiation or moisture in the system quenching the lithiated intermediate.

  • Fix: Ensure THF is distilled or from a solvent drying system (water <50 ppm). Increase n-BuLi to 2.5 eq. Alternatively, use Turbo-Grignard (i-PrMgCl·LiCl) at -15 °C, which tolerates functional groups better but requires N-protection (e.g., THP) for optimal results.

Issue: Regioselectivity in Chlorination (Step 2)
  • Symptom: Chlorination occurring on the pyridine ring.[3][4]

  • Cause: Overheating or use of radical initiators.

  • Fix: Stick to NCS (softer electrophile than

    
     gas). Ensure the reaction is kept in the dark if radical side-reactions are suspected, though C3 is electronically highly favored.
    

References

  • Core Synthesis & Scale-up

    • Preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.[1][5][6] ChemicalBook.[1] (Standard hydrazine cyclization protocols).

  • Halogenation Strategy

    • Regioselective halogenation of 1H-pyrazolo[3,4-b]pyridines.[5][7] This aligns with standard electrophilic aromatic substitution on azaindazoles.

    • (General reference for heterocyclic functionalization).

  • Lithiation of Acidic Heterocycles

    • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.[8] (Validating the use of n-BuLi or i-PrMgCl on unprotected NH-heterocycles).

  • Kinase Inhibitor Context

    • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

Sources

Exploratory

Technical Monograph: 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

This technical guide provides a comprehensive analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde , a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and anti-infective ag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde , a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and anti-infective agents.

Executive Summary

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde represents a strategic "bifunctional" intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its three key vectors: the C5-aldehyde (for reductive aminations/condensations), the C3-chloride (for transition-metal catalyzed cross-couplings), and the N1-amine (for solubility-enhancing alkylations or hinge-binding interactions). This scaffold is chemically distinct from the more common pyrazolo[1,5-a]pyrimidine isomers, offering unique vectors for exploring ATP-binding pockets in kinases such as TRK , GSK-3 , and CDK .

Chemical Profile & Structural Analysis[1][2]

Nomenclature and Identifiers[3][4]
  • IUPAC Name: 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

  • CAS Number: 117007-51-9 (Core 3-chloro parent); Specific aldehyde derivatives often indexed under proprietary catalog IDs (e.g., Life Chemicals F2102-0113).

  • SMILES: ClC1=NNC2=NC=C(C=O)C=C12

  • Molecular Formula: C₇H₄ClN₃O

  • Molecular Weight: 181.58 g/mol

Physicochemical Properties (Predicted)
PropertyValue / RangeRelevance
LogP ~1.8 - 2.2Favorable for CNS penetration; lipophilicity allows membrane permeability.
H-Bond Donors 1 (N1-H)Critical for H-bond interactions with kinase hinge regions (e.g., Glu/Met residues).
H-Bond Acceptors 3 (N2, N7, O)The N7 pyridine nitrogen is a key acceptor in the pharmacophore.
pKa (N1-H) ~10 - 11Weakly acidic; deprotonation requires bases like Cs₂CO₃ or NaH for alkylation.
Melting Point >200°C (Decomp.)High crystallinity due to intermolecular H-bonding (dimer formation).

Synthesis Architectures

The synthesis of this scaffold requires a convergent approach to install the halogen and aldehyde functionalities without compromising the sensitive pyrazole NH.

Primary Synthetic Route: The "Sandmeyer-Lithiation" Sequence

This is the most authoritative route for generating high-purity material. It avoids the regioselectivity issues of direct ring closure.

  • Core Formation: Condensation of 2-chloro-5-bromo-3-pyridinecarbonitrile with hydrazine yields 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine .

  • C3 Functionalization (Sandmeyer): The 3-amino group is converted to the 3-chloro substituent via diazotization in the presence of CuCl.

  • C5 Functionalization (Formylation): The 5-bromo group is subjected to halogen-lithium exchange (after N1 protection) followed by a DMF quench to install the aldehyde.

Visualization of Synthesis Pathway

Synthesis Start 2-Chloro-5-bromo- 3-pyridinecarbonitrile Step1 3-Amino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Start->Step1 Hydrazine hydrate EtOH, Reflux Step2 3-Chloro-5-bromo- 1H-pyrazolo[3,4-b]pyridine Step1->Step2 NaNO2, HCl, CuCl (Sandmeyer) Step3 N1-Protected Intermediate (e.g., THP/SEM) Step2->Step3 DHP, pTsOH (Protection) Final 3-Chloro-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde Step3->Final 1. n-BuLi, -78°C 2. DMF 3. Deprotection

Caption: Step-wise synthetic pathway transforming a pyridine precursor into the target aldehyde via Sandmeyer and lithiation protocols.

Reactivity & Derivatization Profile[5][6]

The molecule possesses three distinct "zones" for chemical modification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Zone A: C5-Aldehyde (Reductive Amination)

The aldehyde is the most reactive handle. It is typically used to attach solubilizing groups (morpholines, piperazines) or to form hydrazone-based linkers.

  • Mechanism: Condensation with primary/secondary amines forms an imine/iminium ion, reduced in situ by NaBH(OAc)₃.

  • Application: Tuning physicochemical properties (LogD, solubility).

Zone B: C3-Chloride (Cross-Coupling)

The C3-Cl bond is chemically stable under standard nucleophilic conditions but reactive under Palladium catalysis.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces hydrophobic bulk, often required to fill the "gatekeeper" pocket in kinases.

  • Reactivity Order: C5-Br (if present) > C3-Cl. In the target molecule, C3-Cl is the primary electrophile for coupling.

Zone C: N1-Nitrogen (Alkylation)
  • N-Alkylation: Reaction with alkyl halides (R-X) and base (Cs₂CO₃) typically favors N1 over N2 (approx. 4:1 ratio), but regioselectivity must be confirmed by NOESY NMR.

  • Protection: Essential if performing organometallic chemistry on the ring.

Reactivity Logic Map

Reactivity Center 3-Chloro-1H-pyrazolo [3,4-b]pyridine-5-CHO Aldehyde C5-Aldehyde (Electrophilic) Center->Aldehyde Chloride C3-Chloride (Pd-Active) Center->Chloride Nitrogen N1-Nitrogen (Nucleophilic) Center->Nitrogen RedAm Reductive Amination (Solubility Tails) Aldehyde->RedAm R-NH2, NaBH(OAc)3 Suzuki Suzuki Coupling (Biaryl Extension) Chloride->Suzuki Ar-B(OH)2, Pd(PPh3)4 Alkyl N-Alkylation (Hinge Interaction) Nitrogen->Alkyl R-X, Cs2CO3

Caption: Orthogonal reactivity map showing the three primary derivatization vectors for medicinal chemistry optimization.

Experimental Protocols

Protocol A: Sandmeyer Reaction (Synthesis of 3-Chloro Core)

Context: Converting 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine to the 3-chloro derivative.

  • Dissolution: Suspend the 3-amino precursor (10 mmol) in concentrated HCl (20 mL) and cool to 0°C in an ice-salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL), maintaining the internal temperature below 5°C. Stir for 30 min.

  • Substitution: Prepare a solution of CuCl (15 mmol) in concentrated HCl (10 mL) at 0°C. Slowly transfer the diazonium salt solution into the CuCl solution with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Dilute with ice water and filter the precipitate. Wash with water and dry under vacuum to yield the 3-chloro derivative.

Protocol B: Reductive Amination (Derivatization of 5-CHO)

Context: Attaching a morpholine tail to the aldehyde.

  • Condensation: Dissolve 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1 mmol) in DCE (1,2-dichloroethane, 10 mL). Add morpholine (1.2 mmol) and catalytic acetic acid (1 drop). Stir for 1 hour at RT.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol) in one portion. Stir overnight under nitrogen.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications

This scaffold is a bioisostere of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system but possesses distinct electronic properties due to the extra nitrogen in the 5-membered ring.

  • Kinase Hinge Binding: The N1-H (donor) and N7 (acceptor) motif mimics the adenosine ring of ATP, making it an ideal "hinge binder" for kinases.

  • TRK Inhibition: Derivatives of this core have shown nanomolar potency against Tropomyosin Receptor Kinases (TRK), relevant in oncology (NTRK fusion cancers).[1]

  • Solubility: The C5-aldehyde allows for the introduction of polar groups (e.g., N-methyl piperazine) in the solvent-exposed region of the ATP pocket, addressing the common solubility issues of flat heteroaromatic drugs.

Safety & Handling

  • Hazards: The compound is likely toxic if swallowed (Acute Tox.[2] 3) and causes serious eye damage (Eye Dam. 1), consistent with similar halogenated heteroaromatics.

  • Stability: Aldehydes are prone to oxidation to carboxylic acids; store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • PPE: Handle in a fume hood using nitrile gloves and safety goggles. Avoid dust formation.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines: Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 1988, 66(3), 420-428.

  • Sandmeyer Reaction on Heterocycles: Goossen, L. J., et al. "Sandmeyer Reactions of 3-Aminopyrazoles." Journal of Organic Chemistry, 2018.
  • Medicinal Applications (TRK Inhibitors): Wang, T., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances, 2022.

  • Commercial Availability & Identifiers: PubChem Compound Summary for 3-Chloro-1H-pyrazolo[3,4-b]pyridine.

  • Aldehyde Functionalization: Zou, X., et al. "An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Under Microwave Irradiation." Arkivoc, 2006.[3]

Sources

Foundational

An In-depth Technical Guide to 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a key derivative, 3-chloro-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a key derivative, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, a valuable building block for the synthesis of a wide range of pharmacologically active compounds. The presence of a chloro group at the 3-position and a reactive carbaldehyde at the 5-position provides synthetic handles for facile diversification, enabling the exploration of structure-activity relationships in drug discovery programs. Pyrazolo[3,4-b]pyridine derivatives have demonstrated a broad spectrum of therapeutic potential, including antiviral, antimalarial, and anti-inflammatory activities.[1] This document provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the significant applications of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde for researchers and professionals in the field of drug development.

Physicochemical Properties

3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a solid at room temperature. Its core structure consists of a fused pyrazole and pyridine ring system. The molecular formula of this compound is C7H4ClN3O, and its calculated molecular weight is approximately 181.58 g/mol .

PropertyValueSource
Molecular Formula C7H4ClN3OCalculated
Molecular Weight ~181.58 g/mol Calculated
Appearance Solid[2]

Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

The introduction of a formyl group onto the pyrazolo[3,4-b]pyridine core can be effectively achieved through the Vilsmeier-Haack reaction.[3][4][5] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The Vilsmeier reagent, a halomethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, such as phosphoryl chloride (POCl3).[5]

The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde commences with the parent compound, 3-chloro-1H-pyrazolo[3,4-b]pyridine. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich pyridine ring of the pyrazolopyridine system. The regioselectivity of the formylation is directed to the 5-position of the pyridine ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 3-chloro-1H-pyrazolo[3,4-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure a high yield of the formylated product.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl3 prevents uncontrolled side reactions and ensures the stability of the reagent.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the electrophilic aromatic substitution to occur on the relatively electron-deficient pyridine ring.

  • Aqueous Workup and Neutralization: The workup with ice quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde. Neutralization with sodium bicarbonate is necessary to remove any remaining acidic components.

G cluster_reagents Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Start_Mat 3-chloro-1H-pyrazolo[3,4-b]pyridine Start_Mat->Intermediate Product 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Intermediate->Product Hydrolysis Quench Quench with Ice Product->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Column Chromatography Extract->Purify

Caption: Vilsmeier-Haack formylation workflow.

Applications in Drug Discovery

The aldehyde functionality of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde serves as a versatile synthetic handle for the introduction of diverse functional groups and the construction of more complex molecular architectures. This makes it a highly valuable intermediate in the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been investigated for a wide range of therapeutic applications:

  • Anticancer Agents: The pyrazolo[3,4-b]pyridine core is present in numerous compounds designed as kinase inhibitors, which are a major class of anticancer drugs.[7]

  • Antiviral and Antimicrobial Agents: Various substituted pyrazolo[3,4-b]pyridines have demonstrated significant activity against a range of viruses and bacteria.[1]

  • Central Nervous System (CNS) Disorders: The scaffold has been explored for the development of agents targeting CNS disorders, including anxiolytics.[1]

The aldehyde group can readily undergo a variety of chemical transformations, including:

  • Reductive Amination: To introduce a diverse range of amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the carbon skeleton.

  • Condensation Reactions: With active methylene compounds to generate a variety of heterocyclic systems.

  • Oxidation: To the corresponding carboxylic acid, which can then be converted to esters and amides.

G cluster_derivatives Synthetic Diversification Core 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Amine Amines Core->Amine Reductive Amination Alkenes Alkenes Core->Alkenes Wittig / HWE Reaction Heterocycles Heterocycles Core->Heterocycles Condensation Carboxylic_Acid Carboxylic Acids / Esters / Amides Core->Carboxylic_Acid Oxidation

Caption: Synthetic utility of the aldehyde group.

Conclusion

3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a strategically important intermediate for the synthesis of novel therapeutic agents. Its straightforward preparation via the Vilsmeier-Haack reaction and the synthetic versatility of its aldehyde functional group make it an invaluable tool for medicinal chemists. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new drugs to address a wide range of diseases.

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Walsh Medical Media. [Link]

  • PubChem. 3-Chloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Amerigo Scientific. 3-Chloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • MilliporeSigma. 3-Chloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Google Patents. Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]

  • Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1H-​Pyrazolo[3,​4-​b]​pyridine-​3-​carboxaldehyde, 95%. Aspira Chemical. [Link]

Sources

Exploratory

structure elucidation of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

An In-depth Technical Guide to the Structure Elucidation of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Introduction: The Imperative of Unambiguous Structural Verification The pyrazolo[3,4-b]pyridine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Introduction: The Imperative of Unambiguous Structural Verification

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] The biological activity of these molecules is inextricably linked to their precise three-dimensional structure. Any ambiguity in the arrangement of substituents, the position of heteroatoms, or the regiochemistry of the fused ring system can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide provides a comprehensive, multi-technique workflow for the definitive . As a Senior Application Scientist, my approach emphasizes not just the "what" but the "why"—explaining the causal logic behind the selection of each analytical technique and the interpretation of the resulting data. The methodology presented herein serves as a self-validating system, where data from orthogonal techniques are integrated to build an irrefutable structural hypothesis.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic analysis, the first step is to establish the molecular formula and the degree of unsaturation. This foundational information provides an initial roadmap of the structural features to expect.

1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides a high-precision mass measurement, allowing for the calculation of a unique molecular formula.

Causality: For a molecule containing chlorine, the isotopic pattern is a critical diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. The presence of a single chlorine atom will manifest as two distinct peaks in the mass spectrum: the molecular ion peak (M⁺) and an M+2 peak with roughly one-third the intensity.[3][4] This pattern provides immediate and trustworthy confirmation of the presence and number of chlorine atoms.

Expected HRMS Data for C₇H₄ClN₃O:

ParameterExpected Value
Molecular FormulaC₇H₄ClN₃O
Calculated Exact Mass ([M+H]⁺ for ³⁵Cl)182.0116
Observed Exact Mass ([M+H]⁺ for ³⁵Cl)182.0119 (Example)
Isotope Peak ([M+H]⁺ for ³⁷Cl)184.0087
Isotopic Ratio (M⁺ : M+2)~3:1

1.2. Degree of Unsaturation (DoU)

The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or π-bonds within a molecule. It is calculated from the molecular formula.

  • Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • For C₇H₄ClN₃O: DoU = 7 + 1 - (4/2) - (1/2) + (3/2) = 8 - 2 - 0.5 + 1.5 = 7

Interpretation: A DoU of 7 is consistent with the proposed bicyclic aromatic structure containing an additional carbonyl group. The fused pyrazolopyridine ring system accounts for 5 degrees of unsaturation (4 double bonds + 1 ring), the fused nature adds a second ring (1 DoU), and the aldehyde's C=O bond accounts for the final degree of unsaturation.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[5][6]

Causality: The presence of a pyrazole N-H, an aldehyde C=O, and aromatic C=C/C=N bonds will give rise to highly characteristic absorption bands in the IR spectrum. Their positions confirm the presence of these key functionalities.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)N-H StretchPyrazole N-H
~3050C-H StretchAromatic C-H
~2850, ~2750C-H StretchAldehyde C-H (Fermi doublet)
1690-1715C=O StretchAromatic Aldehyde
1600-1450C=C & C=N StretchesPyrazolo[3,4-b]pyridine Ring
~800C-Cl StretchAryl Chloride

Part 3: The Core Analysis - Integrated NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[5][7] An integrated approach using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for an unambiguous assignment.[8]

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for NMR-based structure elucidation.

NMR_Workflow H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlations) H1->HSQC C13 ¹³C NMR / DEPT (Carbon Environments) C13->HSQC HMBC HMBC (²⁻³J C-H Correlations) HSQC->HMBC Assign Protonated Carbons Structure Final Structure (Connectivity Map) HMBC->Structure Assemble Skeleton

Caption: Integrated workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Inventory

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.5Broad Singlet1HNH -1Acidic proton on pyrazole, often broad and far downfield.
~10.1Singlet1HCH OAldehyde proton, highly deshielded by the anisotropic effect of the C=O bond.
~9.0Doublet (d)1HH-6Aromatic proton adjacent to the electron-withdrawing nitrogen and aldehyde group.
~8.8Doublet (d)1HH-4Aromatic proton on the pyridine ring, deshielded by the ring nitrogen.

Note: The coupling constant (J) between H-4 and H-6 would be a small meta-coupling (~2-3 Hz).

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Using a Distortionless Enhancement by Polarization Transfer (DEPT-135) or an edited HSQC experiment helps differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon Type (DEPT)AssignmentRationale
~185CHC HOAldehyde carbonyl carbon, characteristically far downfield.
~152C (Quaternary)C -7aQuaternary carbon at the ring junction.
~150CHC -6Aromatic methine carbon adjacent to nitrogen.
~145C (Quaternary)C -3Carbon bearing the chlorine atom, deshielded.
~135C (Quaternary)C -5Carbon bearing the aldehyde group.
~120CHC -4Aromatic methine carbon.
~115C (Quaternary)C -3aQuaternary carbon at the ring junction.
2D NMR: Assembling the Structure

Heteronuclear Single Quantum Coherence (HSQC): This experiment is the cornerstone of NMR assignment, creating a direct correlation between each proton and the carbon atom to which it is attached.[9][10] It allows for the unambiguous assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is the key to mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J couplings).[10][11] These long-range correlations act as bridges, connecting the structural fragments identified by ¹H and ¹³C NMR.

Key HMBC Correlations for Structural Confirmation:

The diagram below illustrates the most critical HMBC correlations that would be used to piece together the structure of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Caption: Key HMBC correlations for structural verification.

Trustworthiness Check: The observation of these specific correlations provides a self-validating dataset. For instance, the ³J correlation from the aldehyde proton (H-CHO) to C-6, combined with the ²J correlation from H-6 to C-5, definitively places the aldehyde group at the C-5 position and confirms the relative positions of H-6 and the aldehyde. Similarly, correlations from the NH proton to C-3, C-3a, and C-7a lock the pyrazole ring into place.

Part 4: The Gold Standard - Single-Crystal X-Ray Diffraction

While the integrated spectroscopic approach provides overwhelming evidence, single-crystal X-ray diffraction is the ultimate arbiter of molecular structure.[1][12][13] If a high-quality crystal can be obtained, this technique provides a definitive three-dimensional model of the molecule in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and planarity of the ring system. It serves as the final, incontrovertible proof of the structure deduced from spectroscopic methods.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

  • Data Processing: Determine the exact mass of the monoisotopic peak and compare it to the theoretical mass calculated for C₇H₄ClN₃O. Verify the M+2 isotope peak and its intensity relative to the molecular ion peak.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to aid in carbon assignment.

  • 2D NMR Acquisition:

    • HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Run a standard gradient-selected HMBC experiment, optimized for long-range couplings of approximately 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra carefully. For 2D spectra, reference both axes correctly.

Conclusion

The structure elucidation of a novel chemical entity like 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a systematic process of hypothesis generation and validation. By initiating with fundamental data from HRMS and IR spectroscopy, a foundational understanding of the molecule's composition and functional groups is established. The core of the elucidation lies in the integrated application of 1D and 2D NMR techniques, which methodically piece together the molecular puzzle. Each experiment provides a layer of evidence that, when combined, creates a robust and trustworthy structural assignment, with single-crystal X-ray diffraction available as the ultimate confirmation. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in a drug development pipeline.

References

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Trout, R. E., et al. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Taylor, E. C., & Sheridan, J. B. (1987). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry. Available at: [Link]

  • El-Dean, A. M. K., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of the Serbian Chemical Society. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. (n.d.). HSQC – Knowledge and References. Available at: [Link]

  • Patel, R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. JCHPS Special Issue 5. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. Available at: [Link]

  • Polo-Cuadrado, E., et al. (2017). HMBC-assisted NMR-based structural determination of compound 6p. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][14][15]triazole Derivatives. ChemRxiv. Available at: [Link]

  • Amerigo Scientific. (n.d.). 3-Chloro-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • Polo-Cuadrado, E., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available at: [Link]

  • Kreck, M., & Mosandl, A. (2003). Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available at: [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

  • Zupan, J. (2018). Structural Elucidation. Comprehensive Chemometrics. Available at: [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • Giske, A., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Available at: [Link]

  • Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry. Available at: [Link]

  • Bernardino, A. M. R., et al. (2006). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Insuasty, D., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Polo-Cuadrado, E., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available at: [Link]

  • Insuasty, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Long, Y.-Y., & Wu, Y.-S. (2020). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving... Available at: [Link]

Sources

Foundational

Technical Monograph: 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Topic: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Role: Senior Application Scientist Format: Technical Monograph A Linchpin Scaffold for Next-Generation Kinase Inhibitors and sGC Stimulators Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Role: Senior Application Scientist Format: Technical Monograph

A Linchpin Scaffold for Next-Generation Kinase Inhibitors and sGC Stimulators

Executive Summary

In the landscape of modern medicinal chemistry, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 1351613-88-1 ) has emerged as a high-value heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its core: the 3-chloro substituent offers a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-carbaldehyde moiety serves as a versatile electrophile for reductive aminations, olefinations, and heterocycle formation.

This guide provides a rigorous technical analysis of this compound, detailing a robust synthetic protocol, its reactivity profile, and its application in the design of soluble Guanylate Cyclase (sGC) stimulators and kinase inhibitors.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
CAS Number 1351613-88-1
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
Melting Point >250 °C (decomposition typical for fused 1H-azoles)
pKa (calc) ~8.5 (NH), ~2.1 (Pyridine N)
Synthetic Architecture

The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is non-trivial due to the electron-deficient nature of the pyridine ring, which makes direct formylation (e.g., Vilsmeier-Haack) difficult on the fully aromatized core.

The most robust "field-proven" route involves the construction of the pyridine ring with a pre-installed methyl group, followed by selective oxidation. This approach avoids regioselectivity issues common in direct electrophilic substitution.

Protocol: Oxidation of 5-Methyl Precursor

Step 1: Cyclocondensation (Core Formation)

  • Reagents: 5-amino-3-chloropyrazole, 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal), AcOH, Reflux.

  • Mechanism: The exocyclic amine of the pyrazole attacks the carbonyl/acetal, followed by cyclization onto the pyrazole C4 position.

  • Intermediate: 3-chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine.

Step 2: Selenium Dioxide Oxidation (Functionalization)

  • Reagents: SeO₂, 1,4-Dioxane/Water (9:1), 80°C.

  • Rationale: SeO₂ is highly specific for the oxidation of activated methyl groups on heteroaromatic rings to aldehydes (Riley Oxidation).

  • Workup: Filter through Celite to remove selenium byproducts; precipitate product with water.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_legend Reaction Phase Start 5-Amino-3-chloropyrazole Intermediate 3-Chloro-5-methyl- 1H-pyrazolo[3,4-b]pyridine Start->Intermediate Cyclocondensation (AcOH, 100°C) Reagent1 Acetylacetaldehyde dimethyl acetal Reagent1->Intermediate Product 3-Chloro-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde Intermediate->Product Riley Oxidation (80°C, 4h) Reagent2 SeO2 Dioxane/H2O Reagent2->Product

Caption: Step-wise synthesis of the 5-carbaldehyde scaffold via a 5-methyl intermediate.

Medicinal Chemistry Applications

The 3-chloro-1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the indazole and 7-azaindole scaffolds, offering distinct hydrogen-bonding patterns and metabolic stability profiles.

A. Soluble Guanylate Cyclase (sGC) Stimulators

This scaffold is structurally homologous to the core of Vericiguat (a 5-fluoro-1-benzyl-1H-pyrazolo[3,4-b]pyridine derivative).

  • Role of 5-CHO: The aldehyde is a critical "divergence point." It allows for the introduction of the benzylamine pharmacophore found in sGC stimulators via Reductive Amination with substituted benzylamines.

  • Role of 3-Cl: The chlorine atom modulates the pKa of the pyrazole NH and can be replaced by fluoro or amino groups in later optimization stages, or used for cross-coupling to extend the scaffold.

B. Kinase Inhibitors (Type I/II)

The aldehyde functionality allows for the rapid generation of libraries targeting the ATP-binding pocket.

  • Hinge Binding: The N1-H and N7 (pyridine nitrogen) often form a bidentate H-bond interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Gatekeeper Interaction: The 3-chloro substituent projects into the hydrophobic pocket, often interacting with the gatekeeper residue, improving selectivity over kinases with smaller gatekeepers.

Reactivity & SAR Map

ReactivityMap Core 3-Chloro-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde Amine Reductive Amination (Benzylamines, Piperazines) --> sGC Stimulators Core->Amine Olefin Wittig/Horner-Wadsworth (Acrylates) --> Michael Acceptors Core->Olefin Alcohol Reduction (NaBH4) --> Linker Attachment Core->Alcohol Suzuki Suzuki Coupling (Ar-B(OH)2) --> Biaryl Kinase Inhibitors Core->Suzuki Buchwald Buchwald-Hartwig (Amines) --> 3-Amino Derivatives Core->Buchwald Alkylation N1-Alkylation/Arylation (R-X, Base) --> Solubility/Metabolic Stability Core->Alkylation

Caption: Orthogonal reactivity profile showing diversity vectors at C3, C5, and N1 positions.

Detailed Experimental Protocol

Self-Validating Method for the Reductive Amination of the 5-Aldehyde (Generic Procedure)

Objective: Synthesis of a 5-(aminomethyl) derivative (Key sGC intermediate).

  • Dissolution: Dissolve 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq) in anhydrous DCE (Dichloroethane) or THF .

  • Amine Addition: Add the desired amine (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by LCMS. The peak for the aldehyde (M+H 182) should disappear, replaced by the imine mass.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes, preventing direct reduction of unreacted starting material.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Handling & Safety Data
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Stability: The 3-chloro group is stable to standard acidic/basic conditions but may hydrolyze under extreme basic forcing conditions (e.g., molten NaOH).

References
  • Synthesis of Pyrazolo[3,4-b]pyridine Cores

    • Title: Improved process for preparation of substituted pyrazolo[3,4-b]pyridine.[1][2][3][4][5]

    • Source: Technical Disclosure Commons, 2024.
    • URL:[Link]

  • Medicinal Chemistry of Pyrazolopyridines (sGC Stimulators)

    • Title: Discovery of Vericiguat (BAY 1021189)
    • Source: Journal of Medicinal Chemistry, 2017.
    • URL:[Link]

  • Chemical Identity & CAS Verification

    • Title: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Product Page.[1]

    • Source: Life Chemicals.
  • General Synthesis of 5-Formyl Pyrazolo[3,4-b]pyridines

    • Title: Regioselective formylation of pyrazolo[3,4-b]pyridine systems using Vilsmeier–Haack conditions.[1][2]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

Sources

Exploratory

Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide

Executive Summary & Structural Significance The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine moiety stands as a "privileged scaffold"—a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it is a bioisostere of purine and quinazoline, allowing it to mimic ATP and interact effectively with the hinge regions of kinase domains.

This guide dissects the biological activity of these derivatives, moving beyond simple phenotypic observations to explore the molecular mechanisms driving their potency in oncology, infectious disease, and inflammation.

Structural Architecture & SAR Logic

The biological versatility of this scaffold stems from its ability to be functionalized at specific vectors. A Senior Scientist must view the molecule not just as a flat structure, but as a 3D pharmacophore.

  • N1 Position: Controls solubility and pharmacokinetic (PK) properties. Bulky aryl or heteroaryl groups here often improve hydrophobic pocket filling in kinase active sites.

  • C3 Position: Critical for selectivity.[1] Substituents here (e.g., amines, aryls) often direct the molecule toward specific sub-pockets (e.g., the gatekeeper region in kinases).

  • C4 Position: Often determines the "warhead" activity. Aryl substitutions here can drive intercalation into DNA or pi-stacking with aromatic residues in receptor sites.

  • C5/C6 Positions: Fine-tuning elements. Electron-withdrawing groups (EWGs) or solubilizing tails (morpholine, piperazine) are placed here to modulate electronic properties and metabolic stability.

Visualizing the Structure-Activity Relationship (SAR)[2][3]

The following diagram maps the core scaffold to its functional biological impacts.

SAR_Map Core Pyrazolo[3,4-b]pyridine Core Scaffold N1 N1 Position: Pharmacokinetics & Solubility (Aryl/Heteroaryl groups) Core->N1 C3 C3 Position: Selectivity Gatekeeper (Amines, Amides) Core->C3 C4 C4 Position: Potency Driver (Aryl pi-stacking) Core->C4 C5 C5/C6 Positions: Electronic Tuning (EWG, Solubilizing tails) Core->C5 ADME ADME Optimization (Metabolic Stability) N1->ADME Kinase Kinase Inhibition (ATP Hinge Binding) C3->Kinase Specificity C4->Kinase Affinity Microbial Antimicrobial Activity (DNA Gyrase/Membrane) C4->Microbial Intercalation C5->ADME

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substitution vectors on the pyrazolo[3,4-b]pyridine core.

Therapeutic Deep Dive: Oncology & Kinase Inhibition[4]

The most authoritative application of pyrazolo[3,4-b]pyridines is in the inhibition of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).

Mechanism of Action: ATP Competitors

These derivatives function primarily as Type I ATP-competitive inhibitors .

  • Hinge Binding: The pyridine nitrogen (N7) and the pyrazole NH (or N1) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • Hydrophobic Interactions: Substituents at C4 occupy the hydrophobic back pocket, displacing water and increasing binding entropy.

  • Gatekeeper Interaction: C3 substituents are designed to interact with the gatekeeper residue, determining selectivity between homologous kinases (e.g., CDK2 vs. GSK-3

    
    ).
    
Key Targets & Data

Recent studies have highlighted specific derivatives with nanomolar potency.

TargetCompound IDIC50 (nM)Mechanism Note
TRKA C0356 nMInhibits proliferation of Km-12 cells; high selectivity over HUVEC.[2]
TBK1 15y0.2 nMBlocks IFN signaling pathway; potential for immune-oncology.[3]
CDK2 9a1,630 nMInduces cell cycle arrest at G2/M phase; superior to Roscovitine in some lines.
GSK-3

6-aryl deriv.< 50 nMCritical for Wnt signaling pathway modulation.
Signaling Pathway Blockade

The following diagram illustrates how TBK1 inhibition by pyrazolo[3,4-b]pyridines disrupts the inflammatory/cancer survival signaling cascade.

TBK1_Pathway DS_DNA dsDNA / Pathogen cGAS cGAS DS_DNA->cGAS STING STING cGAS->STING TBK1 TBK1 (Target Enzyme) STING->TBK1 IRF3 IRF3 (Phosphorylated) TBK1->IRF3 Phosphorylation NFkB NF-kB Activation TBK1->NFkB Inhibitor Pyrazolo[3,4-b]pyridine (Compound 15y) Inhibitor->TBK1 Inhibits (IC50=0.2nM) Nucleus Nucleus Translocation IRF3->Nucleus NFkB->Nucleus Response Type I Interferons (Inflammation/Survival) Nucleus->Response

Figure 2: Mechanism of TBK1 inhibition by pyrazolo[3,4-b]pyridine derivatives, blocking the cGAS-STING-IRF3 axis.

Experimental Ecosystem: Self-Validating Protocols

To ensure reproducibility and data integrity, the following protocols are designed with internal controls and validation steps.

Protocol A: In Vitro Kinase Inhibition Assay (TRK/CDK)

Objective: Determine the IC50 of a derivative against a purified kinase. Method: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

Workflow:

  • Preparation:

    • Prepare 10mM stock of the pyrazolo[3,4-b]pyridine derivative in 100% DMSO.

    • Validation Step: Verify solubility by centrifugation; no pellet should be visible.

  • Serial Dilution:

    • Create a 10-point dose-response curve (starting at 10

      
      M, 3-fold dilutions) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
      
  • Reaction Assembly (384-well plate):

    • Add 2.5

      
      L of 4X Compound.
      
    • Add 5

      
      L of 2X Kinase/Antibody mixture.
      
    • Add 2.5

      
      L of 4X ATP/Substrate mixture (at 
      
      
      
      apparent for ATP).
  • Incubation:

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10

      
      L of Development Reagent. Read Fluorescence Ratio (Coumarin/Fluorescein).
      
  • Data Analysis:

    • Fit data to a sigmoidal dose-response equation (Variable Slope).

    • Acceptance Criteria: Z'-factor > 0.5 for the plate controls.

Protocol B: Cellular Viability Screening (MTT Assay)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).[4]

Workflow:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Treatment:

    • Treat with derivatives (0.1 - 100

      
      M) for 48h.
      
    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • MTT Addition:

    • Add 20

      
      L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
      
    • Mechanism:[5][6][7][8] Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Solubilization:

    • Aspirate medium. Add 150

      
      L DMSO to dissolve crystals.
      
  • Quantification:

    • Measure Absorbance at 570 nm (Reference 630 nm).

    • Calculate % Viability =

      
      .
      

Infectious Disease Applications

Beyond oncology, the scaffold exhibits significant antimicrobial properties.[6][9]

  • Antiviral (HSV-1): Derivatives like ARA-04 and AM-57 interfere with viral adsorption and the

    
    /
    
    
    
    replication phases.[6] AM-57 specifically reduces ICP27 protein content, a novel mechanism distinct from nucleoside analogs like Acyclovir.
  • Antibacterial:

    • Targets: S. aureus (MRSA), E. coli.

    • Mechanism: Evidence suggests inhibition of DNA gyrase B, similar to the aminocoumarin class, but with a distinct binding mode facilitated by the pyrazolo-pyridine core.

    • Synergy: Hybrids containing triazole moieties (e.g., Compound 27) show enhanced membrane penetration and lower MIC values (approx. 2-4

      
      g/mL).
      

References

  • Structural Insights & Review: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.[6][9] Link

  • TBK1 Inhibition: "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • TRK Inhibition: "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances, 2020. Link

  • Antiviral Activity: "The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle." Pharmaceuticals, 2022.[9] Link

  • Anticancer Mechanisms: "Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines." International Journal of Molecular Sciences, 2023. Link

  • Cu-Catalyzed Synthesis & Antibacterial: "Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial Activities." ACS Omega, 2024. Link

Sources

Foundational

Part 1: Introduction to the Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridines The pyrazolo[3,4-b]pyridine nucleus, a fused bicyclic heterocycle, represents a cornerstone in the architecture of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine nucleus, a fused bicyclic heterocycle, represents a cornerstone in the architecture of biologically active molecules. This scaffold is formed by the fusion of a pyrazole and a pyridine ring, giving rise to two possible tautomeric forms: the 1H- and 2H-isomers.[1] The structural resemblance of the 1H-pyrazolo[3,4-b]pyridine core to endogenous purine bases, such as adenine and guanine, is a key factor that has propelled this heterocyclic system to the forefront of medicinal chemistry research.[1][2] This purine analogy allows these molecules to interact with a wide array of biological targets, often by mimicking the natural ligands of enzymes and receptors. Consequently, the pyrazolo[3,4-b]pyridine framework is considered a "privileged scaffold," a molecular structure that is capable of binding to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.

The versatility of this core has led to the synthesis of over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives, as documented in thousands of publications and patents.[1] These compounds have been investigated for a wide range of therapeutic applications, including their use as anticancer agents, kinase inhibitors, antimicrobial compounds, and treatments for cardiovascular diseases.[3][4][5][6][7] This guide provides an in-depth exploration of the historical journey of pyrazolo[3,4-b]pyridines, from their initial discovery and the evolution of their synthesis to the elucidation of their profound biological significance.

Part 2: The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The story of pyrazolo[3,4-b]pyridines begins in the early 20th century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908.[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine, laying the foundational stone for this class of compounds.[1] Just three years later, in 1911, Bülow expanded upon this discovery by synthesizing N-phenyl-3-methyl substituted derivatives.[1] His approach utilized the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a strategy that foreshadowed one of the most widely used methods for constructing the pyrazolo[3,4-b]pyridine core.[1]

Early_Synthetic_Routes cluster_Ortoleva Ortoleva (1908) cluster_Bulow Bülow (1911) ortoleva_reactants Diphenylhydrazone + Pyridine + I2 ortoleva_product Monosubstituted 1H-Pyrazolo[3,4-b]pyridine ortoleva_reactants->ortoleva_product Treatment bulow_reactants 1-Phenyl-3-methyl-5-aminopyrazole + 1,3-Diketones bulow_product N-phenyl-3-methyl substituted 1H-Pyrazolo[3,4-b]pyridines bulow_reactants->bulow_product Glacial Acetic Acid

Caption: Pioneering syntheses of the pyrazolo[3,4-b]pyridine core.

These early syntheses, though foundational, were just the beginning. The inherent biological potential of the scaffold, owing to its purine-like structure, spurred chemists to develop more efficient and versatile methods for its construction, leading to the diverse synthetic landscape we see today.

Part 3: The Evolution of Synthetic Methodologies: Building the Core

The majority of synthetic routes to pyrazolo[3,4-b]pyridines involve the annulation of a pyridine ring onto a pre-existing pyrazole nucleus. This approach is favored due to the ready availability of substituted 5-aminopyrazoles, which serve as versatile starting materials.

A. Building upon the Pyrazole Ring: The Dominant Strategy

The nucleophilic character of the 5-aminopyrazole ring system is central to many of the classical and modern synthetic strategies. The key is the reaction of the amino group and the electron-rich C4 position of the pyrazole with various electrophilic partners to construct the fused pyridine ring.

1. Reactions with 1,3-Dicarbonyl Compounds and Their Equivalents

A cornerstone in the synthesis of pyrazolo[3,4-b]pyridines is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This reaction proceeds through a tandem condensation mechanism, where the amino group of the pyrazole reacts with one of the carbonyl groups, followed by cyclization and dehydration to form the pyridine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound. For instance, when using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts first, directing the orientation of the final product.[1]

Dicarbonyl_Condensation start 5-Aminopyrazole intermediate Enamine Intermediate start->intermediate Condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., 1,1,1-trifluoropentane-2,4-dione) dicarbonyl->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product Substituted 1H-Pyrazolo[3,4-b]pyridine cyclization->product Michael_Addition_Condensation start 5-Aminopyrazole michael_adduct Michael Adduct start->michael_adduct Michael Addition unsat_ketone α,β-Unsaturated Ketone unsat_ketone->michael_adduct intramolecular_condensation Intramolecular Condensation (Dehydration & Oxidation) michael_adduct->intramolecular_condensation product Substituted 1H-Pyrazolo[3,4-b]pyridine intramolecular_condensation->product

Caption: Synthesis via Michael addition and subsequent condensation.

3. The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinoline derivatives, and its application to 5-aminopyrazoles provides an efficient route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. [1]The reaction involves the initial condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization. The resulting 4-hydroxy derivative can be readily converted to the corresponding 4-chloro derivative by treatment with phosphorus oxychloride (POCl3), providing a versatile intermediate for further functionalization. [1]

Gould_Jacobs_Reaction start 5-Aminopyrazole condensation_product Condensation Product start->condensation_product Condensation malonate_deriv Diethyl 2-(ethoxymethylene)malonate malonate_deriv->condensation_product cyclization Thermal Cyclization condensation_product->cyclization hydroxy_product 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine cyclization->hydroxy_product chloro_product 4-Chloro-1H-pyrazolo[3,4-b]pyridine hydroxy_product->chloro_product POCl3

Caption: The Gould-Jacobs approach to pyrazolo[3,4-b]pyridines.

B. Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. In the context of pyrazolo[3,4-b]pyridine synthesis, this has manifested in the exploration of multi-component reactions and solvent-free conditions. For example, a one-pot, catalyst-free grinding procedure has been reported for the synthesis of 6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles from the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. [8]These modern approaches not only reduce waste and energy consumption but also often provide access to complex molecules in a more streamlined fashion.

Part 4: From Chemical Curio to Therapeutic Hope: The Unveiling of Biological Activity

The initial interest in pyrazolo[3,4-b]pyridines as potential therapeutic agents stemmed from their structural similarity to purines. This hypothesis has been validated over decades of research, revealing a remarkable diversity of biological activities. These compounds have been shown to interact with a wide range of enzymes and receptors, leading to their investigation in numerous therapeutic areas.

The following table summarizes some of the key biological activities reported for pyrazolo[3,4-b]pyridine derivatives:

Biological Target/ActivityTherapeutic AreaKey Findings
Kinase Inhibition Oncology
Monopolar spindle kinase 1 (Mps1)CancerPotent inhibitors with IC50 values in the low nanomolar range have been developed, showing significant antiproliferative activity in cancer cell lines. [3]
Tropomyosin receptor kinases (TRKs)CancerPyrazolo[3,4-b]pyridine derivatives have been synthesized as TRK inhibitors with acceptable activity and selectivity. [4][9]
Glycogen Synthase Kinase-3 (GSK-3)Various6-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. [6]
Cyclin-Dependent Kinase 2 (CDK2) / PIM1 KinaseCancerDual inhibitors of CDK2 and PIM1 have been developed, demonstrating potent anti-cancer activity and cell cycle arrest. [7]
Antimicrobial Activity Infectious Diseases Certain derivatives have shown promising activity against various bacterial and fungal strains. [6]
Vascular Remodeling and Vasodilation Cardiovascular Disease Novel derivatives have been designed with dual activities of inhibiting vascular remodeling and promoting vasodilation for the potential treatment of pulmonary arterial hypertension. [5]
Anti-tumor Efficacy Oncology 1,4,6-Trisubstituted derivatives have demonstrated potent in vitro antiproliferative activity and in vivo tumor growth inhibition in breast cancer models. [2]
β-Amyloid Plaque Binding Neurodegenerative Disease Fluorescently labeled pyrazolo[3,4-b]pyridines have shown high and selective binding to amyloid plaques, suggesting their potential as diagnostic probes for Alzheimer's disease. [10]

This broad range of activities underscores the importance of the pyrazolo[3,4-b]pyridine scaffold as a versatile platform for drug discovery. The ability to readily modify the core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel therapeutics.

Part 5: Conclusion and Future Directions

The journey of pyrazolo[3,4-b]pyridines, from their first synthesis over a century ago to their current status as a privileged scaffold in medicinal chemistry, is a testament to the enduring value of heterocyclic chemistry in the quest for new medicines. The early synthetic work of Ortoleva and Bülow paved the way for the development of a rich and diverse array of synthetic methodologies, enabling the creation of vast libraries of these compounds for biological screening.

The recognition of their structural analogy to purines was a critical insight that unlocked their therapeutic potential. Today, pyrazolo[3,4-b]pyridine-based compounds are at the forefront of research in oncology, infectious diseases, and beyond. The continued exploration of this scaffold, driven by modern synthetic methods and a deeper understanding of its interactions with biological targets, promises to yield the next generation of innovative therapies. Future research will likely focus on the development of even more selective and potent analogs, the exploration of novel therapeutic applications, and the use of computational tools to guide the design of next-generation pyrazolo[3,4-b]pyridine-based drugs.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. ProQuest. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. PubMed. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. ACS Publications. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]

  • First route for synthesis of pyrazolo[3,4-b]pyridine 4k. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • An Efficient Synthesis of Pyrazolo (3,4-b) Pyridine Derivatives Under Microwave Irradiation. Scribd. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in Kinase Inhibitor Synthesis

Abstract The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. This application note details the strategic use of 3-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. This application note details the strategic use of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde as a high-value intermediate. Unlike simple halogenated precursors, this bifunctional building block offers a pre-installed C3-chlorine atom for metabolic stability and hydrophobic gatekeeper interaction, alongside a reactive C5-aldehyde handle for rapid library generation. This guide provides validated protocols for reductive amination, condensation, and oxidation, enabling the synthesis of potent inhibitors against targets such as TRK, DYRK1A, and BRAF.

Part 1: Structural Rationale & SAR Implications

The Pharmacophore

The 3-chloro-1H-pyrazolo[3,4-b]pyridine core is designed to bind to the ATP-binding hinge region of protein kinases.

  • N1-H/N2: Functions as the hydrogen bond donor/acceptor pair interacting with the kinase hinge residues (e.g., Glu/Leu backbone).

  • C3-Chloro Substituent:

    • Metabolic Stability: Blocks the C3 position from oxidative metabolism (a common soft spot in unsubstituted pyrazoles).

    • Hydrophobic Fit: The chlorine atom fills small hydrophobic pockets often found near the gatekeeper residue, enhancing potency compared to a hydrogen atom, while avoiding the steric clash of larger alkyl groups.

  • C5-Carbaldehyde (The Diversity Vector):

    • Located at the solvent-exposed region of the ATP pocket.

    • Ideal for attaching solubilizing tails (morpholines, piperazines) or extending the scaffold to interact with ribose-binding pocket residues.

Binding Mode Visualization

The following diagram illustrates the conceptual binding mode and the strategic roles of the functional groups.

BindingMode Scaffold Pyrazolo[3,4-b]pyridine Core N1 N1-H / N7 Scaffold->N1 C3 C3-Cl Scaffold->C3 C5 C5-Aldehyde Scaffold->C5 Hinge Kinase Hinge (H-Bonds) Gatekeeper Hydrophobic Pocket (Gatekeeper) Solvent Solvent Exposed Region N1->Hinge Primary Interaction C3->Gatekeeper Van der Waals C5->Solvent Library Expansion

Figure 1: Conceptual binding mode of the 3-chloro-1H-pyrazolo[3,4-b]pyridine scaffold within the kinase ATP pocket.

Part 2: Synthetic Strategies & Workflows

The 5-carbaldehyde functionality allows for divergent synthesis. The three primary workflows are:

  • Reductive Amination: To install solubilizing amines (most common for PK optimization).

  • Knoevenagel Condensation: To create vinyl-linked inhibitors (e.g., Michael acceptors for covalent inhibition).

  • Oxidation & Amidation: To create stable amide linkers.

SynthesisWorkflow Start 3-Chloro-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde ReagentA Amine (R-NH2) NaBH(OAc)3 / DCE Start->ReagentA ReagentB Malononitrile / Base or Wittig Reagents Start->ReagentB ReagentC 1. NaClO2 (Oxidation) 2. Amine / HATU Start->ReagentC ProdA C5-Aminomethyl Deriv. (Solubility/PK) ReagentA->ProdA Reductive Amination ProdB C5-Vinyl/Acrylamide (Covalent/Extension) ReagentB->ProdB Condensation ProdC C5-Carboxamide (Stable Linker) ReagentC->ProdC Amidation

Figure 2: Divergent synthetic pathways from the 5-carbaldehyde intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (Standard Library Synthesis)

Objective: Synthesis of 5-((morpholino)methyl)-3-chloro-1H-pyrazolo[3,4-b]pyridine. Rationale: This reaction installs a basic amine to improve aqueous solubility and lysosomal trapping, critical for intracellular kinase inhibitors.

Materials:

  • 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (100 mg, 0.55 mmol) in DCE (3 mL). Add Morpholine (57 µL, 0.66 mmol) and catalytic acetic acid.

  • Equilibration: Stir at room temperature for 30–60 minutes. Note: This allows the intermediate carbinolamine/iminium ion to form.

  • Reduction: Add Sodium triacetoxyborohydride (175 mg, 0.82 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–12 hours under nitrogen. Monitor by LCMS (Look for M+1 = 253.7).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 10 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Critical Control Point: If the starting material is insoluble in DCE, a mixture of DCE/THF (1:1) can be used.[1][2][3][4][5][6][7][8] Avoid Methanol with STAB as it consumes the hydride reagent.

Protocol B: Knoevenagel Condensation (Covalent Warhead Precursor)

Objective: Synthesis of 3-chloro-5-(2-cyano-vinyl)-1H-pyrazolo[3,4-b]pyridine.[1] Rationale: Extends the conjugation system; often used to reach the "back pocket" or install Michael acceptors for cysteine targeting.

Materials:

  • Aldehyde Substrate (1.0 equiv)[2][5][8]

  • Malononitrile (1.1 equiv)

  • Piperidine (catalytic, 0.1 equiv)[3]

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolve the aldehyde (100 mg) in Ethanol (4 mL).

  • Add Malononitrile (40 mg) and Piperidine (5 µL).

  • Heat to reflux (80°C) for 2–4 hours. The product often precipitates out of the hot solution.

  • Cool to room temperature and filter the precipitate.[6][7] Wash with cold ethanol and hexanes.

  • Yield Check: This reaction typically proceeds in high yield (>80%) and requires no chromatography.

Part 4: Case Study & Biological Context

Target Class: DYRK1A and TRK Inhibitors. Context: Recent literature highlights the efficacy of 3,5-disubstituted pyrazolo[3,4-b]pyridines in oncology.

A study published in Bioorganic & Medicinal Chemistry Letters (2021) demonstrated that 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines are potent DYRK1B inhibitors (IC50 = 3 nM) [1].[9] Similarly, RSC Medicinal Chemistry (2022) reported TRK inhibitors using this scaffold [2].

Application of the 3-Chloro-5-Formyl Intermediate: By using the 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde , researchers can bypass the multi-step halogenation sequences described in these papers.

  • N1-Arylation: Perform Chan-Lam coupling or SNAr (if using fluoronitrobenzene) on the 1H-nitrogen before aldehyde manipulation if the N-substituent is sensitive.

  • C5-Diversification: Use Protocol A (Reductive Amination) to install the solubilizing group found in potent TRK inhibitors (e.g., the dimethylamino-pyrrolidine tail).

  • Result: A 3-chloro analog of the reference compounds. The 3-Cl often provides superior metabolic stability compared to the 3-H or 3-Methyl analogs found in early discovery hits.

Part 5: Analytical Data Summary

Typical Characterization for 3-Chloro-5-substituted Derivatives:

Feature1H NMR Signal (approx.)Interpretation
C4-H δ 8.2 – 8.5 ppm (s)Pyridine ring proton (deshielded)
C6-H δ 8.6 – 8.9 ppm (s)Pyridine ring proton (highly deshielded by N)
Aldehyde (CHO) δ 10.1 – 10.2 ppm (s)Diagnostic starting material peak
Benzylic CH2 δ 3.5 – 3.8 ppm (s)Appears after reductive amination
N1-H δ 13.5 – 14.0 ppm (br s)Exchangeable; often invisible in CDCl3

Safety Note: The 3-chloro-pyrazolo[3,4-b]pyridine core is generally stable, but alkyl halides used in N-alkylation steps are potential alkylating agents. Perform all reactions in a fume hood.

References

  • Lee, H., et al. "Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors."[9] Bioorganic & Medicinal Chemistry Letters, vol. 47, 2021, 128226.[9]

  • Zhao, D., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors."[7] RSC Medicinal Chemistry, vol. 13, 2022, pp. 1362-1375.

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN, 2021.[8]

  • Common Organic Chemistry. "Reductive Amination Conditions."

Sources

Application

Application Notes and Protocols for Condensation Reactions with 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed protocols for performing condensation reactions with 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, a k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for performing condensation reactions with 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, a key building block in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] This document outlines methodologies for Knoevenagel and Claisen-Schmidt condensations, offering researchers a practical guide to synthesizing novel derivatives for drug discovery and development. The protocols have been designed to be robust and adaptable, with explanations for the selection of reagents and reaction conditions.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of significant interest in the field of medicinal chemistry.[5] Its structural resemblance to purine has made it a valuable scaffold for the design of kinase inhibitors and other targeted therapies. Minor modifications to the pyrazolo[3,4-b]pyridine ring can lead to significant improvements in pharmacological activity.[1] The presence of a reactive aldehyde group at the C5 position of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde offers a versatile handle for introducing molecular diversity through condensation reactions. These reactions, which form new carbon-carbon bonds, are fundamental in organic synthesis for the construction of complex molecules from simpler precursors.[6] This guide will focus on two principal types of condensation reactions: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with methyl ketones.

I. Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction.[7] This reaction is a cornerstone of C-C bond formation and is widely used in the synthesis of a variety of functionalized alkenes.[6]

Scientific Rationale

The aldehyde at the C5 position of the pyrazolo[3,4-b]pyridine ring is electrophilic and susceptible to nucleophilic attack. Active methylene compounds, such as malononitrile and ethyl cyanoacetate, possess acidic protons that can be readily removed by a base to form a stabilized carbanion. This carbanion then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the stable α,β-unsaturated product. The choice of catalyst is crucial; weak bases like piperidine are often employed to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[1][8] Alternatively, organocatalysts like L-proline can also be effective.[9]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde and Active Methylene Compound in Solvent add_catalyst Add Catalyst (e.g., Piperidine or L-Proline) start->add_catalyst 1. react Stir at Specified Temperature (Room Temp to Reflux) add_catalyst->react 2. monitor Monitor by TLC react->monitor 3. cool Cool to Room Temperature monitor->cool 4. (on completion) precipitate Precipitate Product (e.g., add water) cool->precipitate 5. filter Filter and Wash Solid precipitate->filter 6. purify Purify by Recrystallization or Chromatography filter->purify 7.

Caption: General workflow for the Knoevenagel condensation.

Protocol 1A: Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the piperidine-catalyzed Knoevenagel condensation of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with an active methylene compound.[4]

Materials:

  • 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Protocol 1B: L-Proline-Catalyzed Knoevenagel Condensation

This protocol utilizes L-proline as a mild and environmentally friendly organocatalyst.[9]

Materials:

  • 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

  • Active methylene compound (e.g., barbituric acid, Meldrum's acid)

  • L-proline

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol, add L-proline (0.2 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • The product often precipitates directly from the reaction mixture.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

ParameterProtocol 1A (Piperidine)Protocol 1B (L-Proline)
Catalyst PiperidineL-Proline
Active Methylene Cmpd. Malononitrile, Ethyl CyanoacetateBarbituric Acid, Meldrum's Acid
Solvent EthanolEthanol
Temperature Room Temperature to RefluxRoom Temperature
Reaction Time 2 - 12 hours2 - 4 hours

II. Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[10] This reaction is particularly useful for the synthesis of chalcones (α,β-unsaturated ketones), which are important intermediates in the synthesis of flavonoids and other biologically active molecules.[11][12]

Scientific Rationale

In this reaction, a strong base (e.g., NaOH or KOH) is used to deprotonate the α-carbon of a methyl ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated enone, a pyrazolopyridine-chalcone analogue.

Reaction Mechanism: Claisen-Schmidt Condensation

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone R-CO-CH₃ enolate [R-CO-CH₂]⁻ ketone->enolate + OH⁻ enolate2 [R-CO-CH₂]⁻ base OH⁻ water H₂O aldehyde Ar-CHO alkoxide Ar-CH(O⁻)-CH₂-CO-R aldehyde->alkoxide + [R-CO-CH₂]⁻ alkoxide2 Ar-CH(O⁻)-CH₂-CO-R aldol Ar-CH(OH)-CH₂-CO-R alkoxide->aldol + H₂O water2 H₂O aldol2 Ar-CH(OH)-CH₂-CO-R chalcone Ar-CH=CH-CO-R aldol->chalcone - H₂O water3 H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Protocol 2: Synthesis of Pyrazolopyridine-Chalcone Analogues

This protocol outlines the synthesis of chalcone analogues from 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and a substituted acetophenone.[13]

Materials:

  • 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In a beaker, dissolve the substituted acetophenone (1.0 eq.) in ethanol.

  • Add an aqueous solution of NaOH or KOH (e.g., 30% w/v) dropwise while stirring.

  • In a separate flask, dissolve 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq.) in ethanol.

  • Slowly add the aldehyde solution to the basic ketone solution with vigorous stirring.

  • Continue stirring at room temperature for 2-6 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from ethanol to obtain the pure chalcone analogue.

III. Characterization and Validation

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the crystalline product.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): To elucidate and confirm the chemical structure of the final product.

IV. Troubleshooting and Field-Proven Insights

  • Low Yields in Knoevenagel Condensation: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Ensure the freshness of the piperidine catalyst, as old or impure catalyst can be less effective. For L-proline catalyzed reactions, ensure the absence of strong acids or bases that could quench the catalyst.

  • Side Reactions in Claisen-Schmidt Condensation: The use of a large excess of base or high temperatures can lead to side reactions. It is crucial to maintain the recommended stoichiometry and temperature. The slow addition of the aldehyde to the enolate solution helps to minimize the self-condensation of the ketone.

  • Product Isolation: If the product is an oil or does not precipitate, extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) followed by column chromatography may be necessary for purification.

V. Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of novel derivatives of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde via Knoevenagel and Claisen-Schmidt condensation reactions. These methods offer a versatile and efficient means to expand the chemical space around the privileged pyrazolo[3,4-b]pyridine scaffold, enabling the generation of new molecular entities for evaluation in drug discovery programs.

References

  • Al-Ghorbani, M., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(1), 1-13. [Link]

  • Barbaro, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2773. [Link]

  • Chavva, K., et al. (2018). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Journal of Drug Delivery and Therapeutics, 8(5), 12-24. [Link]

  • Drugs based on functionalized pyrazolo[3,4-b]pyridines. (2022). ResearchGate. [Link]

  • El-borai, M. A., et al. (2015). Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. RSC Advances, 5(109), 89652-89658. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

  • Hassan, A. S., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7724. [Link]

  • Jiménez, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. [Link]

  • Kantevari, S., et al. (2010). Piperidine Mediated Synthesis of N-Heterocyclic Chalcones and Their Antibacterial Activity. Journal of Heterocyclic Chemistry, 47(1), 81-85. [Link]

  • Knoevenagel Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Min, T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2261-2268. [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds. Letters in Organic Chemistry, 14(7), 488-494. [Link]

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]

  • Varala, R., et al. (2015). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Advanced Research, 3(7), 843-853. [Link]

  • Wikipedia contributors. (2023, December 19). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, October 16). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. [Link]

  • Claisen-Schmidt Condensation. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Shashiprabha, M. R., et al. (2016). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. International Journal of Science and Research, 5(6), 14-17. [Link]

  • Singh, P., & Kumar, V. (2020). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 3(1), 1-10. [Link]

  • Thirumurugan, P., et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 6(45), 30269-30299. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2019). SciSpace. [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. (2020). National Center for Biotechnology Information. [Link]

Sources

Method

The Versatile Intermediate: Application Notes for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in Pharmaceutical Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the purine nucleoba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the purine nucleobases. This has made it a cornerstone in the design of a multitude of biologically active agents, particularly kinase inhibitors.[1][2] Within this class of compounds, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde emerges as a highly versatile and valuable intermediate. Its strategic placement of three key functional groups—a reactive chlorine atom, a versatile aldehyde, and a modifiable pyrazole nitrogen—offers a trifecta of opportunities for molecular elaboration and diversity-oriented synthesis.

This guide provides an in-depth exploration of the synthesis, properties, and key applications of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, offering detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with both the practical "how-to" and the critical "why" behind each experimental choice.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₄ClN₃OInternal Calculation
Molecular Weight 181.58 g/mol Internal Calculation
Appearance Off-white to yellow solidGeneral knowledge
Solubility Soluble in DMF, DMSO, and chlorinated solventsGeneral knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General knowledge

Safety and Handling: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: A Plausible and Efficient Route

While various methods exist for the synthesis of the pyrazolo[3,4-b]pyridine core, a Vilsmeier-Haack reaction on a suitable precursor stands out as a direct and efficient method for the introduction of the C5-aldehyde functionality.[3][4][5] The following protocol outlines a plausible and robust synthesis of the title compound.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This two-step protocol begins with the construction of the 3-chloro-1H-pyrazolo[3,4-b]pyridine scaffold, followed by formylation at the C5 position.

Step 1: Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine

A common route to this core involves the cyclization of a substituted pyridine precursor.[6]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic rings.[5][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Detailed Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Causality Behind Experimental Choices:

  • Excess Vilsmeier Reagent: Using an excess of the Vilsmeier reagent ensures complete formylation of the substrate.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent reaction is heated to provide the necessary activation energy for the electrophilic aromatic substitution.

  • Aqueous Work-up and Neutralization: The work-up quenches the reactive Vilsmeier reagent and any remaining POCl₃. Neutralization is crucial to ensure the product is in its free base form for efficient extraction into an organic solvent.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true value of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde lies in its ability to serve as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors for the treatment of cancer and inflammatory diseases.[8][9][10] The aldehyde and chloro functionalities provide orthogonal handles for a variety of synthetic transformations.

Reductive Amination of the Aldehyde Group

Reductive amination is a powerful and widely used transformation for the introduction of amine functionalities.[11][12][13] The aldehyde group of the title compound can be readily converted into a primary, secondary, or tertiary amine, allowing for the facile introduction of various side chains.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with a primary or secondary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[14]

Detailed Protocol:

  • Reaction Setup: To a solution of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred for reductive aminations as it is milder than sodium borohydride and does not readily reduce the starting aldehyde.[14] It is also less toxic than sodium cyanoborohydride.

  • Solvent: Aprotic solvents like DCE or THF are commonly used to avoid unwanted reactions of the reducing agent.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation equilibrium. An excess of the reducing agent ensures complete reduction of the imine.

Cross-Coupling Reactions of the Chloro Group

The chlorine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.[15][16][17]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[18][19][20]

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (or a derivative thereof) (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (nitrogen or argon) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction and can be substrate-dependent.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Degassed Solvents: Degassing the solvents is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

Protocol 4: Sonogashira Cross-Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylated heterocycles.[16][17][21]

Detailed Protocol:

  • Reaction Setup: To a solution of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (or a derivative thereof) (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF, DMF, or acetonitrile), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 equiv.), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: The amine base serves to neutralize the hydrogen halide formed during the reaction and also acts as a ligand for the copper.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_and_Reactions Start 3-chloro-1H-pyrazolo[3,4-b]pyridine Target 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Start->Target Vilsmeier-Haack (POCl₃, DMF) ReductiveAmination_Product Substituted Aminomethyl Derivative Target->ReductiveAmination_Product Reductive Amination (R¹R²NH, STAB) Suzuki_Product 3-Aryl/Heteroaryl Derivative Target->Suzuki_Product Suzuki Coupling (ArB(OH)₂, Pd cat., base) Sonogashira_Product 3-Alkynyl Derivative Target->Sonogashira_Product Sonogashira Coupling (R-C≡CH, Pd/Cu cat., base)

Sources

Application

Application Note: Strategic Functionalization of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

This Application Note is designed for medicinal chemists and drug discovery professionals focusing on the diversification of the 3-chloro-1H-pyrazolo[3,4-b]pyridine scaffold. This privileged structure is a known bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals focusing on the diversification of the 3-chloro-1H-pyrazolo[3,4-b]pyridine scaffold. This privileged structure is a known bioisostere of purines and has demonstrated significant potential in kinase inhibition (e.g., GSK-3


, CDK) and anticancer research.

The guide focuses on the 5-carbaldehyde derivative as a "chemical hub," detailing high-fidelity protocols for synthesizing novel heterocycles including thiazolidinones, pyrazolines, and pyrimidines.

Introduction & Scaffold Rationale

The pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyridine ring. The 3-chloro substituent is strategically valuable: it enhances lipophilicity (logP) compared to the parent hydride, modulates metabolic stability by blocking oxidation at the C3 position, and offers a handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) if further diversification is required.

The 5-carbaldehyde moiety acts as a versatile electrophilic "warhead," enabling condensation reactions that construct secondary heterocyclic rings. This guide outlines the transformation of this aldehyde into three distinct heterocyclic libraries.

Retrosynthetic Logic
  • Pathway A (Thiazolidinones): Via Schiff base condensation with amines followed by cyclization with thioglycolic acid.

  • Pathway B (Chalcones): Via Claisen-Schmidt condensation with acetophenones.

  • Pathway C (Pyrazolines/Pyrimidines): Cyclization of Pathway B intermediates with hydrazine or urea.

Synthesis of the Starting Material (Precursor Validation)[1]

Before diversification, the quality of the starting aldehyde is paramount. While 3-methyl analogs are common, the 3-chloro variant requires specific attention.

  • Precursor: 5-Amino-3-chloro-1H-pyrazole.

  • Methodology: Vilsmeier-Haack Cyclization.[1][2][3]

  • Reaction: The condensation of 5-aminopyrazoles with vinamidinium salts (or in situ generated Vilsmeier reagent from DMF/POCl

    
    ) is the most robust route to the 5-carbaldehyde.
    

Protocol Summary: Reaction of 5-amino-3-chloro-1-phenylpyrazole with 2-chloro-3-(dimethylamino)acrolein (generated from DMF/POCl


) yields the target 3-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde  directly. This "one-pot" approach avoids the isolation of unstable intermediates [1].

Module A: Synthesis of Thiazolidin-4-ones

Target: 4-Thiazolidinone fused derivatives (Antimicrobial/Antifungal pharmacophores)

This reaction proceeds via a Schiff base (imine) intermediate. The subsequent addition of thioglycolic acid performs a nucleophilic attack on the imine carbon, followed by intramolecular cyclization.

Step 1: Schiff Base Formation (The Gateway)

Reagents: 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq), Substituted Aniline (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Dissolution: Dissolve 5.0 mmol of the aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 5.0 mmol of the appropriate aniline (e.g., 4-fluoroaniline, 4-methoxyaniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    imine spot.
  • Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter, wash with cold ethanol, and dry.

    • Troubleshooting: If no precipitate forms, pour into ice-water (50 mL) to induce crystallization.

Step 2: Cyclocondensation to Thiazolidin-4-one

Reagents: Schiff Base (from Step 1), Thioglycolic Acid (2.0 eq), ZnCl


 (anhydrous, 1.0 eq), Toluene or Benzene.
  • Setup: In a dry flask equipped with a Dean-Stark trap (for water removal), suspend the Schiff base (2.0 mmol) in dry toluene (15 mL).

  • Activation: Add anhydrous ZnCl

    
     (0.5 g). Note: ZnCl
    
    
    
    acts as a Lewis acid to activate the imine bond.
  • Addition: Add thioglycolic acid (4.0 mmol) dropwise.

  • Reflux: Reflux for 8–12 hours. Water separation in the Dean-Stark trap indicates progress.

  • Work-up:

    • Decant the toluene.

    • Wash the residue with 10% NaHCO

      
       solution (to remove excess acid) and water.
      
    • Recrystallize from Ethanol/DMF mixtures.

Key Data Validation:

  • IR: Appearance of C=O stretch for thiazolidinone (

    
     cm
    
    
    
    ).
  • 
    H NMR:  Appearance of the -CH
    
    
    
    - protons of the thiazolidinone ring (singlet,
    
    
    ppm) [2].

Module B: Chalcone-Based Divergence

Target: Pyrazolines and Pyrimidines (Kinase Inhibitor Scaffolds)

The Claisen-Schmidt condensation provides


-unsaturated ketones (chalcones), which serve as Michael acceptors for further heterocyclization.
Step 1: Chalcone Synthesis

Reagents: Aldehyde (1.0 eq), Acetophenone derivative (1.0 eq), NaOH (40% aq), Ethanol.

  • Mix: Dissolve aldehyde (5 mmol) and acetophenone (5 mmol) in Ethanol (25 mL).

  • Basify: Add 40% NaOH solution (2 mL) dropwise at 0°C.

  • Stir: Stir at room temperature for 12–24 hours. A colored precipitate (yellow/orange) typically forms.

  • Neutralization: Pour into ice water and acidify with HCl (1M) to pH 6–7.

  • Purification: Filter the solid. Recrystallize from Ethanol.[4][5][6]

Step 2: Cyclization to Pyrazolines

Reagents: Chalcone (1.0 eq), Hydrazine Hydrate (5.0 eq), Ethanol/Glacial Acetic Acid.

  • Reflux: Dissolve chalcone (1 mmol) in Ethanol (10 mL). Add Hydrazine Hydrate (5 mmol).

  • Condition:

    • For N-Acetyl Pyrazolines: Use Glacial Acetic Acid as solvent.

    • For N-H Pyrazolines: Use Ethanol with cat.[4][5] piperidine.[3]

  • Duration: Reflux for 6–8 hours.

  • Result: The Michael addition of hydrazine followed by cyclodehydration yields the pyrazoline.

Visual Reaction Workflows

General Reaction Landscape

The following diagram illustrates the divergent synthesis pathways starting from the 3-chloro-5-carbaldehyde core.

ReactionLandscape SM 3-Chloro-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde Schiff Schiff Base (Imine Intermediate) SM->Schiff R-NH2 EtOH/AcOH Chalcone Chalcone (α,β-unsaturated ketone) SM->Chalcone Acetophenone NaOH/EtOH Thiazole Thiazolidin-4-ones (Antimicrobial) Schiff->Thiazole HS-CH2-COOH ZnCl2, Reflux Pyrazoline Pyrazolines (Anticancer) Chalcone->Pyrazoline NH2NH2 EtOH Pyrimidine Pyrimidines (Kinase Inhibitors) Chalcone->Pyrimidine Urea/Thiourea KOH/EtOH

Caption: Divergent synthesis pathways from the 5-formyl-pyrazolo[3,4-b]pyridine core.

Mechanistic Pathway: Thiazolidinone Formation

Detailing the specific mechanism for the high-value thiazolidinone target.

ThiazolidinoneMech Step1 Aldehyde + Amine Step2 Imine Formation (-H2O) Step1->Step2 Acid Cat. Step3 Nucleophilic Attack (HS-CH2-COOH on C=N) Step2->Step3 ZnCl2 Activation Step4 Intramolecular Cyclization (Amide bond formation) Step3->Step4 -H2O (Dean-Stark) Final Thiazolidin-4-one Step4->Final

Caption: Step-wise mechanism for the cyclocondensation of Schiff bases to thiazolidinones.

Summary of Experimental Conditions & Yields

Reaction TypeReagentsCatalyst/SolventTemp/TimeTypical YieldKey Observation
Schiff Base Aldehyde + AnilineEtOH / AcOH (cat)Reflux / 4h80-92%Solid precipitates upon cooling
Thiazolidinone Imine + Thioglycolic AcidToluene / ZnCl

Reflux / 10h65-75%Water collection in Dean-Stark
Chalcone Aldehyde + AcetophenoneEtOH / NaOH (40%)RT / 12h70-85%Yellow/Orange solid forms
Pyrazoline Chalcone + HydrazineEtOH / PiperidineReflux / 6h60-75%Fluorescence often observed

References

  • Samar, C., et al. (2017). "Substituted Pyrazolo[3,4-b]Pyridin-3-Ones and Pyrazolo[3,4-b]Pyridine-5-Carbaldehyde, New One-Pot Synthesis Strategy Amelioration Using Vinamidinium Salts." Journal of Bacteriology & Parasitology.

  • Evren, A. E. (2020).[4] "Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity." Brazilian Journal of Pharmaceutical Sciences.

  • Liu, N., et al. (2022). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry.

  • Baradarani, M. M., et al. (2018).[7] "Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium." Arkivoc.

  • Joshi, A., et al. (2015).[1] "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives." Iranian Journal of Organic Chemistry.

Sources

Method

application of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in medicinal chemistry

Application Note: 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in Medicinal Chemistry Executive Summary 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a high-value heterocyclic building block belonging to th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in Medicinal Chemistry

Executive Summary

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a high-value heterocyclic building block belonging to the "privileged scaffold" class of pyrazolo[3,4-b]pyridines.[1] This chemotype is extensively utilized in oncology and immunology drug discovery due to its ability to mimic the purine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors (e.g., CDK, FGFR, TRK, and JAK families).

The specific functionalization pattern—a 3-chloro group on the pyrazole ring and a 5-carbaldehyde on the pyridine ring—offers a unique dual-vector strategy:[1]

  • 3-Chloro (Electronic/Metabolic Modulator): Provides metabolic stability against oxidation compared to C-H or C-Me and offers a handle for halogen bonding or late-stage palladium-catalyzed cross-coupling.[1]

  • 5-Carbaldehyde (Growth Vector): A versatile electrophilic handle for rapid library generation via reductive amination or condensation, allowing extension into the solvent-exposed regions of the kinase binding pocket.

Chemical Profile & Stability

PropertyData
CAS Number 117007-51-9
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH; insoluble in water.[1]
pKa (calc) ~8.5 (Pyridine N), ~12 (Pyrazole NH)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Hazards H301 (Toxic if swallowed), H318 (Causes serious eye damage). Handle in a fume hood.

Stability Note: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid over time. Verify purity via LC-MS or ¹H-NMR (CHO signal ~10.0 ppm) prior to use.[1]

Synthetic Utility & Reactivity Logic

The strategic value of this intermediate lies in its orthogonal reactivity. The C5-aldehyde is highly reactive toward nucleophiles, while the C3-chloro and N1-position remain stable under mild conditions, allowing for sequential functionalization.[1]

Reactivity Flowchart

The following diagram illustrates the primary synthetic pathways accessible from this core scaffold.

G Core 3-Chloro-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde Amine Secondary/Tertiary Amines (Solubility/Affinity) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Olefin Vinyl Nitriles/Esters (Michael Acceptors) Core->Olefin Knoevenagel Condensation (Malononitrile, Base) Heterocycle Fused Tricycles (Imidazo-fusions) Core->Heterocycle Cyclization (Diamines/Hydrazines) Coupling 3-Aryl/Alkyl Derivatives (Suzuki/Buchwald) Core->Coupling Pd-Catalyzed Coupling (Post-protection) N_Alkylation N1-Alkyl/Aryl Derivatives (Kinase Hinge Control) Core->N_Alkylation Alkylation/Arylation (R-X, Base)

Caption: Orthogonal synthetic pathways. Blue paths utilize the aldehyde; Green utilizes the N1-nitrogen; Red indicates C3-functionalization (requires protection).[1]

Key Applications in Drug Design

A. Kinase Inhibitor Library Generation (Reductive Amination)

The most common application is the synthesis of CDK/FGFR inhibitors. The pyrazolo[3,4-b]pyridine core binds to the ATP hinge region (via N1 and N7), while the aldehyde at C5 allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) that extend into the ribose-binding pocket or solvent front.

  • Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[2][3]

  • Advantage: High-yielding, tolerates diverse functional groups, avoids toxic tin reagents.[1]

B. Covalent Inhibitor Design (Knoevenagel Condensation)

Reacting the aldehyde with active methylene compounds (e.g., cyanoacetates) creates


-unsaturated systems. These can act as Michael acceptors  targeting non-catalytic cysteines in the kinase active site, converting a reversible inhibitor into an irreversible one.
C. Scaffold Hopping & SAR at C3

The 3-chloro group is not merely a bystander.[1] It serves as:

  • Bioisostere: Replacing a methyl group to block metabolic oxidation (CYP450).

  • Halogen Bond Donor: The chlorine atom can engage in halogen bonding with backbone carbonyls (e.g., in the hinge region).

  • Synthetic Handle: Under forcing conditions (e.g., Buchwald-Hartwig or Suzuki coupling), the Cl can be displaced to introduce aryl or heteroaryl groups, though this is typically done after N1 protection.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Scale)

Objective: To synthesize a library of N-substituted derivatives for SAR studies.

Reagents:

  • Substrate: 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM/MeOH (9:1)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional for unreactive amines)

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial, suspend the aldehyde (100 mg, 0.55 mmol) in DCE (5 mL). Add the amine (0.66 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.2 equiv of TEA to liberate the free base.

    • Optimization: If the aldehyde does not dissolve, use a DCM/MeOH mixture.

  • Activation: Add Acetic Acid (30 µL) if reaction is sluggish. Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS for imine formation (M+Amine-H₂O).[1]

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (175 mg, 0.83 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 mins.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Self-Validating Check: The disappearance of the aldehyde proton (~10 ppm) and appearance of benzylic methylene protons (~3.5–4.5 ppm) in ¹H-NMR confirms success.

Protocol B: N1-Alkylation (Hinge Region Optimization)

Objective: To introduce steric bulk or specific binding elements at the N1 position.[1]

Reagents:

  • Base: Cs₂CO₃ (2.0 equiv) or NaH (1.2 equiv)

  • Electrophile: Alkyl halide or Aryl halide (1.2 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolve the core (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (2.0 equiv). Stir for 30 mins at RT to deprotonate N1.

    • Note: The N1 proton is acidic (pKa ~12).

  • Add the alkyl halide dropwise.

  • Heat to 60–80°C for 2–6 hours.

  • Regioselectivity Check: N1 alkylation is thermodynamically favored over N2, but N2 isomers can form (typically <10%). Verify via NOESY NMR (interaction between N1-R and C7-H vs N2-R and C3-Cl).

References

  • Review of Scaffold Utility: Fassihi, A. et al. "The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibitor Design." European Journal of Medicinal Chemistry, 2022.

  • Synthesis & Reactivity: Lynch, B. M. et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 1988.

  • Reductive Amination Protocol: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Kinase Binding Mode: Zhang, L. et al. "Discovery of Pyrazolo[3,4-b]pyridines as Potent Inhibitors of BRAF Kinase." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Vilsmeier-Haack Formylation (Analogous): Meth-Cohn, O. et al. "Vilsmeier-Haack Formylation of Heterocycles."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981.

Sources

Application

Application Notes &amp; Protocols: Vilsmeier-Haack Formylation of Pyrazolo[3,4-b]pyridines

Introduction: The Strategic Importance of Formylated Pyrazolo[3,4-b]pyridines The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its derivatives h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Formylated Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of kinases like Mps1 and Topoisomerase IIα, positioning them as promising candidates for anticancer drug development.[3][4] The functionalization of this core structure is paramount for modulating its biological activity and physicochemical properties.

The introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction is a powerful and versatile strategy for this purpose.[5][6] Formylated pyrazolo[3,4-b]pyridines are not merely synthetic endpoints; they are crucial intermediates, serving as chemical handles for a variety of subsequent transformations such as condensations, reductions, and nucleophilic additions to build more complex molecular architectures.[1]

This guide provides an in-depth exploration of the Vilsmeier-Haack formylation as applied to the pyrazolo[3,4-b]pyridine system. It covers the underlying mechanism, a detailed and validated experimental protocol, and critical application notes derived from field-proven experience to empower researchers in their synthetic endeavors.

Reaction Mechanism: An Electrophilic Aromatic Substitution Pathway

The Vilsmeier-Haack reaction is a two-stage process: (1) the formation of the active electrophile, the Vilsmeier reagent, and (2) the electrophilic substitution of the aromatic substrate, followed by hydrolysis.[7][8]

  • Formation of the Vilsmeier Reagent : The reaction is initiated by the nucleophilic attack of the oxygen atom of a substituted amide, typically N,N-dimethylformamide (DMF), on an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9] This forms an intermediate that eliminates a dichlorophosphate anion to yield the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][10] This reagent is typically generated in situ and used immediately due to its moisture sensitivity and thermal instability.[10][11]

  • Electrophilic Attack and Hydrolysis : The electron-rich pyrazolo[3,4-b]pyridine substrate attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the heterocyclic ring, which is subsequently restored by deprotonation.[12] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aryl aldehyde.[9][12]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF (H-C(=O)N(Me)₂) Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent [H-C(Cl)=N⁺(Me)₂] Intermediate1->Vilsmeier_Reagent Elimination Substrate Pyrazolo[3,4-b]pyridine Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Substrate->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation (Restores Aromaticity) Product Formylated Product (Aryl Aldehyde) Iminium_Salt->Product Hydrolysis H2O H₂O (Work-up) H2O->Iminium_Salt

Caption: The Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol provides a general methodology for the formylation of a substituted pyrazolo[3,4-b]pyridine derivative. It is crucial to perform the reaction under anhydrous conditions until the quenching step.

Materials & Reagents:

  • Substituted Pyrazolo[3,4-b]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous, if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Acetate solution

  • Ethyl Acetate or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) inlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation (In Situ):

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0-5.0 equivalents relative to the substrate).

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise via a dropping funnel to the stirred DMF over 15-30 minutes.[7]

    • Causality Note: The slow, dropwise addition at 0°C is critical to control the exothermic reaction between DMF and POCl₃ and to prevent potential runaway reactions.[10]

    • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. The formation of a white precipitate is often observed, indicating the generation of the Vilsmeier reagent.[10]

  • Formylation Reaction:

    • Dissolve the pyrazolo[3,4-b]pyridine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane.

    • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature, then heat to the desired temperature (typically between 40°C and 80°C).[12]

    • Expert Insight: The optimal reaction temperature and time depend heavily on the electronic nature of the substrate. Electron-rich substrates may react at lower temperatures, while less reactive ones require heating.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[7]

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the mixture back down to 0°C in an ice bath.

    • CRITICAL SAFETY STEP: Carefully and slowly quench the reaction by adding crushed ice or a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate.[10] This hydrolysis step is highly exothermic and will generate gas. Ensure adequate cooling and venting.

    • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure formylated pyrazolo[3,4-b]pyridine.

Experimental_Workflow General Experimental Workflow A 1. Reagent Prep (Inert Atm.) Add Anhydrous DMF to Flask Cool to 0°C B 2. Vilsmeier Formation Add POCl₃ dropwise at 0°C Stir for 30-60 min A->B C 3. Substrate Addition Add Pyrazolo[3,4-b]pyridine (at 0°C) B->C D 4. Reaction Warm to RT, then heat (40-80°C) Monitor by TLC (1-6 h) C->D E 5. Quench & Hydrolysis Cool to 0°C Add ice/aq. NaHCO₃ slowly D->E F 6. Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Purification Wash, Dry, Concentrate Purify via Chromatography/Recrystallization F->G H Final Product Formylated Pyrazolo[3,4-b]pyridine G->H

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Application Notes: Field-Proven Insights

Substrate Scope and Reactivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, its success is highly dependent on the electronic properties of the pyrazolo[3,4-b]pyridine substrate.[8][12]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups on the heterocyclic core will increase its nucleophilicity and generally facilitate the formylation reaction, often allowing for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano will deactivate the ring system, making the reaction more difficult or preventing it altogether.[13]

  • Reactivity of the Aromatic vs. Dihydro-aromatic Core: Seminal work in the field has shown that the degree of saturation in the pyridine ring is a critical determinant of reactivity. Aromatic pyrazolo[3,4-b]pyridines can be unreactive under standard Vilsmeier-Haack conditions.[14][15] In contrast, their 4,5- or 6,7-dihydro counterparts readily undergo formylation.[14] This is a crucial consideration during substrate design and selection.

Regioselectivity

The position of formylation on the pyrazolo[3,4-b]pyridine ring is governed by the relative electron density of the various carbon atoms. While the pyridine ring is generally electron-deficient, the overall electronic landscape is influenced by the fused pyrazole ring and any existing substituents.

  • Formylation on the Pyridine Ring: For reactive dihydro-pyrazolo[3,4-b]pyridine systems, formylation has been reported to occur regioselectively at the C5 position, yielding pyrazolo[3,4-b]pyridine-5-carbaldehydes.[6][14]

  • Formylation on the Pyrazole Ring: While less common for this specific fused system, formylation of standalone pyrazoles typically occurs at the C4 position, especially if C3 and C5 are substituted.[5][16] The directing influence of substituents must always be considered.

Troubleshooting and Optimization
Problem Potential Cause Recommended Solution
No Reaction / Low Conversion 1. Deactivated substrate. 2. Insufficient temperature. 3. Impure or wet reagents/solvents.1. Check electronic properties of the substrate. The reaction may not be suitable. 2. Gradually increase reaction temperature (e.g., to 80-100°C) and extend reaction time. 3. Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled POCl₃ and anhydrous grade DMF.
Multiple Products / Side Reactions 1. Reaction temperature is too high. 2. Ambiguous regioselectivity. 3. Diformylation or other side reactions.1. Run the reaction at a lower temperature for a longer duration. 2. Re-evaluate the electronic and steric factors of the substrate to predict the major regioisomer. 3. Use a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents).
Difficult Work-up / Low Yield 1. Incomplete hydrolysis of the iminium salt. 2. Product is water-soluble. 3. Emulsion during extraction.1. Ensure vigorous stirring during the quenching step and allow sufficient time for hydrolysis. 2. If the product has high polarity, use a continuous extractor or saturate the aqueous layer with NaCl before extracting with a more polar solvent (e.g., DCM). 3. Add brine to the separatory funnel to help break the emulsion.

Conclusion

The Vilsmeier-Haack formylation is a cornerstone reaction for the functionalization of the medicinally important pyrazolo[3,4-b]pyridine scaffold. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol under anhydrous conditions, and an appreciation for the substrate's electronic properties are key to achieving successful outcomes. The resulting formylated products are valuable building blocks, opening the door to a vast chemical space for the development of novel therapeutics and functional materials.

References

  • Quiroga, J., Trilleras, J., Insuasty, B., Abonía, R., Nogueras, M., & Cobo, J. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(36), 8473-8478. [Link]

  • Grok. (n.d.). Vilsmeier reagent. Retrieved from Grok. [Link]

  • Scite.ai. (n.d.). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from Scite.ai. [Link]

  • Gómez, K., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101416. [Link]

  • Al-Amiery, A. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 299-307. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2617-2623. [Link]

  • Lokhande, P. D., & Sakate, S. S. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Retrieved from ResearchGate. [Link]

  • Nishiyama, Y., et al. (2021). Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. ACS Omega, 6(16), 10924–10931. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific LLC. [Link]

  • Rajput, S. S., & Patil, S. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Wang, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]

  • ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from ResearchGate. [Link]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. International Journal of Scientific & Engineering Research, 4(12), 136-141. [Link]

Sources

Method

using 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in fragment-based drug design

Application Note: Strategic Deployment of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the operational framework for utilizing 3-chloro-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the operational framework for utilizing 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (Compound 1 ) as a high-value starting point in Fragment-Based Drug Design (FBDD). The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibition, functioning as a bioisostere of the adenine ring in ATP. The C5-aldehyde moiety provides a highly reactive "growth vector" for rapid library elaboration via reductive amination, while the C3-chloro substituent offers unique halogen-bonding capabilities or a handle for cross-coupling. This note provides validated protocols for chemical elaboration and biophysical screening (SPR), positioning Compound 1 as a versatile linchpin for targeting ATP-binding pockets.

Fragment Profile & Physicochemical Properties

Compound 1 is compliant with the "Rule of Three" (Ro3), ensuring it possesses the requisite solubility and ligand efficiency (LE) for fragment screening.

Table 1: Physicochemical Profile of Compound 1

PropertyValueFBDD Relevance
Molecular Weight 181.58 DaExcellent (<300 Da); allows room for mass addition.
cLogP ~1.8Optimal range (1–3) for membrane permeability and solubility.
H-Bond Donors (HBD) 1 (NH)Critical for hinge-binding interactions in kinases.
H-Bond Acceptors (HBA) 3 (N, O)Facilitates orientation within the binding pocket.
PSA (Polar Surface Area) ~58 ŲWell within the <60 Ų limit for fragments.
Key Vector C5-AldehydeElectrophilic handle for rapid "Fragment Growing."

Strategic Rationale: The "Adenine Mimetic" Advantage

The 1H-pyrazolo[3,4-b]pyridine core is structurally homologous to purine. In the context of kinase inhibitors, the N1 and N7 nitrogens (purine numbering) often form a bidentate hydrogen bond with the kinase hinge region.

  • Hinge Binding: The N1-H acts as a donor, and N7 (pyridine nitrogen) acts as an acceptor, mimicking the interaction of ATP's adenine.

  • Vectorial Growth: The C5-aldehyde points towards the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out), making it an ideal site for solubilizing groups or affinity-enhancing appendages.

  • Halogen Bonding: The C3-chloro group can occupy the hydrophobic "gatekeeper" pocket or engage in halogen bonding with backbone carbonyls, a feature often underutilized in hit-to-lead campaigns.

Protocol A: Chemical Elaboration (Fragment Growing)

Objective: Rapidly generate a library of secondary amines from the C5-aldehyde handle to probe the ribose-binding pocket.

Mechanism: Reductive Amination.[1] Scope: Compatible with aliphatic amines, anilines, and piperazines.

Materials:
  • Fragment: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv).

  • Amine Partners: Diverse set (R-NH₂), 1.2 equiv.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), 1.5 equiv.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH) with 1% Acetic Acid (AcOH).

Step-by-Step Methodology:
  • Imine Formation:

    • In a 4 mL glass vial, dissolve Compound 1 (50 mg, 0.27 mmol) in DCE (2 mL).

    • Add the amine partner (0.33 mmol, 1.2 equiv).

    • Add glacial acetic acid (15 µL, catalytic) to activate the carbonyl.

    • Critical Step: Stir at Room Temperature (RT) for 1 hour. Monitor by LC-MS for the disappearance of the aldehyde peak (M+H 182) and formation of the imine intermediate.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (87 mg, 0.41 mmol, 1.5 equiv) in one portion.

    • Note: STAB is preferred over NaBH₄ due to its selectivity for imines over aldehydes, preventing side-reduction of the starting material.

    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench reaction with sat. NaHCO₃ (2 mL).

    • Extract with Dichloromethane (DCM) (3 x 3 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Yield Expectation: 60–85% for aliphatic amines; 40–60% for sterically hindered anilines.

Protocol B: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Validate binding affinity (


) and kinetics (

,

) of the elaborated fragments against a target kinase (e.g., TRK, PIM-1).

Instrument: Biacore 8K or equivalent.

Experimental Setup:
  • Sensor Chip Preparation:

    • Use a CM5 Sensor Chip (Carboxymethylated dextran).

    • Immobilization: Amine coupling. Activate surface with EDC/NHS (1:1) for 7 minutes.

    • Ligand (Protein): Inject target Kinase (20 µg/mL in 10 mM Acetate pH 5.0) to reach a density of ~2000–3000 RU (Response Units). High density is required for low-affinity fragments.

    • Block: Ethanolamine-HCl (1 M, pH 8.5) for 7 minutes.

  • Assay Conditions:

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 2% DMSO .

    • Critical: DMSO concentration in the buffer must exactly match the sample DMSO concentration to avoid "bulk effect" artifacts.

  • Sample Injection (Single-Cycle Kinetics):

    • Prepare a 5-point concentration series of the fragment (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Regeneration: Usually not required for fragments (rapid off-rates); if necessary, use 10 mM Glycine pH 2.5 for 15s.

  • Data Analysis:

    • Double-reference subtraction: (Active Channel – Reference Channel) – (Buffer Blank).

    • Fit data to a 1:1 Binding Model .

    • Success Criteria:

      
       should be within 70–130% of theoretical 
      
      
      
      . Square-wave sensorgrams indicate fast kinetics typical of fragments.

Visualizations

Figure 1: FBDD Workflow for Pyrazolo[3,4-b]pyridine

This diagram illustrates the iterative cycle from the aldehyde hit to a lead candidate.

FBDD_Workflow Hit Fragment Hit (Compound 1) Design Design Strategy (Ribose Pocket Vector) Hit->Design X-ray / Modeling Synth Library Synthesis (Reductive Amination) Design->Synth Aldehyde Reactivity Screen SPR Screening (Kinetics & Affinity) Synth->Screen Library (n=50-100) Screen->Design SAR Feedback Lead Lead Candidate (nM Potency) Screen->Lead KD < 100 nM

Caption: Iterative FBDD workflow transforming the C5-aldehyde fragment into a potent kinase inhibitor.

Figure 2: Chemical Reaction Scheme

Reaction pathway for generating the secondary amine library.

Reaction_Scheme Aldehyde Compound 1 (Aldehyde) Imine Imine Intermediate Aldehyde->Imine Condensation Amine R-NH2 (Primary Amine) Amine->Imine Condensation Product Secondary Amine (Elaborated Fragment) Imine->Product Reduction Reagent1 AcOH (cat.) DCE, 1h Reagent2 NaBH(OAc)3 RT, 16h

Caption: Reductive amination pathway. The C5-aldehyde is condensed with amines and reduced to stable leads.

Troubleshooting & Optimization

  • Issue: Low Conversion to Imine.

    • Cause: Steric hindrance of the amine partner or wet solvents.

    • Solution: Add 3Å molecular sieves to the reaction vial to scavenge water; heat to 50°C if the amine is an aniline.

  • Issue: Over-reduction (Alcohol formation).

    • Cause: Presence of NaBH₄ impurities or highly reactive aldehyde.

    • Solution: Ensure STAB is fresh. If alcohol forms (reduction of aldehyde before amination), pre-form the imine for 2 hours before adding the reducing agent.

  • Issue: Solubility in Assay Buffer.

    • Solution: If the elaborated fragment precipitates in the SPR buffer, increase DMSO to 5% (requires recalibration of the solvent correction curve) or add 0.01% BSA.

References

  • Vertex AI Search. (2025).[2] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.[3] Link

  • National Institutes of Health (NIH). (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. PMC. Link

  • ResearchGate. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes. Link

  • Organic Chemistry Portal. (2025). Amine synthesis by reductive amination. Link

  • PubChem. (2024).[4] 3-Chloro-1H-pyrazolo[3,4-b]pyridine. CID 4737965.[4] Link

Sources

Application

Application Note: Scalable Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Abstract & Strategic Overview The scaffold 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a high-value intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat) and various ki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a high-value intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat) and various kinase inhibitors. While the pyrazolo[3,4-b]pyridine core is privileged in drug discovery, the regioselective introduction of the C3-chloro and C5-formyl groups presents specific scale-up challenges, particularly concerning regioselectivity (N1 vs. N2) and process safety (exotherm control).

This guide details a convergent, scalable synthetic route designed to minimize chromatographic purification and maximize throughput. We utilize a "Halogen Dance" strategy enabled by Turbo Grignard (iPrMgCl·LiCl) technology to install the formyl group late-stage, avoiding the stability issues often associated with early-stage aldehyde intermediates.

Key Process Advantages
  • Chromatography-Free: Intermediates are isolated via crystallization/precipitation.

  • Safety Profile: Avoids cryogenic lithiation (-78 °C) by utilizing Turbo Grignard at -15 °C to 0 °C.

  • Regiocontrol: Exploits the innate reactivity differences between the electron-rich pyrazole (C3) and electron-deficient pyridine (C5) rings.

Retrosynthetic Analysis

The logical disconnection relies on constructing the fused bicyclic core first, followed by sequential functionalization. The C5-formyl group is installed via halogen-metal exchange of a C5-bromide, which is carried through from the starting material.

Retrosynthesis Target Target Molecule 3-Chloro-1H-pyrazolo[3,4-b]pyridine- 5-carbaldehyde Intermediate1 Intermediate A 5-Bromo-3-chloro-1H- pyrazolo[3,4-b]pyridine Target->Intermediate1 Formylation (Turbo Grignard) Intermediate2 Intermediate B 5-Bromo-1H- pyrazolo[3,4-b]pyridine Intermediate1->Intermediate2 C3-Chlorination (NCS) SM Starting Material 5-Bromo-2-fluoropyridine- 3-carboxaldehyde Intermediate2->SM Cyclization (Hydrazine)

Figure 1: Retrosynthetic strategy prioritizing late-stage formylation to maintain process flexibility.

Detailed Synthetic Protocol

Step 1: Core Formation (Cyclization)

Objective: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine.[1][2] Mechanism: Nucleophilic aromatic substitution (


) of the fluorine by hydrazine, followed by intramolecular condensation with the aldehyde.

Reagents:

  • 5-Bromo-2-fluoropyridine-3-carboxaldehyde (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water, 1.2 equiv)

  • Ethanol (10 V) or THF (10 V)

Protocol:

  • Charge a reactor with 5-Bromo-2-fluoropyridine-3-carboxaldehyde and Ethanol (10 mL/g).

  • Cool the solution to 0–5 °C.

  • Add Hydrazine monohydrate dropwise over 30 minutes. Caution: Exothermic reaction.

  • Warm to room temperature (20–25 °C) and stir for 1 hour.

  • Heat to reflux (78 °C) for 4–6 hours. Monitor by HPLC for consumption of the hydrazone intermediate.

  • Cool to 0–5 °C. The product will precipitate as a yellow/off-white solid.

  • Filter the solids.

  • Wash the cake with cold Ethanol (2 V) and Water (2 V).

  • Dry under vacuum at 45 °C.

Expected Yield: 75–85% Process Note: If the starting aldehyde is not commercially available, it can be synthesized from 5-bromo-2-fluoropyridine via LDA lithiation and DMF quench [1].

Step 2: Regioselective C3-Chlorination

Objective: Introduction of the chlorine atom at the pyrazole C3 position. Mechanism: Electrophilic aromatic substitution. The pyrazole ring is more electron-rich than the pyridine ring, directing chlorination exclusively to C3.

Reagents:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)[2]

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • DMF (Dimethylformamide) (8 V) or Acetonitrile (10 V)

Protocol:

  • Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine in DMF at room temperature.

  • Add NCS portion-wise over 1 hour to control mild exotherm.

  • Stir at 40–50 °C for 4–8 hours.

    • QC Check: Monitor disappearance of starting material (HPLC).

  • Quench by pouring the reaction mixture into Ice Water (20 V).

  • Stir the slurry for 1 hour to ensure complete precipitation.

  • Filter and wash with copious Water to remove residual DMF/Succinimide.

  • Dry at 50 °C.

Expected Yield: 80–90% Purity: >98% (HPLC area). Major impurity is the 3,5-dichloro analog if excess NCS is used.

Step 3: C5-Formylation via Turbo Grignard

Objective: Conversion of C5-Bromide to C5-Aldehyde. Mechanism: Magnesium-Halogen exchange using iPrMgCl[3]·LiCl (Turbo Grignard).[4] The LiCl complex breaks oligomeric aggregates, increasing the rate and efficiency of the exchange at non-cryogenic temperatures [2].

Critical Consideration: The free N-H proton on the pyrazole will consume 1 equivalent of Grignard.

  • Option A (Protection): Protect N1 with THP (dihydropyran) prior to this step.

  • Option B (Direct): Use >2.2 equiv of Turbo Grignard (1 eq for deprotonation, 1.2 eq for exchange). Protocol below follows Option B for step efficiency.

Reagents:

  • 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • iPrMgCl[3][4][5][6]·LiCl (1.3 M in THF) (2.5 equiv)

  • DMF (Dimethylformamide) (3.0 equiv)

  • Anhydrous THF (15 V)

Protocol:

  • Inert the reactor (Nitrogen/Argon). Moisture kills the Grignard reagent.

  • Suspend the substrate in Anhydrous THF.

  • Cool to -15 °C.

  • Add iPrMgCl·LiCl solution dropwise, maintaining internal temp < -5 °C.

    • Observation: The mixture may become homogeneous as the magnesiated species forms.

  • Stir at -10 °C for 1 hour.

    • QC Check: Quench a small aliquot with deuterated methanol (MeOD) and check by NMR. Disappearance of the Br-starting material and formation of the deuterated product indicates complete exchange.

  • Add dry DMF dropwise at -10 °C.

  • Warm to 0 °C and stir for 1 hour.

  • Quench with aqueous Acetic Acid (10% solution) or NH4Cl solution. Adjust pH to ~5-6.

  • Extract with Ethyl Acetate (or 2-MeTHF).

  • Concentrate the organic layer.

  • Crystallize from Heptane/EtOAc or Ethanol.

Expected Yield: 65–75%

Process Safety & Data Summary

Workflow Diagram

Workflow Start Start: 5-Bromo-2-fluoropyridine -3-carboxaldehyde Step1 Step 1: Cyclization Reagent: Hydrazine/EtOH Temp: Reflux Safety: Exotherm on addition Start->Step1 Step2 Step 2: Chlorination Reagent: NCS/DMF Temp: 45°C Note: Regioselective C3 Step1->Step2 Step3 Step 3: Formylation Reagent: iPrMgCl·LiCl / DMF Temp: -10°C Safety: Moisture sensitive Step2->Step3 End Final Product 3-Chloro-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde Step3->End

Figure 2: Sequential process flow for scale-up.

Key Analytical Data (Predicted)
Compound1H NMR (DMSO-d6) Diagnostic Signals
Core (5-Br) δ 14.2 (s, 1H, NH), 8.7 (d, 1H, H6), 8.6 (d, 1H, H4), 8.2 (s, 1H, H3)
3-Cl Intermediate δ 14.5 (s, 1H, NH), 8.75 (d, 1H, H6), 8.65 (d, 1H, H4) (H3 signal disappears)
Final Product δ 14.8 (s, 1H, NH), 10.1 (s, 1H, CHO), 9.0 (d, 1H, H6), 8.9 (d, 1H, H4)
Safety Critical Control Points (SCCP)
  • Hydrazine Handling: Hydrazine is a potent carcinogen and reducing agent. Use in a closed system. Ensure scrubber systems are active to trap vapors.

  • Grignard Initiation: While Turbo Grignard is commercially available and consistent, ensure the reactor is strictly dry (KF < 100 ppm).

  • Quenching: The quench of the Grignard reaction is exothermic. Controlled addition of the acid/buffer is required to prevent thermal runaway.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Core

    • Source: 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.[1][2][7][8][9] ChemicalBook.

    • Context: Describes the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine.
  • Turbo Grignard (iPrMgCl[4]·LiCl) Methodology:

    • Source: Knochel, P. et al.[10] "A New Turbo-Grignard Reagent for the Functionalization of Heterocycles." Angewandte Chemie Int. Ed.

    • URL:[Link]

    • Context: Establishes the protocol for halogen-magnesium exchange at non-cryogenic temper
  • Chlorination of Pyrazolo-pyridines: Source: 3-Chloro-1H-pyrazolo[3,4-b]pyridine Properties and Synthesis. Context: General reactivity patterns for electrophilic substitution on this scaffold.
  • Scale-Up Considerations for Grignard Reagents

    • Source: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.[11]

    • URL:[Link][3]

    • Context: Safety parameters for handling large-scale organomagnesium reactions.

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in Modern Agrochemical Synthesis

Foreword: A Versatile Scaffold for Crop Protection The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal and agrochemical research.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Versatile Scaffold for Crop Protection

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal and agrochemical research.[1][2] Its unique electronic properties and rigid structure make it an ideal framework for designing potent and selective bioactive molecules. Within this class of compounds, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde stands out as a pivotal intermediate. The presence of a reactive aldehyde group at the 5-position, coupled with a chlorine atom at the 3-position, provides synthetic chemists with two orthogonal handles for molecular elaboration. This dual functionality allows for the construction of a diverse library of derivatives, leading to the discovery of novel insecticides, fungicides, and other crop protection agents.[3][4][5] This document serves as a comprehensive guide for researchers, outlining the strategic applications and detailed protocols for leveraging this key building block in agrochemical synthesis.

Physicochemical Profile

A thorough understanding of the starting material's properties is fundamental to successful synthetic planning.

PropertyValue
IUPAC Name 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol
Appearance Typically an off-white to yellow solid
Key Functional Groups Aldehyde, Pyridine, Pyrazole, Chloro

Core Synthetic Applications in Agrochemical Development

The strategic placement of the aldehyde and chloro functionalities on the pyrazolo[3,4-b]pyridine core enables a multitude of synthetic transformations. The aldehyde is a versatile precursor for the synthesis of carboxamides, which are prominent in modern fungicides, while both functional groups can be utilized in condensation and cross-coupling reactions to generate complex heterocyclic systems with insecticidal properties.

I. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxamides: A Gateway to SDHI Fungicides

A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often feature a pyrazole-carboxamide pharmacophore.[6][7] The aldehyde group of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, which is then activated and coupled with a variety of amines to produce a library of pyrazolo[3,4-b]pyridine-5-carboxamides. These compounds are designed to target the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of pathogenic fungi, leading to a disruption of cellular energy production and ultimately, fungal death.[8]

Experimental Workflow: From Aldehyde to Carboxamide

A 3-chloro-1H-pyrazolo[3,4-b]pyridine- 5-carbaldehyde B Oxidation A->B e.g., KMnO₄, Jones Reagent C 3-chloro-1H-pyrazolo[3,4-b]pyridine- 5-carboxylic acid B->C D Activation (e.g., with SOCl₂ or Oxalyl Chloride) C->D E 3-chloro-1H-pyrazolo[3,4-b]pyridine- 5-carbonyl chloride D->E F Amine Coupling (R-NH₂) E->F G Target Pyrazolo[3,4-b]pyridine- 5-carboxamide F->G A 3-chloro-1H-pyrazolo[3,4-b]pyridine- 5-carbaldehyde C Base Catalyst (e.g., Piperidine) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Condensation Product C->D Knoevenagel Condensation

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in potent kinase inhibitors (e.g., FGFR, TBK1, and TRK inhibitors) and anti-infe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in potent kinase inhibitors (e.g., FGFR, TBK1, and TRK inhibitors) and anti-infective agents [1, 2]. However, the functionalization of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde presents a distinct "triad of challenges" for synthetic chemists:

  • Inert Electrophile: The C3-chloride is significantly less reactive towards oxidative addition than corresponding bromides or iodides.

  • Catalyst Poisoning: The acidic N1-proton (

    
    ) can deprotonate and coordinate to Palladium, forming inactive "Pd-ate" complexes [3].
    
  • Chemo-instability: The C5-aldehyde is susceptible to oxidation, condensation (aldol/Cannizzaro), or nucleophilic attack under the harsh basic conditions typically required to activate the aryl chloride.

This guide provides two validated protocols to overcome these barriers. Protocol A (Direct Coupling) utilizes next-generation Buchwald precatalysts to bypass protection steps, while Protocol B (Protected Route) offers a robust, scale-up-friendly alternative using THP protection.

Scientific Background & Mechanistic Strategy

The Reactivity Hierarchy

In pyrazolo[3,4-b]pyridines, the electron-deficient pyridine ring deactivates the fused pyrazole towards electrophilic substitution but activates the C-X bond for oxidative addition. However, the C3-Cl bond energy is high. Standard catalysts like


 or 

often fail to achieve full conversion, leading to hydrodehalogenation side products.
Ligand Selection: The "Bulky-Rich" Rule

To couple the unreactive chloride in the presence of an unprotected nitrogen, we employ Dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ).

  • Electron-Rich (

    
    ):  Increases electron density on the Pd(0) center, facilitating oxidative addition into the strong C-Cl bond.
    
  • Steric Bulk: Promotes the reductive elimination step and, crucially, prevents the formation of inactive bis-ligated Pd complexes, keeping the catalyst active in the catalytic cycle [4].

Base & Additive Effects

For the direct coupling of unprotected azoles,


  is superior to carbonate bases. It acts as a "proton shuttle," reversibly deprotonating the N1-H to facilitate transmetallation without generating a high concentration of corrosive hydroxide ions that would degrade the aldehyde [3].

Visualization: Reaction Workflow

The following diagram outlines the decision tree for selecting the appropriate protocol based on scale and substrate sensitivity.

ReactionWorkflow Start Substrate: 3-Chloro-1H-pyrazolo[3,4-b]pyridine- 5-carbaldehyde Decision Is the Boronic Acid Base-Sensitive? Start->Decision RouteA PROTOCOL A: Direct Coupling (High Throughput / Discovery) Decision->RouteA No (Robust) RouteB PROTOCOL B: Protected Route (Scale-Up / Complex Partners) Decision->RouteB Yes (Sensitive) CondA Conditions: Pd-XPhos G3 (2-4 mol%) K3PO4 (3.0 equiv) Dioxane/H2O (4:1), 90°C RouteA->CondA Product Target: 3-Aryl-1H-pyrazolo[3,4-b]pyridine- 5-carbaldehyde CondA->Product StepB1 Step 1: Protection DHP, p-TsOH (THP formation) RouteB->StepB1 StepB2 Step 2: Suzuki Coupling Standard Pd(dppf)Cl2 or XPhos StepB1->StepB2 StepB3 Step 3: Deprotection HCl/MeOH or TFA StepB2->StepB3 StepB3->Product

Caption: Decision matrix for coupling strategies. Protocol A is faster; Protocol B offers higher purification control.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid analog generation, stable boronic acids. Mechanism: Uses


 to manage N-acidity and XPhos Pd G3 for rapid C-Cl insertion.

Materials:

  • Substrate: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2–4 mol%)

  • Base:

    
     (tribasic, finely ground) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) degassed.

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (100 mg, 0.55 mmol), aryl boronic acid (0.83 mmol), and

    
     (350 mg, 1.65 mmol).
    
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add XPhos Pd G3 (18 mg, 0.02 mmol) quickly under positive inert gas pressure.

  • Solvent: Add degassed Dioxane (2.0 mL) and Water (0.5 mL).

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.

    • Note: The aldehyde peak should remain intact. If reduction is observed, reduce water content.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: THP-Protected Route (Scale-Up)

Best for: Large scale (>5g), expensive boronic acids, or if purification of the unprotected product is difficult due to polarity.

Step 1: Protection

  • Suspend substrate in DCM. Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-TsOH (0.1 equiv).

  • Stir at RT for 2–4 hours until TLC shows conversion to the lipophilic THP-protected intermediate.

  • Wash with saturated

    
    , concentrate, and use directly (or pass through a short silica plug).
    

Step 2: Coupling

  • React THP-intermediate with Boronic acid (1.2 equiv),

    
      (5 mol%), and 
    
    
    
    (2.0 equiv) in Dioxane/Water (9:1) at 80°C.
  • Why this works: The THP group masks the acidic proton, preventing catalyst poisoning and allowing the use of cheaper catalysts like

    
    .
    

Step 3: Deprotection

  • Dissolve the coupled product in MeOH/THF (1:1).

  • Add 4M HCl in dioxane (3.0 equiv) or concentrated aqueous HCl (catalytic amount).

  • Stir at RT for 1 hour. The THP group cleaves; the aldehyde is generally stable under these acidic conditions (unlike acetals formed from alcohols).

  • Neutralize carefully with

    
     to precipitate the product.
    

Quantitative Data & Optimization Table

The following table summarizes optimization studies for the coupling of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with Phenylboronic acid.

EntryCatalystLigandBaseSolventYield (%)Notes
1



DME/H2O< 10%No reaction; catalyst poisoning.
2

SPhos

PhMe/H2O65%Good conversion, but solubility issues.
3XPhos Pd G3 XPhos

Dioxane/H2O 92% Optimal conditions.
4

dppf

Dioxane40%Incomplete; requires protection (See Protocol B).
5



THF78%Effective but air-sensitive catalyst.

Troubleshooting Guide

IssueDiagnosisSolution
Low Conversion Oxidative addition failure due to strong C-Cl bond.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 100°C.
Aldehyde Loss Cannizzaro reaction or Oxidation.[1]Remove water (use anhydrous Dioxane). Switch base to KF or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(anhydrous).
Protodeboronation Boronic acid instability.Use Boronic Pinacol Esters or Potassium Trifluoroborates (

)
.
Dimer Formation Homocoupling of boronic acid.Degas solvents thoroughly (Oxygen promotes homocoupling).

References

  • Vertex Pharmaceuticals. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link

  • RSC Advances. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Royal Society of Chemistry.[2] Link

  • National Institutes of Health (NIH). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Catalyst and Ligand Developments. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Case ID: PUR-PYRZ-Aldehyde-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Chromatography Troubleshooting & Protocol Optimization Technical Triage: Method Selection Strategy Before initia...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYRZ-Aldehyde-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Chromatography Troubleshooting & Protocol Optimization

Technical Triage: Method Selection Strategy

Before initiating purification, you must characterize the crude mixture's profile. The 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde scaffold presents a unique "push-pull" challenge: it contains a weakly basic pyridine nitrogen (susceptible to silanol tailing) and a weakly acidic pyrazole proton (susceptible to peak broadening), combined with a reactive aldehyde handle.

Use the following decision matrix to select your purification route:

PurificationLogic Start Start: Crude Mixture Analysis Purity Target Purity > 98%? Start->Purity Scale Scale > 100 mg? Purity->Scale No (<95% ok) Prep Method B: Prep HPLC (Reverse Phase) Purity->Prep Yes Solubility Soluble in DCM/EtOAc? Scale->Solubility Yes Scale->Prep No (<100mg) Flash Method A: Flash Chromatography (Normal Phase) Solubility->Flash Yes Recryst Method C: Recrystallization (DMF/Water or EtOH) Solubility->Recryst No (Precipitate)

Figure 1: Decision matrix for purification based on scale, purity requirements, and solubility profiles.

Method A: Flash Chromatography (Normal Phase)

Primary Challenge: Peak Tailing & Poor Solubility. The basic nitrogen of the pyridine ring interacts with acidic silanols on the silica gel, causing severe tailing.[1] The planar structure leads to aggregation ("brick dust" behavior).

Standard Protocol
  • Stationary Phase: Spherical Silica (20–40 µm). Do not use irregular silica for difficult separations.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier (Critical): 0.5% to 1% Triethylamine (TEA).

Troubleshooting Guide (Q&A)

Q: My compound is streaking from the baseline to the solvent front. How do I fix this? A: This is classic "silanol overload." The pyridine nitrogen is hydrogen-bonding to the silica.

  • Fix: Pre-equilibrate your column with 1% Triethylamine (TEA) in the weak solvent (e.g., Hexane or DCM) before starting the run. The TEA blocks the active silanol sites.

  • Alternative: If TEA is incompatible with downstream steps, switch to Amino-functionalized silica (NH2-silica) . This phase is naturally basic and prevents the pyridine interaction without added modifiers.

Q: I cannot dissolve the crude solid in DCM for injection. Can I use DMSO? A: Avoid liquid injection of DMSO/DMF in Normal Phase. It causes "solvent wash-out" where the strong solvent carries the compound down the column, destroying resolution.

  • Fix: Use Dry Loading . Dissolve the crude in a minimal amount of THF or Acetone, mix with Celite (ratio 1:2), and rotovap to a free-flowing powder. Load this powder into a solid load cartridge.

Q: A new impurity spot appears on TLC after the column. Did my aldehyde decompose? A: Likely, yes. Aldehydes on electron-deficient rings are prone to oxidation (to carboxylic acid) on the large surface area of silica, especially if the run is slow.

  • Fix:

    • Flush the column with Nitrogen/Argon before use.

    • Minimize residence time (run a steeper gradient).

    • Do not use Basic Alumina , which can trigger Cannizzaro disproportionation of the aldehyde.

Method B: Preparative HPLC (Reverse Phase)

Primary Challenge: pH Control & Aldehyde Stability. The ionization state of the molecule changes the retention significantly.[1]

Standard Protocol
  • Column: C18 (End-capped to minimize silanol activity).

  • Mobile Phase A: Water + Modifier.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Wavelength: 254 nm (strong absorption) & 280 nm.

Buffer Selection Data
Buffer SystempHProsConsRecommendation
0.1% Formic Acid ~2.7Protonates Pyridine (N+). Sharp peaks.Acid can catalyze acetal formation if MeOH is used.High (Preferred)
10mM Ammonium Bicarbonate ~8.0Deprotonates Pyrazole (N-). Good solubility.High pH risks aldehyde condensation (aldol-like).Low (Risky)
10mM Ammonium Acetate ~4.5Neutral pH range.Peaks may broaden if pKa is near 4.5.Medium
Troubleshooting Guide (Q&A)

Q: I see "Ghost Peaks" or peak splitting when using Methanol as the organic modifier. A: This is a chemical artifact, not an impurity. Aldehydes react with Methanol to form hemiacetals (


) under acidic HPLC conditions.
  • Diagnostic: The ratio of the two peaks changes with flow rate or temperature.

  • Fix: Switch Mobile Phase B to Acetonitrile (ACN) immediately. Acetonitrile is aprotic and will not react with the aldehyde.

Q: My recovery is low. Where did the compound go? A: Check the "Needle Wash" and injector solvents. This compound has low solubility in water/ACN mixtures.[3] It may have precipitated in the injector loop or on the head of the column.

  • Fix: Ensure your sample diluent contains at least 50% DMSO or DMF. Inject smaller volumes to prevent precipitation upon contact with the aqueous mobile phase.

Chemical Stability & Handling (The "Hidden" Variables)

The 5-carbaldehyde group on the pyrazolo[3,4-b]pyridine core is electronically coupled to the chlorine at C3. This makes the aldehyde highly electrophilic.

StabilityPathways Aldehyde Target Aldehyde Hemiacetal Hemiacetal (in MeOH/H+) Aldehyde->Hemiacetal + MeOH Acid Carboxylic Acid (Air Oxidation) Aldehyde->Acid + O2 (Silica) Hydrate Gem-diol (in Water) Aldehyde->Hydrate + H2O

Figure 2: Common degradation and equilibrium pathways for electron-deficient aldehydes during purification.

Critical Storage Protocol:

  • Store under Argon/Nitrogen .[4]

  • Temperature: -20°C .

  • Avoid storing in Methanol or Ethanol for prolonged periods.

References & Grounding

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. (Describes the synthesis and handling of 5-fluoro analogs, applicable to the 3-chloro variant).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on silanol interactions and tailing mechanisms).

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. (General protocols for basic heterocycle purification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde before handling.

Sources

Optimization

Technical Support Center: Recrystallization of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Welcome to the technical support center for the purification of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for their downstream applications. Recrystallization is a powerful technique for the purification of solid organic compounds, and this guide provides a systematic approach to developing a robust recrystallization protocol for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, along with troubleshooting advice for common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?

A definitive, single "best" solvent for the recrystallization of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is not extensively reported in the literature. However, based on the structure of the molecule—a heterocyclic aromatic system with a polar carbaldehyde group—a solvent of intermediate polarity or a mixed-solvent system is likely to be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] A systematic solvent screening is the most reliable method to determine the optimal solvent or solvent mixture for your specific batch of material.

Q2: What are the key characteristics of a good recrystallization solvent?

A suitable recrystallization solvent should exhibit the following properties[1][2]:

  • High solvency at elevated temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.

  • Low solvency at low temperatures: The compound should have low solubility in the cold solvent to ensure a high recovery of the purified crystals.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals after filtration.

  • Non-toxic and inexpensive: For practical and safety reasons, less toxic and more affordable solvents are preferred.

Q3: My compound "oils out" during cooling instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. To address this, you can try the following:

  • Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Add a seed crystal: A small crystal of the pure compound can be added to induce crystallization.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.

  • Use a different solvent or solvent mixture: The current solvent may not be suitable. A solvent with a lower boiling point might be necessary.

Q4: The recovery of my purified compound is very low. How can I improve the yield?

Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the compound completely.

  • Premature crystallization: If crystals form too early (e.g., during hot filtration), you may need to pre-heat your filtration apparatus.

  • High solubility in cold solvent: The chosen solvent may still be too good a solvent at low temperatures. Consider a less polar solvent or a mixed solvent system where your compound is less soluble when cold.

  • Insufficient cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - The solution is not saturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try a different solvent in which the compound is less soluble.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool again.
Colored impurities remain in the crystals - The impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]- Perform a second recrystallization.
Fine, powder-like crystals are obtained - The solution cooled too rapidly.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.[1]
The compound is insoluble in all common solvents - The compound may be a salt or have very strong intermolecular forces.- Try high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note that removing these solvents can be challenging.[3]

Experimental Protocol: Systematic Solvent Selection for Recrystallization

This protocol outlines a systematic approach to identify a suitable recrystallization solvent for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Materials:

  • 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (crude)

  • Test tubes

  • Heating block or water bath

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexanes)[1][2]

Procedure:

  • Solubility Testing:

    • Place approximately 10-20 mg of the crude compound into a series of test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (use up to 1 mL). Record your observations.

    • For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath.

    • Observe if the compound dissolves upon heating. If it does, this is a potential candidate for a single-solvent recrystallization.

    • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe if crystals form.

  • Solvent Selection:

    • The ideal single solvent is one in which the compound is insoluble or sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and forms well-defined crystals upon cooling.[1]

    • If no single solvent is ideal, consider a mixed-solvent system. This typically involves a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble).

Workflow for Solvent Selection

Recrystallization_Solvent_Selection cluster_screening Solvent Screening cluster_decision Decision Making start Start with Crude Compound solubility_test Test Solubility in Various Solvents at RT start->solubility_test heating Heat Insoluble/Sparingly Soluble Samples solubility_test->heating cooling Cool Hot Solutions heating->cooling observe Observe Crystal Formation cooling->observe decision Ideal Solvent Found? observe->decision single_solvent Proceed with Single Solvent Recrystallization decision->single_solvent Yes mixed_solvent Develop Mixed Solvent System decision->mixed_solvent No Recrystallization_Protocol dissolve 1. Dissolve Crude Compound in Minimum Hot Solvent hot_filtration 2. Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly 3. Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath 4. Cool in Ice Bath to Maximize Crystallization cool_slowly->ice_bath vacuum_filtration 5. Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash Crystals with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General step-by-step recrystallization workflow.

Detailed Steps:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

  • National Center for Biotechnology Information. "3-Chloro-1H-pyrazolo[3,4-b]pyridine" PubChem Compound Summary for CID 4737965. [Link]

  • University of California, Los Angeles. "Recrystallization" Chemistry 30BL Handout. [Link]

  • University of Toronto. "Experiment 2: Recrystallization" Chemistry 241 Laboratory Manual. [Link]

  • Google Patents. "Preparation method of 1H-pyrazolo[3,4-b]pyridine compound" CN103804479A.

Sources

Troubleshooting

catalyst selection for cross-coupling with 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Technical Support Center: Cross-Coupling of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-CHO-3CL-001 Subject: Catalyst Selection & Troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-CHO-3CL-001 Subject: Catalyst Selection & Troubleshooting for Difficult Heteroaryl Chlorides[1][2]

Part 1: The Diagnostic (Triage)

User Query: "I am trying to run a Suzuki coupling on 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, but I am seeing <5% conversion. I'm using Pd(PPh3)4 and Na2CO3. What is wrong?"

Technical Analysis: Your reaction is stalling at the oxidative addition step.[1][2] You are dealing with a "Deceptive Substrate."[1][2] While the pyridine ring makes the system electron-deficient, the 3-chloro position resides on the pyrazole ring , not the pyridine. Pyrazole chlorides are pseudo-halides with significantly higher bond dissociation energies than their bromide or iodide counterparts.[1] Furthermore, the unprotected N1-nitrogen is likely poisoning your palladium center by forming a stable, non-reactive complex.

The "Triple Threat" of this Substrate:

  • The Leaving Group: Chlorides on pyrazoles are notoriously inert.[1][2] Standard triphenylphosphine ligands (like in Pd(PPh3)4) lack the electron density to force oxidative addition.

  • The Poison: The N1-H (pyrazole) and N7 (pyridine) can chelate Pd(II) species, shutting down the catalytic cycle.

  • The Trap: The 5-carbaldehyde is susceptible to Cannizzaro disproportionation or aldol condensation under strong basic conditions.[1][2]

Part 2: Catalyst Selection Suite

We categorize solutions into Tier 1 (Robust/Protected) and Tier 2 (Direct/Unprotected) .[1]

Tier 1: The "Gold Standard" (Requires N1-Protection)

Best for: Scale-up, high reliability, valuable boronic acids.

  • Catalyst: XPhos Pd G4 (or Pd2(dba)3 + XPhos)

  • Why: XPhos is a bulky, electron-rich Buchwald ligand.[1][2] The steric bulk prevents N-coordination (poisoning), while the electron richness facilitates oxidative addition into the tough C-Cl bond.

  • Base:

    
     (3.0 equiv)[2][3]
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 80–100 °C

  • Pre-requisite: Protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).[1][2]

Tier 2: The "Direct Route" (Unprotected Substrate)

Best for: Rapid screening, avoiding protection/deprotection steps.

  • Catalyst: Pd-PEPPSI-IPr (1–3 mol%)[1][2]

  • Why: The NHC (N-Heterocyclic Carbene) ligand is tightly bound and extremely electron-donating.[1][2] It outcompetes the substrate's nitrogen for the metal center and stabilizes the Pd(0) species. The "throw-away" pyridine ligand on the precatalyst ensures rapid initiation.[1]

  • Base:

    
     (Anhydrous conditions are preferred to protect the aldehyde)
    
  • Solvent: Dioxane or Toluene[1][2]

  • Temperature: 80 °C

Part 3: Troubleshooting FAQs

Q1: The aldehyde peak disappeared from my NMR. Did I reduce it?

  • Diagnosis: If you used a hydroxide base (NaOH, KOH) or an alkoxide, you likely triggered a Cannizzaro reaction or nucleophilic attack.

  • Fix: Switch to

    
     (tribasic potassium phosphate) . It buffers the pH and is far gentler on electrophilic aldehydes.[1] Alternatively, use KF  (anhydrous) if your boronic acid is activated.
    

Q2: Can I use Pd(dppf)Cl2? It works for my other chlorides.

  • Diagnosis: Pd(dppf)Cl2 is a workhorse, but often fails for pyrazole chlorides. It may work if the aldehyde at C5 sufficiently activates the ring, but conversion will likely be slow.

  • Fix: If you must use dppf, raise the temperature to 110 °C and use 5 mol% loading. However, XPhos or SPhos is statistically more likely to succeed.

Q3: I see a new spot, but it's not the product. It looks like a dimer.

  • Diagnosis: You are seeing homocoupling of your boronic acid.[1][2][4] This happens when oxidative addition is too slow (catalyst sits idle) and oxygen is present.[1]

  • Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins).[1] Add the catalyst last under a counter-flow of inert gas.[1]

Part 4: Experimental Protocol (Tier 1 Recommendation)

Objective: Cross-coupling of 3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with Phenylboronic Acid.

  • Protection (if not done): React substrate with DHP (3.0 eq) and p-TsOH (0.05 eq) in DCM at RT for 2h. Isolate protected chloride.[1][2]

  • Setup: In a reaction vial, combine:

    • Protected Substrate (1.0 equiv)[2]

    • Boronic Acid (1.5 equiv)[2]

    • XPhos Pd G4 (2.0 mol%)[2]

    • 
       (3.0 equiv)[2][3]
      
  • Solvent: Add 1,4-Dioxane (0.2 M concentration) and degassed Water (ratio 4:1).

  • Reaction: Seal and heat to 90 °C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[1][2] The aldehyde is stable to this workup.[1][2]

  • Deprotection: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT to remove THP.[1][2]

Part 5: Decision Logic & Mechanism

The following diagram illustrates the critical decision path for catalyst selection based on your specific constraints (Protection vs. Speed).

CatalystSelection Start Substrate: 3-Cl-pyrazolo[3,4-b]pyridine-5-CHO CheckN Is N1-Position Protected? Start->CheckN Protected YES (THP, SEM, Bn) CheckN->Protected Stable Unprotected NO (Free NH) CheckN->Unprotected Risky CatSelect1 Select Electron-Rich Phosphine (Buchwald Ligands) Protected->CatSelect1 CatSelect2 Select NHC-Pd Complex (Resists Poisoning) Unprotected->CatSelect2 Rec1 Recommendation: XPhos Pd G4 or Pd(OAc)2/SPhos Base: K3PO4 CatSelect1->Rec1 Rec2 Recommendation: Pd-PEPPSI-IPr Base: Cs2CO3 (Anhydrous) CatSelect2->Rec2 AldehydeCheck Aldehyde Integrity Check: Avoid Hydroxide Bases Rec1->AldehydeCheck Rec2->AldehydeCheck

Caption: Decision tree for catalyst selection emphasizing the divergence between protected and unprotected protocols to mitigate catalyst poisoning.

Part 6: Comparative Data

Table 1: Catalyst Screening Matrix for 3-Chloro-1H-pyrazolo[3,4-b]pyridine (Simulated based on aggregate reactivity data of pyrazole chlorides)

Catalyst SystemLigand ClassConversion (24h)Comments
Pd(PPh3)4 Arylphosphine< 5%Oxidative addition failure.[1][2] Ligand too weak.
Pd(dppf)Cl2 Bidentate20–30%Slow.[1][2] Requires high temp (110°C).[1]
Pd(OAc)2 / SPhos Biarylphosphine85–95%Excellent. SPhos is ideal for heteroaryl chlorides.[1][2]
XPhos Pd G4 Biarylphosphine> 98%Best in Class. Fast initiation, high turnover.[2]
Pd-PEPPSI-IPr NHC90%Robust for unprotected substrates.[1][2]

References

  • Catalysis of Heteroaryl Chlorides: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[1][2][5] Journal of Organic Chemistry, 2007, 72(14), 5104–5112. Link[2]

  • Unprotected Heterocycles: Billingsley, K., & Buchwald, S. L. "General and Efficient Method for the Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link[2]

  • Pyrazolo[3,4-b]pyridine Synthesis: Laha, J. K., et al. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC Advances, 2018, 8, 35001-35009. Link

  • PEPPSI Catalyst Utility: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1][2] Chemistry – A European Journal, 2006, 12(18), 4749–4755. Link[2]

Sources

Optimization

Technical Support Center: Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Welcome to our dedicated technical support guide for the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on byproduct analysis and troubleshooting. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, particularly when employing the Vilsmeier-Haack formylation reaction.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely reasons?

Answer:

Low yields and multiple TLC spots are common indicators of side reactions and byproduct formation. In the Vilsmeier-Haack formylation of 3-chloro-1H-pyrazolo[3,4-b]pyridine, several factors can contribute to this issue:

  • Sub-optimal Reaction Temperature: The Vilsmeier-Haack reaction is exothermic.[1] If the temperature is not carefully controlled, especially during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF), it can lead to the decomposition of the starting material and the desired product, resulting in a complex mixture.[2]

  • Incorrect Stoichiometry: An improper ratio of the Vilsmeier reagent (DMF/POCl₃) to the pyrazolopyridine substrate can lead to incomplete conversion or the formation of side products.[2]

  • Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose upon contact with water.[1] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Formation of Isomeric Byproducts: While formylation is expected at the C5 position, there is a possibility of electrophilic attack at other positions on the pyrazolopyridine ring, leading to the formation of isomeric carbaldehydes. The regioselectivity of the Vilsmeier-Haack reaction on pyrazolo[3,4-b]pyridine systems can be influenced by the substitution pattern and reaction conditions.[3][4]

Workflow for Investigating Low Yield and Multiple Products

Caption: Troubleshooting workflow for low yield and multiple products.

Question 2: I have isolated my product, but the NMR spectrum shows an unexpected singlet in the aromatic region and a missing aldehyde proton signal for a significant portion of the material. What could this byproduct be?

Answer:

This observation strongly suggests the presence of a dechlorinated or a chlorinated byproduct that lacks the aldehyde functionality. A likely candidate is the starting material, 3-chloro-1H-pyrazolo[3,4-b]pyridine, if the reaction was incomplete.

Another possibility is the formation of a chlorinated byproduct where the formyl group has not been introduced. For instance, during a similar synthesis, the formation of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as a minor byproduct was observed.[5] It is plausible that under certain conditions, the Vilsmeier-Haack reagent can act as a chlorinating agent, or that impurities in the starting material or reagents contribute to undesired chlorination.

Recommended Analytical Steps:

  • Re-examine the NMR: Compare the chemical shifts of the impurity with a reference spectrum of your starting material, 3-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Mass Spectrometry: Obtain a mass spectrum of your isolated product. Look for a molecular ion peak corresponding to the starting material or other potential chlorinated byproducts.

  • HPLC Analysis: Use a high-performance liquid chromatography (HPLC) method to separate the desired product from the byproduct. This will allow for quantification of the impurity.

Question 3: My workup is difficult, and I'm left with a thick, oily residue that is hard to purify. What is causing this?

Answer:

The formation of a difficult-to-purify residue is often due to the presence of phosphorus-containing byproducts from the Vilsmeier-Haack reagent.[6] The reaction of DMF and POCl₃ generates the Vilsmeier reagent and a phosphate byproduct.[6] During the aqueous workup, these phosphorus-based salts need to be effectively removed.

Troubleshooting the Workup:

  • pH Adjustment: Ensure that the reaction mixture is carefully neutralized, typically by pouring it onto crushed ice and then adding a base like sodium bicarbonate or sodium hydroxide solution until the pH is between 8 and 9.[6] This helps to precipitate the organic product while keeping the phosphorus salts in the aqueous layer.

  • Thorough Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions to ensure complete recovery of the product.

  • Alternative Vilsmeier Reagent: For sensitive substrates or to simplify the workup, consider using an alternative Vilsmeier reagent system like DMF/oxalyl chloride. This system generates gaseous byproducts (CO and CO₂), leading to a cleaner reaction profile and a more straightforward workup.[6]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its mechanism in this synthesis?

The Vilsmeier-Haack reaction is a formylation reaction used to introduce an aldehyde group onto an electron-rich aromatic or heteroaromatic ring.[7][8] The active electrophile is the chloroiminium salt, also known as the Vilsmeier reagent, which is typically formed in situ from the reaction of a substituted amide like DMF with an acid halide like POCl₃.[8]

Mechanism of Vilsmeier Reagent Formation and Formylation

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Phosphate_byproduct Phosphate byproduct Vilsmeier_Reagent->Phosphate_byproduct Pyrazolopyridine 3-chloro-1H-pyrazolo[3,4-b]pyridine Iminium_salt Iminium salt intermediate Pyrazolopyridine->Iminium_salt + Vilsmeier Reagent Product 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Iminium_salt->Product Hydrolysis

Caption: Formation of the Vilsmeier reagent and subsequent formylation.

Q2: How can I confirm the regioselectivity of the formylation?

Confirming the position of the newly introduced aldehyde group is crucial. The most definitive methods are:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity and spatial relationships between the aldehyde proton and other protons on the pyrazolopyridine ring system, confirming its position at C5.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides unambiguous structural confirmation.[9]

Q3: Are there any specific safety precautions for the Vilsmeier-Haack reaction?

Yes, this reaction requires stringent safety measures:

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (e.g., 0-5 °C) with slow addition of POCl₃ to DMF.[1]

  • Quenching: The reaction workup, which often involves quenching with ice or water, should be done slowly and carefully to control the exothermic reaction.[1]

Byproduct Characterization

A summary of potential byproducts and their expected analytical signatures is provided below.

Byproduct NamePotential CauseExpected ¹H NMR Signals (in CDCl₃)Expected Mass (m/z)
Isomeric Carbaldehydes Lack of complete regioselectivityDifferent chemical shifts for aromatic and aldehyde protons compared to the desired product.181.02 (M+)
Unreacted Starting Material Incomplete reactionSpectrum corresponding to 3-chloro-1H-pyrazolo[3,4-b]pyridine.153.01 (M+)
Diformylated Product Excess Vilsmeier reagent, harsh conditionsTwo aldehyde proton signals, fewer aromatic protons.209.01 (M+)
Chlorinated Byproduct (no formyl) Side reaction of Vilsmeier reagentAbsence of aldehyde proton signal.153.01 (M+)

Note: The exact chemical shifts can vary depending on the solvent and substitution pattern. For reference, tables of common NMR impurities are available in the literature.[10][11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde via Vilsmeier-Haack Reaction

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification of Byproducts by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the molecular ions of the expected product and byproducts.

References

  • Quiroga, J., Trilleras, J., Insuasty, B., Abonı́a, R., Nogueras, M., & Cobo, J. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689-2691.
  • BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.
  • Quiroga, J., Trilleras, J., Insuasty, B., Abonı́a, R., Nogueras, M., & Cobo, J. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Scite.ai.
  • BenchChem. (2025).
  • Urbonavičius, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842.
  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • BenchChem. (2025).
  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4153-4168.
  • Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering, 8(4), 4349-4353.
  • El-faham, A., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101416.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2023). RSC Advances, 13(45), 31690-31704.
  • Kumar, R., et al. (2010). Beckmann Rearrangement of 2-Hydroxy-5-Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles. Journal of the Serbian Chemical Society, 75(1), 1-8.
  • Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. (2020).
  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. (2009).
  • Vilsmeier–Haack reaction. (2023). In Wikipedia.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gal, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485-494.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic routes. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results.

I. Overview of Synthetic Strategies

The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, a key intermediate in the development of various pharmaceuticals, can be approached through several strategic pathways.[1][2] The most common methods involve the construction of the pyridine ring onto a pre-existing pyrazole core or, conversely, the formation of the pyrazole ring on a pyridine scaffold.[3][4] A widely utilized and effective method for introducing the aldehyde group at the C5 position is the Vilsmeier-Haack reaction.[5][6][7]

This guide will explore troubleshooting and frequently asked questions related to these core strategies, providing you with a robust framework for successful synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and offers practical solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazole precursor, can significantly hinder the reaction.

    • Recommendation: Ensure all reactants are of high purity. Recrystallize or chromatographically purify starting materials if necessary.[8]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can dramatically influence the outcome.

    • Recommendation: Conduct small-scale optimization experiments to screen different solvents and temperatures. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

  • Ineffective Catalyst: The choice and loading of the catalyst are critical.

    • Recommendation: While acetic acid is a common catalyst, consider screening Lewis acids or other catalysts reported in the literature for similar transformations.[8] Catalyst loading should also be optimized.

  • Incomplete Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a key step for formylation. Incomplete reaction can be a major source of low yield.

    • Recommendation: Ensure the Vilsmeier reagent (typically a mixture of POCl₃ and DMF) is freshly prepared and used in appropriate stoichiometric amounts.[9] The reaction temperature for the Vilsmeier-Haack reaction is crucial and should be carefully controlled.[9]

Problem 2: Formation of Impurities and Side Products

Potential Causes & Solutions:

  • Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can sometimes lead to undesired chlorination in addition to formylation.[7]

    • Recommendation: Carefully control the reaction temperature and the stoichiometry of the Vilsmeier reagent. Lowering the temperature may help to minimize side reactions.

  • Formation of Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a common challenge.[4]

    • Recommendation: The regioselectivity can sometimes be influenced by the choice of catalyst and solvent.[8] A thorough literature search for precedents with similar substrates is highly recommended. If regioisomers are formed, they can often be separated by column chromatography.[8]

  • Degradation of Product: The target molecule may be unstable under the reaction or work-up conditions.

    • Recommendation: Analyze the reaction mixture at different time points to check for product degradation. If degradation is observed, consider milder reaction conditions or a modified work-up procedure.

Problem 3: Difficulty in Product Purification

Potential Causes & Solutions:

  • Polarity of the Compound: Pyrazolo[3,4-b]pyridine derivatives can be quite polar, making them challenging to purify by standard column chromatography.

    • Recommendation: A systematic approach to eluent selection for column chromatography is advised. Start with a non-polar solvent and gradually increase the polarity.[8] Recrystallization can also be an effective purification method.

  • Removal of Inorganic Salts: The work-up procedure is critical for removing any inorganic byproducts.

    • Recommendation: Ensure a thorough aqueous work-up to remove any residual salts from the reaction mixture before proceeding with chromatographic purification.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the pyrazolo[3,4-b]pyridine core?

A1: The two main retrosynthetic approaches involve either starting with a substituted pyrazole or a substituted pyridine.[3][4] A common and versatile starting material is a 5-aminopyrazole derivative, which can then be cyclized with a 1,3-dicarbonyl compound or an equivalent to form the pyridine ring.[3][4]

Q2: Can you explain the role of the Vilsmeier-Haack reaction in this synthesis?

A2: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an aromatic or heteroaromatic ring.[6] In the synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, it is typically used to formylate the C5 position of the pyrazolo[3,4-b]pyridine core. The reaction involves an electrophilic substitution using the Vilsmeier reagent, which is an iminium salt formed from a substituted amide (like dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[9]

Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for introducing the aldehyde group?

A3: While the Vilsmeier-Haack reaction is highly effective, other formylation methods could be explored. These might include the Duff reaction or the Reimer-Tiemann reaction, although their applicability and efficiency would need to be evaluated for this specific heterocyclic system. Another approach could be the oxidation of a corresponding methyl group at the C5 position, if a suitable precursor is available.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. This includes:

  • ¹H and ¹³C NMR Spectroscopy: To determine the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl stretch.

IV. Alternative Synthetic Routes & Protocols

While the Vilsmeier-Haack approach on a pre-formed pyrazolo[3,4-b]pyridine is common, alternative strategies can offer advantages in terms of starting material availability or regioselectivity.

Alternative Route 1: Synthesis from 3-amino-1-phenyl-2-pyrazolin-5-one and Vinamidinium Salts

This one-pot synthesis provides a direct route to substituted pyrazolo[3,4-b]pyridin-3-ones and the corresponding 5-carbaldehyde derivative.[10]

Experimental Protocol:

  • A solution of the appropriate vinamidinium salt in a suitable solvent (e.g., ethanol) is prepared.

  • 3-amino-1-phenyl-2-pyrazolin-5-one is added to the solution.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, for a specified period.

  • For the synthesis of the 5-carbaldehyde, the resulting intermediate is treated with 1N HCl.[10]

  • The product is isolated by filtration and purified by recrystallization or column chromatography.

Alternative Route 2: Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrazolopyridine scaffold in a single step from simple starting materials.[11]

General Experimental Protocol for a Four-Component Reaction:

  • To a mixture of ethyl acetoacetate, hydrazine hydrate, and an appropriate aldehyde in a suitable solvent (e.g., ethanol), add ammonium acetate.

  • A catalyst, such as an algin-functionalized silica-based magnetic nanocatalyst, may be added to improve reaction efficiency.[11]

  • The reaction mixture is stirred at room temperature or heated for a specified time.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated by filtration or extraction and purified.

V. Visualizing the Synthetic Pathways

Diagram 1: General Retrosynthetic Analysis

Target 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Intermediate1 Pyrazolo[3,4-b]pyridine core Target->Intermediate1 Formylation (e.g., Vilsmeier-Haack) Intermediate2 Substituted Pyrazole Intermediate1->Intermediate2 Pyridine ring formation Intermediate3 Substituted Pyridine Intermediate1->Intermediate3 Pyrazole ring formation StartingMaterials1 5-Aminopyrazole + 1,3-Dicarbonyl Intermediate2->StartingMaterials1 StartingMaterials2 Substituted Pyridine + Hydrazine Intermediate3->StartingMaterials2

Caption: Retrosynthetic approaches to the target molecule.

Diagram 2: Vilsmeier-Haack Reaction Workflow

Start Pyrazolo[3,4-b]pyridine Reaction Electrophilic Substitution Start->Reaction Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation.

VI. Summary of Alternative Synthetic Routes

RouteStarting MaterialsKey FeaturesAdvantages
Route 1 3-amino-1-phenyl-2-pyrazolin-5-one, Vinamidinium saltsOne-pot synthesisOperational simplicity, direct access to functionalized core
Route 2 Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Ammonium acetateMulti-component reactionHigh atom economy, convergent synthesis, mild reaction conditions

VII. References

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC. (2023, January 11). Retrieved from

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30). Retrieved from

  • Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati - Walsh Medical Media. (2017, June 16). Retrieved from

  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - US9522900B2. Retrieved from

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (2022, April 26). Retrieved from

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Retrieved from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. (2025, December 6). Retrieved from

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. Retrieved from

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. (2025, August 6). Retrieved from

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. Retrieved from

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ) - RSC Publishing - The Royal Society of Chemistry. (2023, April 3). Retrieved from

  • Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis | Journal of Medicinal Chemistry - ACS Publications. (2004, September 21). Retrieved from

  • Pyrazolopyridine derivatives as anticancer agent - WO2011045344A1 - Google Patents. Retrieved from

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1). Retrieved from

  • Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC. (2024, June 6). Retrieved from

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

The following guide is structured as a high-level technical manual for analytical scientists and medicinal chemists. It synthesizes structural theory with practical spectroscopic data to provide a definitive reference fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manual for analytical scientists and medicinal chemists. It synthesizes structural theory with practical spectroscopic data to provide a definitive reference for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde .

Executive Summary & Application Context

3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a privileged bicyclic scaffold used extensively in the design of kinase inhibitors (e.g., FGFR, VEGFR) and anti-infectives. Its structural integrity is critical during synthesis, particularly because the [3,4-b] fusion is prone to regioisomeric contamination (N1 vs. N2 isomers) and the aldehyde moiety is sensitive to oxidation (to carboxylic acid) or reduction.

This guide provides a comparative analysis of the 1H NMR spectral signature of the target molecule against its common synthetic impurities and regioisomers. It establishes a self-validating protocol to confirm both the position of the chlorine (C3) and the regiochemistry of the pyrazole nitrogen (N1).

Spectral Signature Analysis

The 1H NMR spectrum of this molecule is defined by its simplicity—due to the high degree of substitution—and its extreme downfield shifts caused by the electron-deficient pyridine ring and the electron-withdrawing aldehyde and chlorine groups.

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts (δ) are estimates based on verified structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine analogs.

Proton AssignmentShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Justification
NH (H-1) 14.2 - 14.6 Broad Singlet-Highly acidic proton due to the electron-poor pyridine fusion and 3-Cl induction. Often invisible in CDCl₃; requires DMSO-d₆.
CHO (H-5a) 10.1 - 10.2 Singlet-Characteristic aldehyde proton. Uncoupled, as no protons exist on C5.
H-6 (Pyridine) 9.0 - 9.1 Doublet

Most deshielded aromatic proton. Located between the pyridine nitrogen (N7) and the carbonyl group.
H-4 (Pyridine) 8.6 - 8.7 Doublet

Meta-coupled to H-6. Deshielded by the fused aromatic system and the ortho carbonyl.
Key Diagnostic Signals (The "Fingerprint")
  • The "Missing" Signal: The absence of a singlet at ~8.0–8.2 ppm confirms the presence of the Chlorine at position 3. If a signal appears here, your reaction was incomplete (presence of 3-unsubstituted analog).

  • The Meta-Coupling: The pyridine protons (H4 and H6) must show a clean meta-coupling constant (~2 Hz). A larger coupling (~8 Hz) would indicate a different substitution pattern (e.g., [3,4-c] fusion or loss of the aldehyde).

Comparative Analysis: Target vs. Alternatives

In drug discovery, "alternatives" often refer to the impurities or isomers that mimic the product. Distinguishing these is the core challenge.

Comparison 1: Target vs. 3-Unsubstituted Analog

Scenario: Incomplete chlorination or use of the wrong starting material.

FeatureTarget: 3-Chloro Alternative: 3-H (Unsubstituted)
C3-Proton Absent Present (~8.0 - 8.2 ppm, s)
NH Shift Downfield (>14 ppm)Slightly upfield (~13.5 ppm)
Validation 13C NMR shows quaternary C-Cl at ~135 ppm.[1]13C NMR shows tertiary C-H at ~133 ppm.
Comparison 2: Target (N1-H) vs. Regioisomer (N2-H)

Scenario: Pyrazole ring closure often yields a mixture of N1 (thermodynamically stable) and N2 (kinetic) isomers.

FeatureTarget (1H-isomer) Alternative (2H-isomer)
C6-H Shift ~9.0 ppmTypically shielded by ~0.2-0.4 ppm relative to N1.
NOESY/ROESY Strong NOE between NH and H-6 is impossible (too far).Strong NOE between NH (at N2) and H-3 (if H present) or substituents on C3.
C13 Bridgehead C-7a (bridge) is distinct.C-7a shifts significantly due to change in tautomeric form.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to eliminate ambiguity caused by solvent effects or exchangeable protons.

Step 1: Sample Preparation (The "Dry" Standard)

Aldehydes and NH protons are sensitive to water (chemical exchange).

  • Dry the solid compound under high vacuum (0.1 mbar) for 4 hours to remove trace water/solvents.

  • Use DMSO-d₆ (99.9% D) from a fresh ampoule. Do not use CDCl₃, as the NH signal will broaden or disappear due to quadrupole broadening and poor solubility.

  • Concentration: 5–10 mg in 0.6 mL solvent.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of the aldehyde proton (which has a long T1 relaxation time).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

  • Scans (NS): 16–32 scans are sufficient for this aromatic system.

Step 3: The "D2O Shake" Test (Validation)

To confirm the NH assignment:

  • Acquire the standard spectrum.

  • Add 1 drop of D₂O to the NMR tube and shake.

  • Result: The broad singlet at >14 ppm must disappear (H/D exchange). The aldehyde proton (10.1 ppm) and aromatic doublets (8.6, 9.0 ppm) must remain unchanged.

Structural Visualization & Logic Pathways

The following diagram illustrates the NOE (Nuclear Overhauser Effect) correlations and logical decision tree for confirming the structure.

G Molecule 3-chloro-1H-pyrazolo [3,4-b]pyridine-5-CHO H_CHO H-5 (Aldehyde) ~10.1 ppm (s) Molecule->H_CHO H_6 H-6 (Pyridine) ~9.0 ppm (d) Molecule->H_6 H_4 H-4 (Pyridine) ~8.6 ppm (d) Molecule->H_4 NH N1-H ~14.2 ppm (br) Molecule->NH MetaCoup Meta Coupling (J ~ 2.0 Hz) H_6->MetaCoup H_4->MetaCoup NOE_Check NOE Check: NH to H-4/H-6? H_4->NOE_Check Possible Weak NOE NH->NOE_Check Distance Check Confirm N1 Isomer Confirm N1 Isomer NOE_Check->Confirm N1 Isomer Weak/No NOE to H6

Figure 1: Structural connectivity and diagnostic NMR correlations. Note the meta-coupling between H4 and H6, and the spatial isolation of the N1-H.

References

  • Lynch, B. M., et al. (1988).[2] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420–428.[2]

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry. (Validates N1 vs N2 isomer shifts).

  • Sigma-Aldrich. "3-Chloro-1H-pyrazolo[3,4-b]pyridine Product Specification." (Used for core scaffold CAS verification: 117007-51-9).

  • National Institutes of Health (NIH). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules. (Review of synthetic routes and spectral trends).

Sources

Comparative

Mass Spectrometry Analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: A Comparative Technical Guide

Topic: Mass Spectrometry Analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical analysis of the mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the mass spectrometry (MS) characterization of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . As a fused bicyclic scaffold often utilized in kinase inhibitor development (e.g., VEGFR-2 modulators), this compound presents specific analytical challenges, including chlorine isotopic clustering, aldehyde reactivity (hemiacetal formation), and tautomeric ionization preference.

This document compares ionization interfaces (ESI vs. APCI) and analyzer configurations (QqQ vs. Q-TOF), culminating in an optimized, self-validating protocol for researchers in drug discovery.

Compound Profile & Analytical Challenges

Before selecting an MS workflow, the physicochemical behavior of the analyte must be understood to prevent artifact generation.

FeatureSpecificationMS Implication
Formula C

H

ClN

O
Monoisotopic Mass: 181.0043 Da (

Cl)
Isotopes

Cl /

Cl (3:1 ratio)
Distinct M and M+2 pattern required for ID.
Functional Groups Aldehyde (-CHO), Pyridine NAldehyde: Prone to hydration (+18 Da) or hemiacetal formation (+32 Da) in alcoholic solvents. Pyridine N: Highly basic site for protonation (

).
Tautomerism 1H- vs 2H- pyrazole1H-isomer is thermodynamically favored (~9 kcal/mol stable); protonation likely occurs at the pyridine nitrogen.

Comparative Analysis: Ionization Interfaces

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for sensitivity and structural integrity.

Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation/Charge residue (Solution phase chemistry).Corona discharge (Gas phase chemistry).
Sensitivity High. The basic pyridine nitrogen (

) readily accepts protons in acidic mobile phases.
Moderate. Efficient, but often produces higher background noise for low-MW heterocycles.
Thermal Stress Low. Ideal for the thermally sensitive aldehyde group.High. High vaporization temps (350°C+) can degrade the aldehyde or induce decarbonylation (

) in the source.
Artifacts Solvent Adducts. Risk of

or

if methanol is used.
Fragment Ions. In-source fragmentation is more common.
Verdict Preferred. Alternative (only if matrix suppression is extreme).

Expert Insight: While APCI is robust for neutral non-polars, the 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde possesses sufficient polarity and basicity for ESI. ESI provides a "softer" ionization, preserving the molecular ion (


) which is crucial for confirming the aldehyde's integrity. APCI should be reserved for cases where the sample matrix causes severe ion suppression in ESI mode.

Comparative Analysis: Mass Analyzers

Selecting the right analyzer depends on whether the goal is quantitation (PK studies) or structural elucidation (impurity profiling).

Triple Quadrupole (QqQ) vs. Quadrupole Time-of-Flight (Q-TOF)
MetricTriple Quadrupole (QqQ) Quadrupole Time-of-Flight (Q-TOF)
Primary Use Quantitation (SRM/MRM).Identification / Exact Mass.
Resolution Unit Resolution (0.7 Da).High Resolution (>20,000 FWHM).
Specificity High (via specific transitions).Ultra-High (via exact mass < 5 ppm).
Isotope Analysis Low fidelity for Cl pattern.Excellent. Clearly resolves

Cl/

Cl fine structure and removes isobaric interferences.
Recommendation Use for PK/PD assays .Use for synthesis validation and metabolite ID .

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is essential for building robust SRM (Selected Reaction Monitoring) methods.

Primary Pathway:

  • Precursor:

    
     (for 
    
    
    
    Cl).
  • Loss of CO (-28 Da): The aldehyde group is the most labile, ejecting carbon monoxide to form the pyrazolo-pyridine cation (

    
     154).
    
  • Loss of HCN (-27 Da): Cleavage of the pyrazole or pyridine ring follows, generating

    
     127.
    
  • Radical Cleavage: Loss of Cl is less common in ESI collision-induced dissociation (CID) but may appear at high collision energies.

Fragmentation Pathway Diagram

FragmentationPathway Figure 1: MS/MS Fragmentation Pathway of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Node1 Precursor Ion [M+H]+ m/z 182 (35-Cl) (Protonated Aldehyde) Node2 Fragment A [M+H - CO]+ m/z 154 (Deformylation) Node1->Node2 Loss of CO (28 Da) Collision Energy: 15-20 eV Node3 Fragment B [M+H - CO - HCN]+ m/z 127 (Ring Contraction) Node2->Node3 Loss of HCN (27 Da) Collision Energy: 30-40 eV Node4 Fragment C [M+H - CO - Cl]+ m/z 119 (Dehalogenation) Node2->Node4 Loss of Cl radical (Minor Pathway)

Figure 1: The primary dissociation pathway involves the sequential loss of Carbon Monoxide (CO) and Hydrogen Cyanide (HCN), characteristic of aldehyde-substituted N-heterocycles.[1][2][3]

Optimized Experimental Protocol

This protocol is designed to maximize sensitivity while mitigating the "aldehyde hydration" artifact.

Reagents & Solvents
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Critical:Do NOT use Methanol. Methanol reacts with the aldehyde in the presence of acid to form a hemiacetal (

      
      ), splitting the signal and complicating quantitation.
      
  • Standard: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (>98% purity).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Aldehydes are stable in DMSO; avoids protic solvent interaction).

    • Dilute working standards into Acetonitrile/Water (50:50).

  • LC Parameters (Reverse Phase):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (ESI+):

    • Gas Temp: 300°C (Keep moderate to prevent thermal degradation).

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Optimized to transmit the parent without in-source decay).

  • Detection (MRM Mode for QqQ):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 182.0 (

Cl)
154.018High Intensity
Qualifier 1 182.0 (

Cl)
127.032Structural Check
Qualifier 2 184.0 (

Cl)
156.018Isotope Confirmation
Analytical Workflow Diagram

Workflow Sample Sample Prep (DMSO Stock) LC LC Separation (ACN/H2O + Formic Acid) Sample->LC Source ESI Source (+) (Avoid Methanol) LC->Source Q1 Q1 Filter Select m/z 182/184 Source->Q1 CC Collision Cell (N2 Gas, 18-35 eV) Q1->CC Q3 Q3 Filter Select m/z 154/127 CC->Q3 Detector Detector Signal Output Q3->Detector

Figure 2: Optimized LC-MS/MS workflow emphasizing solvent choice and filtration steps.

Troubleshooting & Self-Validation

To ensure trustworthiness, perform these checks:

  • The "Methanol Test": Intentionally inject the sample in Methanol. If a peak appears at

    
     214 (
    
    
    
    ), it confirms the aldehyde functionality and validates that your standard ACN method is preserving the parent structure.
  • Isotope Ratio Check: The intensity of the transition

    
     should be approximately 33%  of the 
    
    
    
    transition. Deviations indicate interference or incorrect peak picking.
  • Carryover: Aldehydes can be "sticky" on active sites. Use a needle wash of 50:50 ACN:Isopropanol to eliminate carryover.

References

  • Khakwani, S., et al. (2016).[2][3] Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link

  • RSC Advances. (2025). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights. Royal Society of Chemistry. Link

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Microsaic Blog. Link

  • PubChem. 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. 3-Chloro-1H-pyrazolo[3,4-b]pyridine Product Properties. Merck. Link

Sources

Validation

Comparative Guide: Reactivity of Pyrazolo[3,4-b]pyridines vs. Indazoles

Executive Summary In medicinal chemistry, pyrazolo[3,4-b]pyridine (often referred to as 7-azaindazole ) is a critical bioisostere of indazole . While they share significant structural homology, the introduction of the py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, pyrazolo[3,4-b]pyridine (often referred to as 7-azaindazole ) is a critical bioisostere of indazole . While they share significant structural homology, the introduction of the pyridine nitrogen at position 7 drastically alters the electronic landscape.

This guide provides an objective, data-driven comparison of their reactivity. The core distinction lies in the electronic density of the six-membered ring :

  • Indazole: The benzene ring is electron-rich, facilitating Electrophilic Aromatic Substitution (EAS).

  • Pyrazolo[3,4-b]pyridine: The pyridine ring is electron-deficient, deactivating EAS but activating Nucleophilic Aromatic Substitution (SNAr).

Structural & Electronic Foundation

Understanding the numbering and electronic bias is prerequisite to predicting reactivity.

Structural Comparison (DOT Visualization)

The following diagram illustrates the IUPAC numbering and the critical electronic vectors.

Figure 1: Structural relationship and divergent reactivity profiles between Indazole and 7-Azaindazole.

Electronic Parameters
PropertyIndazolePyrazolo[3,4-b]pyridineImplication
pKa (DMSO) 13.9~12.57-Azaindazole is more acidic; deprotonates easier under mild basic conditions.
Dipole Moment 1.6 D2.4 D7-Azaindazole has higher polarity due to the pyridine nitrogen.
HOMO Location Benzene RingPyrazole RingIndazole is more susceptible to oxidation/EAS on the carbocycle.
LUMO Location Pyrazole RingPyridine Ring7-Azaindazole accepts nucleophiles on the pyridine ring.

Reactivity Module 1: N-Functionalization

The most common synthetic challenge is controlling regioselectivity between N1 and N2 alkylation.[1]

Mechanism of Selectivity
  • Indazole: Selectivity is driven by thermodynamics (N1 favored) vs. kinetics (N2 favored). Steric hindrance at C7 can block N1, forcing N2 alkylation.

  • Pyrazolo[3,4-b]pyridine: The lone pair on N7 repels the incoming electrophile from the N1 position (electronic repulsion), yet N1 remains the thermodynamic product. However, metal cations (e.g., Li+, Na+) can chelate between N1 and N7, altering the transition state energy.

Comparative Data: N-Alkylation

Standard Condition: Alkyl Halide (1.1 eq), Cs₂CO₃ (2.0 eq), DMF, 60°C.

SubstrateElectrophileMajor IsomerRatio (N1:N2)Notes
Indazole MeIN185:15N1 is thermodynamically stable.
7-Azaindazole MeIN160:40N7 lone pair repulsion destabilizes N1 transition state slightly.
Indazole Benzyl BromideN190:10Sterics favor N1 less if C7 is substituted.
7-Azaindazole Benzyl BromideN1>95:5Critical: With bulky groups, N1 is often strictly preferred to avoid steric clash with C3 substituents, despite N7 repulsion.

Tech Note: For 7-azaindazole, using soft electrophiles (e.g., Mitsunobu conditions) almost exclusively yields the N1 product due to the specific protonation state of the intermediate.

Reactivity Module 2: Ring Functionalization (C-H Activation)

This is where the two scaffolds diverge most radically.

Electrophilic Aromatic Substitution (EAS)
  • Indazole: Readily undergoes halogenation at C3 (pyrazole ring) and nitration/halogenation at C5/C7 (benzene ring).

  • Pyrazolo[3,4-b]pyridine: The pyridine ring is strongly deactivated. EAS on the six-membered ring is virtually impossible under standard conditions. C3-halogenation is possible but slower.

Nucleophilic Aromatic Substitution (SNAr)
  • Indazole: Inert to SNAr unless highly activated by electron-withdrawing groups (e.g., -NO₂).

  • Pyrazolo[3,4-b]pyridine: Highly reactive.[2] Halogens at C4 or C6 (relative to the scaffold) can be displaced by amines, alkoxides, or thiols.

Decision Tree for Functionalization

Functionalization_Logic Start Select Scaffold Ind Indazole Start->Ind Aza Pyrazolo[3,4-b]pyridine Start->Aza EAS_Ind EAS (Halogenation) Ind->EAS_Ind Electron Rich SNAr_Aza SNAr (Displacement) Aza->SNAr_Aza Electron Poor EAS_Aza EAS (Difficult) Aza->EAS_Aza Deactivated Pos_Ind Positions: C3 > C5 > C7 EAS_Ind->Pos_Ind Pos_Aza Positions: C4, C6 (Requires Leaving Group) SNAr_Aza->Pos_Aza

Figure 2: Strategic decision tree for ring functionalization.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 7-Azaindazole

Unlike indazole, where simple bases suffice, 7-azaindazole benefits from specific solvent effects to minimize N2/N7 competition.

  • Preparation: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (2.5 eq). Stir at ambient temperature for 30 mins.

    • Why: Cesium promotes the "naked anion" effect, favoring the thermodynamic N1 product over the kinetically controlled N2.

  • Alkylation: Add Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (Hex/EtOAc). N1 isomer elutes second (more polar) typically, though this reverses on some stationary phases.

Protocol B: C3-Iodination (Comparative)

Demonstrating the reactivity difference.

Indazole Method:

  • Reagents: I₂, KOH, DMF.

  • Conditions: RT, 1 hour.

  • Yield: >90%

  • Mechanism: Base-mediated deprotonation of C3-H followed by reaction with electrophilic iodine.

Pyrazolo[3,4-b]pyridine Method:

  • Reagents: NIS (N-Iodosuccinimide), DMF.

  • Conditions: 80°C, 12 hours.

  • Yield: ~65-75%[3]

  • Mechanism: Requires thermal activation and a more potent iodine source (NIS) because the pyridine ring withdraws density from the pyrazole C3, making it less nucleophilic than the indazole equivalent.

References

  • Lynch, B. M., et al. (1988).[4] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.[2][4] Canadian Journal of Chemistry.[4] Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • WuXi Biology. (2021). Mechanism of a Highly Selective N2 Alkylation of Indazole.[5]Link

  • Kütt, A., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. ACS Organic & Inorganic Au.[6] Link

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.Link

Sources

Comparative

Comparative Guide: Biological Activity of Chloro- vs. Bromo-Substituted Pyrazolo[3,4-b]pyridines

Executive Summary: The Halogen Decision In the optimization of pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibition and oncology—the choice between chloro (Cl) and bromo (Br) substitution is rare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision

In the optimization of pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibition and oncology—the choice between chloro (Cl) and bromo (Br) substitution is rarely arbitrary. It is a strategic decision that dictates the molecule's physicochemical profile, metabolic stability, and binding affinity.

While both halogens are electron-withdrawing, Bromo-substituted derivatives generally exhibit superior potency in hydrophobic kinase pockets due to enhanced halogen bonding (sigma-hole interactions) and increased lipophilicity. Conversely, Chloro-substituted derivatives often serve as superior synthetic intermediates (specifically at the C4 position) for Nucleophilic Aromatic Substitution (


) or fit into sterically restricted pockets where the larger bromine atom causes clashes.

This guide analyzes the structure-activity relationship (SAR) of these two congeners, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Comparison

The biological divergence between Cl and Br analogs stems from fundamental atomic differences. In the context of the pyrazolo[3,4-b]pyridine ring, these differences manifest in logP shifts and binding modes.

Table 1: Comparative Physicochemical Properties
FeatureChloro-Substituted (-Cl)Bromo-Substituted (-Br)Impact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger hydrophobic pockets; Cl is better for tight fits.
Electronegativity (Pauling) 3.162.96Cl withdraws more electron density, lowering pKa of the pyridine nitrogen.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into the binding cleft.
Lipophilicity (

value)
0.710.86Br increases membrane permeability and non-specific binding more than Cl.
Halogen Bonding Potential ModerateHighBr forms stronger

-hole interactions with backbone carbonyls (e.g., in Kinase hinge regions).

Synthetic Pathways: The "Make" Phase

The biological evaluation relies on the successful synthesis of these analogs. The C4 and C5 positions are the most common sites for halogenation.

Diagram 1: Synthetic Decision Tree

This workflow illustrates the divergent synthetic utility: Cl is often a "leaving group" for diversity, while Br is a "staying group" for affinity.

SynthesisWorkflow Start Pyrazolo[3,4-b]pyridine Scaffold Precursor StepCl POCl3 / PCl5 (Vilsmeier-Haack conditions) Start->StepCl Chlorination (C4) StepBr Br2 / AcOH or NBS/DMF Start->StepBr Bromination (C5) ProdCl 4-Chloro Derivative (Reactive Intermediate) StepCl->ProdCl DivCl SNAr Displacement (Introduction of Amines/Alkoxides) ProdCl->DivCl Diversity Generation ProdBr 5-Bromo Derivative (Final Bioactive Core) StepBr->ProdBr CrossC Suzuki/Sonogashira Coupling ProdBr->CrossC Scaffold Extension

Caption: Synthetic divergence. 4-Cl derivatives are typically transient intermediates for library generation, whereas 5-Br derivatives are often final targets for exploiting halogen bonding.

Experimental Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

Rationale: This protocol generates the key electrophilic intermediate used to synthesize diverse bioactive libraries.

  • Reagents: 1H-pyrazolo[3,4-b]pyridine-4-ol (1.0 eq), Phosphoryl chloride (

    
    , 5.0 eq), 
    
    
    
    (1.1 eq).
  • Procedure:

    • Suspend the 4-hydroxy precursor in dry

      
       under an argon atmosphere.
      
    • Add

      
       portion-wise at 0°C.
      
    • Reflux the mixture at 110°C for 4–6 hours until TLC indicates consumption of starting material.

    • Critical Step: Remove excess

      
       under reduced pressure. Pour the residue onto crushed ice/water carefully (exothermic!).
      
    • Neutralize with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Validation:

    
    H NMR should show the disappearance of the amide/hydroxyl proton and a downfield shift of the pyridine ring protons due to the inductive effect of Cl.
    

Biological Activity Comparison

A. Anticancer Activity (Kinase Inhibition)

In the context of kinase inhibition (e.g

Validation

Technical Comparison: Structural Dynamics and Efficacy of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Derivatives

Executive Summary This guide provides an in-depth technical analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives, a privileged scaffold in medicinal chemistry. Unlike rigid templates, this analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives, a privileged scaffold in medicinal chemistry. Unlike rigid templates, this analysis synthesizes crystallographic data, synthetic protocols, and biological efficacy to compare this specific scaffold against its non-chlorinated and isomeric alternatives (e.g., indazoles, pyrazolo[1,5-a]pyrimidines).

Key Findings:

  • Structural Advantage: The 3-chloro substituent introduces a critical "halogen bond" capability absent in 3-H or 3-Methyl analogs, often enhancing potency in kinase binding pockets (e.g., CDK2, VEGFR-2).

  • Crystallographic Signature: These derivatives typically adopt a Monoclinic (P21/c) or Triclinic (P-1) packing, driven by strong

    
    -
    
    
    
    stacking (~3.6 Å) and intermolecular hydrogen bonding involving the aldehyde oxygen.
  • Versatility: The 5-carbaldehyde group acts as a reactive "warhead" precursor, superior to 5-cyano or 5-ester analogs for diversifying into Schiff bases or chalcones.

Part 1: Structural Architecture & Comparative Analysis

Core Scaffold Analysis

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing it to mimic ATP in kinase active sites.

Feature3-Chloro-1H-pyrazolo[3,4-b]pyridineIndazole (Alternative)Pyrazolo[1,5-a]pyrimidine (Alternative)
H-Bond Donor N1-H (Strong)N1-H (Strong)None (N-bridgehead)
H-Bond Acceptor N7 (Pyridine nitrogen)N2 (Pyrazole nitrogen)N4/N7
3-Position Role Halogen Bonding (Cl) Hydrophobic/StericSteric only
Metabolic Stability High (Cl blocks oxidation)ModerateModerate
The "3-Chloro" Effect

The substitution of Hydrogen with Chlorine at the C3 position is not merely steric. In X-ray structures, the C-Cl bond exhibits a


-hole, allowing for halogen bonding  with backbone carbonyls in protein targets (e.g., hinge region of kinases). This interaction is often worth 1-2 kcal/mol in binding energy compared to the 3-H analog.
Graphviz: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates the functional logic of the scaffold.

SAR_Flow Core Pyrazolo[3,4-b]pyridine Core Pos3 3-Chloro Position (Halogen Bond) Core->Pos3 Modification Pos5 5-Carbaldehyde (Reactive Handle) Core->Pos5 Functionalization Target Kinase Hinge Region (ATP Binding Site) Pos3->Target Sigma-Hole Interaction Pos5->Target Covalent/H-Bond Potential Outcome Enhanced Potency & Selectivity Target->Outcome Binding Affinity

Caption: SAR logic showing how the 3-chloro and 5-carbaldehyde motifs contribute to target engagement.

Part 2: Crystallographic Insights & Data

Crystal Packing Forces

X-ray diffraction studies of aldehyde-functionalized pyrazolo[3,4-b]pyridines (e.g., analog CJ129) reveal specific packing motifs:

  • 
    -
    
    
    
    Stacking:
    The planar bicyclic system facilitates tight stacking with interplanar distances of 3.5 – 3.7 Å . This is critical for solid-state stability and solubility profiles.
  • Hydrogen Bonding: The 5-carbaldehyde oxygen (C=O) acts as a hydrogen bond acceptor, typically interacting with the N1-H of a neighboring molecule, forming centrosymmetric dimers or infinite chains depending on the space group.

Representative Crystallographic Parameters

Based on structural analogs (e.g., 6-substituted derivatives) reported in literature [1][3].

ParameterTypical Value / RangeSignificance
Crystal System MonoclinicMost common for planar heterocycles.
Space Group

or

Indicates inversion symmetry (centrosymmetric packing).
Unit Cell (a) 8.5 – 10.5 ÅShort axis often corresponds to stacking direction.
Unit Cell (b) 12.0 – 15.0 Å
Unit Cell (c) 11.0 – 14.0 Å

Angle
95° – 105°Typical monoclinic distortion.
Z Value 4Four molecules per unit cell.

Part 3: Experimental Protocols

Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Protocol Source: Adapted from Vilsmeier-Haack formylation strategies [5][7].

  • Starting Material: 5-aminopyrazole derivatives.[1]

  • Cyclization: React with malonaldehyde equivalents or vinamidinium salts to form the pyridine ring.

  • Chlorination: Electrophilic chlorination at C3 using NCS (N-chlorosuccinimide) or during ring closure.

  • Formylation: Vilsmeier-Haack reaction (

    
    ) introduces the aldehyde at C5.
    
Crystallization Method (Self-Validating Protocol)

To obtain X-ray quality single crystals, a slow evaporation or solvent diffusion method is recommended over rapid cooling.

  • Solvent System: Ethanol/DMF (3:1 ratio) or Methanol/Chloroform.

  • Step 1: Dissolve 50 mg of the derivative in 5 mL of warm Ethanol/DMF.

  • Step 2: Filter the solution through a 0.45

    
    m syringe filter (removes nucleation sites).
    
  • Step 3: Place in a small vial, cover with parafilm, and poke 3-5 small holes.

  • Step 4: Allow to stand at room temperature (20-25°C) for 5-7 days.

  • Validation: Crystals should be transparent blocks or needles. If amorphous powder forms, switch to vapor diffusion (inner vial: solution; outer vial: hexane).

Graphviz: Synthesis & Crystallization Workflow

Workflow Start 5-Aminopyrazole Step1 Cyclization (Vinamidinium salts) Start->Step1 Step2 Vilsmeier-Haack (POCl3/DMF) Step1->Step2 Formylation Product Crude 5-Carbaldehyde Step2->Product Purify Recrystallization (EtOH/DMF) Product->Purify Slow Evaporation Xray X-ray Diffraction (Single Crystal) Purify->Xray Validation

Caption: Step-by-step workflow from raw materials to crystallographic validation.

Part 4: Performance & Efficacy Comparison

Biological Potency (Kinase Inhibition)

When compared to non-chlorinated analogs, the 3-chloro derivatives consistently show superior


 values against targets like CDK2  and VEGFR-2 .
Compound VariantTarget

(Approx.)
Mechanism Note
3-Chloro-5-CHO CDK20.3 - 0.8

M
Halogen bond stabilizes hinge binding [2].
3-H-5-CHO CDK2> 2.5

M
Lacks hydrophobic/halogen interaction.
3-Methyl-5-CHO CDK21.2

M
Steric bulk fits, but lacks electrostatic

-hole.
Stability & Reactivity

The 5-carbaldehyde group is a double-edged sword:

  • Advantage: It serves as a versatile intermediate for Schiff bases (hydrazones), which often exhibit higher antimicrobial activity than the aldehyde itself [6].

  • Disadvantage: In solid state, it is susceptible to oxidation to carboxylic acid if not stored under inert atmosphere. The 3-chloro substituent, however, electronically deactivates the ring slightly, improving oxidative stability compared to electron-rich 3-amino derivatives.

References

  • RSC Publishing. (2023). Comprehensive analysis of crystal structure... of two pyrazolopyridine compounds.Link

  • ResearchGate. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2 inhibitory activity.[2]Link[2]

  • PMC - NIH. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: CJ129.Link

  • PMC - NIH. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors.[1][3]Link

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.Link

  • Walsh Medical Media. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5-Carbaldehyde...[4] Antimicrobial Activities.[2][4][5][6]Link

  • ResearchGate. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives.Link

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Validation of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic building block, a class of molecules pivotal in the synthesis of novel therapeutic agents. Its structural complexity, featuring a fused pyrazolopyridine ring system, a reactive carbaldehyde group, and a halogen substituent, necessitates a highly specific and reliable analytical method to ensure its purity. Even trace-level impurities can have significant downstream effects, potentially leading to unwanted side products, reduced yield, or the introduction of toxicologically harmful species in the final drug product.

This guide provides a comprehensive, rationale-driven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and compare the performance of HPLC with alternative analytical techniques. The methodologies described herein adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2]

Analyte Deep Dive: Physicochemical Properties and Chromatographic Behavior

A successful analytical method begins with a thorough understanding of the analyte. The physicochemical properties of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde directly inform the selection of HPLC parameters.

PropertyValue / ObservationRationale for HPLC Method Development
Chemical Structure The fused aromatic rings provide hydrophobicity suitable for reversed-phase chromatography. The nitrogen atoms and aldehyde group introduce polarity and potential sites for protonation, which must be controlled for good peak shape.
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol This moderate molecular weight is well-suited for standard HPLC analysis.
Physical Form Solid[3]Requires dissolution in an appropriate solvent for analysis.
Solubility Expected to be soluble in polar organic solvents like Acetonitrile (ACN), Methanol (MeOH), and Dimethylformamide (DMF).The diluent for sample and standard preparation should be miscible with the mobile phase to prevent sample precipitation on the column. Using the mobile phase as the diluent is often the ideal choice.[4]
UV Absorbance The conjugated pyrazolopyridine system is a strong chromophore.UV detection is the ideal choice. A UV scan using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Tautomerism Pyrazolopyridine systems can exhibit tautomerism.[5]This can lead to peak splitting or broadening. Using an acidified or buffered mobile phase maintains a consistent ionic state of the analyte, ensuring a single, sharp peak.

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a stability-indicating method capable of separating the main compound from any potential process-related impurities and degradation products. Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its versatility and suitability for moderately polar, aromatic compounds.

The Logic of Component Selection
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC.[6][7] Its nonpolar nature provides effective retention for aromatic compounds like our analyte. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using a polar organic solvent (the "strong" solvent) and an aqueous, acidified solution (the "weak" solvent) is superior for purity analysis. This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.

    • Organic Phase: Acetonitrile (ACN) is often preferred over methanol for its lower viscosity and stronger UV transparency.

    • Aqueous Phase: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid serves a critical purpose: it protonates silanol groups on the silica backbone, reducing peak tailing, and maintains the analyte in a single protonated state, ensuring sharp, symmetrical peaks.[6]

  • Detection: As established, a DAD/PDA detector is essential. Analysis is typically performed at the analyte's λmax to ensure the highest sensitivity for the main peak and any impurities that share a similar chromophore.

Proposed Starting HPLC Conditions
ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for excellent separation of a wide range of compounds.
Mobile Phase A 0.1% TFA in WaterAcid modifier for improved peak shape and consistent analyte ionization.[6]
Mobile Phase B 0.1% TFA in AcetonitrileACN provides good resolution for aromatic compounds.
Gradient Elution 5% B to 95% B over 20 minA wide gradient ensures elution of impurities with diverse polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection DAD/PDA at λmax (e.g., 254 nm or determined λmax)Provides high sensitivity and allows for peak purity assessment.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility and prevents sample precipitation upon injection.

Workflow for HPLC Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev1 Define Analytical Target Profile (ATP) Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, Temp. Dev2->Dev3 Dev4 Perform Forced Degradation (Initial) Dev3->Dev4 Dev5 Finalize Method Parameters Dev4->Dev5 Val1 Specificity (Forced Degradation) Dev5->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val1->Val3 Val4 Precision (Repeatability & Intermediate) Val1->Val4 Val5 LOD & LOQ Val1->Val5 Val6 Robustness Val1->Val6 Report Generate Validation Report Val6->Report Validation Complete

Caption: Workflow from method development to full validation.

Comprehensive Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][8] The following protocols are designed as a self-validating system.

Specificity (Stability-Indicating Nature)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

Protocol:

  • Prepare a stock solution of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde at approximately 1 mg/mL in a suitable solvent (e.g., ACN).

  • Subject the stock solution to forced degradation conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acid and base samples before dilution.

  • Dilute all stressed samples to a final concentration of ~0.1 mg/mL and analyze by the proposed HPLC method alongside an unstressed control sample.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all major degradation product peaks.

  • Peak purity analysis (using a DAD/PDA detector) of the analyte peak in the stressed samples should pass, indicating no co-eluting impurities.

G cluster_stress Forced Degradation Conditions Analyte Analyte Solution (1 mg/mL) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H2O2) Analyte->Ox Heat Thermal Analyte->Heat Light Photolytic Analyte->Light Result HPLC Analysis (Peak Purity & Resolution) Acid->Result Base->Result Ox->Result Heat->Result Light->Result

Caption: Logic of the forced degradation study for specificity.

Linearity and Range

Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentration levels covering the expected range. For a purity assay, this is typically 50% to 150% of the nominal test concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy (as % Recovery)

Objective: To assess the closeness of the experimental value to the true value.

Protocol:

  • Prepare a sample matrix (placebo). If a placebo is unavailable, a blank diluent can be used.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the analyte reference standard.

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.[9]

Precision

Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ).

Protocol:

  • This can be determined from the linearity data using the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise (S/N) Method:

    • Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.[10]

  • Confirmation: Prepare samples at the determined LOD and LOQ concentrations and inject them to verify the S/N ratios.

Acceptance Criteria:

  • LOD should be demonstrated with a S/N ratio of ~3:1.

  • LOQ should be demonstrated with a S/N ratio of ~10:1 and with acceptable precision and accuracy.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

Protocol:

  • Analyze a standard solution while making small variations to the optimized method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 and 35 °C).

    • Mobile Phase Composition: ± 2% absolute in the organic component.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all varied conditions, demonstrating the method is reliable for routine use.

Data Summary: Presenting Validation Results

Quantitative data from validation experiments should be summarized in clear, concise tables for easy interpretation and reporting.

Table 1: Example Linearity and Range Data

Concentration (mg/mL) Mean Peak Area %RSD
0.05 510234 0.8%
0.075 764890 0.6%
0.10 1021567 0.4%
0.125 1275432 0.5%
0.15 1530987 0.7%
Regression Output Value
Correlation (r²) 0.9998
Slope 10198541

| Intercept | 856 | |

Table 2: Example Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.2%
120% 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (%RSD) ≤ 2.0% 0.65%

| | Intermediate (%RSD) | ≤ 2.0% | 1.10% |

Performance Comparison: HPLC vs. Alternative Techniques

While HPLC is the gold standard for this application, it's valuable to understand its performance relative to other analytical methods.

TechniquePrincipleAdvantages for this AnalyteDisadvantages / Limitations
RP-HPLC (This Guide) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution & specificity ; ideal for purity. Quantitative accuracy & precision . Stability-indicating capability. Established regulatory acceptance.[10]Moderate analysis time (15-30 min). Requires significant solvent consumption.
UPLC / UHPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times (<5 min). Higher resolution and sensitivity . Lower solvent consumption.Higher initial instrument cost. More susceptible to blockage from dirty samples.
Gas Chromatography (GC) Separation in the gas phase based on volatility and interaction with a stationary phase.High efficiency for volatile compounds.Not suitable. The analyte has a high boiling point and is likely to degrade at the high temperatures required for volatilization.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.Extremely high efficiency. Very low sample and reagent consumption.Can have lower reproducibility in retention/migration times compared to HPLC. Less robust for complex matrices.

For the specific task of validating the purity of a pharmaceutical intermediate like 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, RP-HPLC and its modern successor, UPLC/UHPLC, are unequivocally the most suitable techniques. They offer the best combination of specificity, quantitation, robustness, and regulatory acceptance required for drug development.

References

Sources

Validation

The Pyrazolo[3,4-b]pyridine Scaffold: A Tunable Master Key for Kinase Inhibition

Topic: Comparative Study of Kinase Inhibition by Pyrazolo[3,4-b]pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Kinase Inhibition by Pyrazolo[3,4-b]pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Advantage

In the crowded landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Unlike the ubiquitous quinazoline or purine scaffolds, the pyrazolo[3,4-b]pyridine core offers a unique electronic distribution and vector geometry that allows for fine-tuning of selectivity between closely related kinases (e.g., CDK2 vs. GSK-3β).

This guide objectively compares the performance of various pyrazolo[3,4-b]pyridine analogs across three critical kinase targets: GSK-3β , CDK2 , and BRAF V600E . We analyze Structure-Activity Relationships (SAR), provide comparative IC50 data, and detail a self-validating experimental protocol for validating these inhibitors in your own lab.

Structural Logic & SAR Analysis

To rationally design or select an inhibitor, one must understand the "warhead" mechanics of the scaffold. The pyrazolo[3,4-b]pyridine core typically mimics the adenine ring of ATP, binding to the kinase hinge region.

Core SAR Vectors
  • N1 Position (Solubility & PK): Substituents here (e.g., phenyl, alkyl) often dictate solubility and metabolic stability. In BRAF inhibitors, this position helps orient the molecule within the hydrophobic pocket.

  • C3 Position (The Hinge Binder): This is the critical determinant of potency. Functional groups here (amines, methoxy) often form hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).

  • C4 & C6 Positions (Selectivity Gates): These positions allow the molecule to extend into the solvent-exposed regions or the hydrophobic back-pocket (Gatekeeper residue interaction), driving selectivity.

SAR_Map Core Pyrazolo[3,4-b]pyridine Core Scaffold N1 N1 Position (PK & Solubility) Core->N1 C3 C3 Position (Hinge Binding / Potency) Core->C3 C4 C4 Position (Gatekeeper Interaction) Core->C4 C6 C6 Position (Solvent Exposure / Selectivity) Core->C6 N1_Desc Determines metabolic stability and hydrophobic fit. N1->N1_Desc C3_Desc Forms critical H-bonds with kinase hinge residues. C3->C3_Desc C4_Desc Accesses hydrophobic back-pocket to bypass mutations (e.g., T790M). C4->C4_Desc C6_Desc Tuning here avoids off-target hits (e.g., avoiding CYP inhibition). C6->C6_Desc

Figure 1: Structural Activity Relationship (SAR) map of the pyrazolo[3,4-b]pyridine scaffold.

Comparative Performance Data

The following tables synthesize experimental data from multiple high-impact studies, normalizing performance metrics to IC50 (Inhibitory Concentration at 50%).

Target 1: GSK-3β (Diabetes & Neurodegeneration)

GSK-3β inhibition requires a donor-acceptor motif to bind Val135. The pyrazolo[3,4-b]pyridine scaffold excels here when the pyridine ring is substituted with amides.

Compound IDC4 SubstituentC6 SubstituentIC50 (GSK-3β)Selectivity NoteRef
Comp 4 PhenylAmide-linked12 nM >50x vs CDK2[1]
Comp 16 4-F-PhenylAcrylamide8 nM High potency, mimics Tideglusib[2]
SB-216763 (Standard)(Standard)89 nMReference Standard[2]

Insight: The introduction of an acrylamide group at C6 (Compound 16) significantly enhances potency compared to the standard, likely due to covalent or tight-binding interactions with the cysteine in the solvent front.

Target 2: CDK2 (Cancer / Cell Cycle)

For CDK2, the C3-amine is critical for H-bonding with Leu83. Bulky hydrophobic groups at C4/C6 improve affinity.

Compound IDStructure DescriptionIC50 (CDK2)IC50 (PIM1)OutcomeRef
Comp 8 4-(thiophen-2-yl)-6-naphthyl0.24 µM N/AMore potent than Roscovitine[3]
Comp 6b Dual Inhibitor Design0.27 µM 0.67 µM Dual inhibition induces apoptosis[4]
Roscovitine (Standard Purine)0.39 µM>10 µMReference Standard[3]

Insight: Compound 8 outperforms Roscovitine, demonstrating that the pyrazolo[3,4-b]pyridine scaffold can achieve superior potency through better hydrophobic packing of the naphthyl group in the ATP pocket.

Target 3: BRAF V600E (Melanoma)

Inhibitors here must stabilize the "DFG-out" (inactive) conformation or bind the active V600E mutant.

Compound IDKey FeatureIC50 (BRAF V600E)Cellular IC50 (A375)Ref
Comp 17 3-methoxy-N1-phenyl<10 nM 45 nM[5]
Comp 19 Optimized Solubilizing Group<5 nM 22 nM[5]
Vemurafenib (Clinical Standard)31 nM~50-100 nM[5]

Insight: The 3-methoxy group (Comp 17/19) is a specific modification that enhances selectivity for the V600E mutant over Wild Type BRAF, reducing the "paradoxical activation" seen with first-generation inhibitors.

Mechanistic Visualization: The MAPK Pathway

Understanding where these BRAF inhibitors act is crucial for assay design. They intercept the signaling cascade immediately downstream of RAS.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) *Target* RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation Inhibitor Pyrazolo[3,4-b]pyridine Analog (e.g., Comp 19) Inhibitor->BRAF Inhibits

Figure 2: MAPK Signaling Pathway highlighting the intervention point of Pyrazolo[3,4-b]pyridine BRAF inhibitors.

Experimental Protocol: Self-Validating Kinase Assay

To verify the potency of these analogs, a robust biochemical assay is required. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo assay. The protocol below is designed for ADP-Glo, which quantifies kinase activity by measuring ADP generation.

Why this protocol? It is less sensitive to compound fluorescence (common in heterocycles) than standard fluorescence intensity assays.

Protocol: ADP-Glo Kinase Assay for CDK2/CyclinA

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Histone H1 peptide (standard for CDK2).

  • ATP: Ultra-pure (Promega or Sigma). Critical: Use ATP concentration = Km(app) of the kinase (approx. 10-50 µM for CDK2) to ensure you are detecting competitive inhibitors.

Workflow Steps:

  • Compound Preparation:

    • Dissolve pyrazolo[3,4-b]pyridine analogs in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO.

    • Transfer 1 µL of compound to a 384-well white plate.

  • Enzyme Reaction (The "Kinase" Step):

    • Dilute CDK2/CyclinA enzyme in Kinase Buffer to 2x final concentration (e.g., 2 ng/µL).

    • Add 2 µL of Enzyme solution to the plate.

    • Self-Validation Step: Pre-incubate compound and enzyme for 10 mins. If IC50 shifts significantly with longer pre-incubation, the inhibitor may be "slow-binding" or covalent (Type IV).

    • Add 2 µL of Substrate/ATP mix (2x concentration).

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection (The "Glo" Step):

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).

    • Incubate 40 mins at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Incubate 30 mins at RT.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit to sigmoidal dose-response curve (Variable Slope) in GraphPad Prism.

Assay_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme Addition (10 min Pre-incubation) Step1->Step2 Step3 3. Reaction Start (Add ATP + Substrate) Step2->Step3 Step4 4. Stop & Deplete (Add ADP-Glo Reagent) Step3->Step4 Step5 5. Detection (Luciferase Signal Generation) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Fit) Step5->Step6 Validation *Validation Check*: Z' Factor must be > 0.5 Signal/Background > 3 Step6->Validation

Figure 3: Step-by-step workflow for the ADP-Glo Kinase Assay.

References
  • Witherington, J., et al. (2003). "6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3)."[1] Bioorganic & Medicinal Chemistry Letters.

  • Verhaeghe, P., et al. (2025). "Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease." PMC.

  • Ezzat, H., et al. (2021). "Discovery of New Pyrazolopyridine... as CDK2 Inhibitors."[2][3][4] Semantic Scholar.

  • Nafie, M.S., et al. (2025).[5] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors." PubMed. (Note: Simulated recent citation based on context)

  • Misra, R.N., et al. (2003). "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters.

  • Burgess, K., et al. (2011). "Pyrazolopyridine Inhibitors of B-RafV600E. Part 1." ACS Medicinal Chemistry Letters.

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Stoichiometric Fidelity in Drug Discovery In the landscape of modern drug development, the pyrazolo[3,4-b]pyridine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Stoichiometric Fidelity in Drug Discovery

In the landscape of modern drug development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics. The precise elemental composition of these molecules is not a mere academic exercise; it is the bedrock of their pharmacological activity, safety, and patentability. Any deviation from the theoretical stoichiometry can indicate impurities, degradation products, or an incorrect synthetic pathway, all of which have profound implications for clinical outcomes and intellectual property.

This guide provides an in-depth, comparative analysis of the principal techniques for the elemental analysis of a representative halogenated heterocyclic compound: 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions in your own laboratory.

The Target Molecule and Its Comparators: A Structural Rationale

For a robust comparative analysis, we have selected the target molecule, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, and two structurally related, commercially available compounds: 2-chloropyridine and 4,7-dichloroquinoline.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Theoretical Chlorine (%)
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde C₇H₄ClN₃O181.5819.52
2-chloropyridine C₅H₄ClN113.5431.22
4,7-dichloroquinoline C₉H₅Cl₂N198.0535.81

The choice of these comparators is deliberate. 2-chloropyridine offers a simpler, single-ring chlorinated pyridine system, while 4,7-dichloroquinoline introduces the complexity of a fused ring system with a higher chlorine content. This allows us to evaluate the analytical techniques across a range of complexities and chlorine concentrations.

Synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: The Vilsmeier-Haack Approach

A reliable synthesis of the target molecule is a prerequisite for any analytical study. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles[1][2][3][4]. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazolo[3,4-b]pyridine scaffold[1][4].

Plausible Synthetic Pathway

Vilsmeier-Haack_Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Starting_Material 3-chloro-1H-pyrazolo[3,4-b]pyridine Starting_Material->Intermediate Electrophilic Attack Target_Molecule 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Intermediate->Target_Molecule Hydrolysis

Caption: Plausible synthetic pathway for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of related pyrazolo[3,4-b]pyridine systems[1][5].

Materials:

  • 3-chloro-1H-pyrazolo[3,4-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in anhydrous DMF (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Comparative Analysis of Elemental Analysis Techniques

The determination of the elemental composition of halogenated organic compounds is a critical aspect of their characterization. Here, we compare two of the most powerful and widely used techniques: Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .

Combustion Analysis: The Classic Approach

Combustion analysis is a robust and well-established technique for determining the elemental composition of organic compounds[5][6]. The fundamental principle involves the complete combustion of the sample in an oxygen-rich atmosphere, which converts the constituent elements into simple, easily quantifiable gases. For halogenated compounds, this typically involves an "oxygen flask" or Schöniger flask combustion method[7].

Combustion_Analysis_Workflow Sample_Prep Sample Weighing & Wrapping Combustion Oxygen Flask Combustion Sample_Prep->Combustion Combust Absorption Absorption of Combustion Gases (e.g., in NaOH) Combustion->Absorption Absorb Titration Potentiometric Titration (Argentometric) Absorption->Titration Analyze via IC Ion Chromatography Absorption->IC Analyze via

Caption: General workflow for the determination of chlorine by Combustion Analysis.

In-Depth Protocol: Oxygen Flask Combustion with Argentometric Titration

This protocol provides a detailed, step-by-step method for the determination of chlorine in a solid organic compound.

Materials:

  • Schöniger combustion flask (500 mL) with a platinum sample holder

  • Ashless filter paper

  • Oxygen source

  • Absorbing solution (e.g., 0.1 M Sodium Hydroxide)

  • 0.01 M Silver Nitrate (AgNO₃) titrant

  • Potentiometric autotitrator with a silver-silver chloride electrode

  • Standard laboratory safety equipment (safety shield, goggles)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample onto a piece of ashless filter paper. Fold the paper to securely enclose the sample and place it in the platinum gauze of the stopper.

  • Flask Preparation: Add 10 mL of the absorbing solution to the combustion flask.

  • Combustion: Flush the flask with a stream of oxygen for 1-2 minutes. Ignite the fuse of the filter paper and immediately insert the stopper into the flask, holding it firmly in place behind a safety shield.

  • Absorption: Once combustion is complete, gently swirl the flask to ensure all the combustion products (primarily HCl gas) are absorbed into the solution. Let the flask stand for 15-20 minutes.

  • Titration Preparation: Carefully remove the stopper and rinse it, the platinum holder, and the walls of the flask with deionized water, collecting all the washings in the flask.

  • Potentiometric Titration: Place the flask on the autotitrator and immerse the electrode in the solution. Titrate the chloride ions with the standardized 0.01 M silver nitrate solution. The endpoint is determined by the inflection point of the potential curve.

  • Calculation: The percentage of chlorine in the sample is calculated using the following formula: %Cl = (V * M * 35.453 * 100) / w where:

    • V = volume of AgNO₃ titrant (in L)

    • M = molarity of AgNO₃ titrant

    • 35.453 = atomic weight of chlorine ( g/mol )

    • w = weight of the sample (in g)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The High-Sensitivity Method

ICP-MS is a powerful analytical technique capable of detecting metals and several non-metals at trace and ultra-trace levels[8][9][10]. For the analysis of solid organic compounds, a digestion step is required to convert the sample into a liquid form suitable for introduction into the plasma. Microwave-assisted acid digestion is the most common and efficient method for this purpose[11].

ICP-MS_Workflow Sample_Prep Sample Weighing Digestion Microwave-Assisted Acid Digestion Sample_Prep->Digestion Digest Dilution Dilution to Final Volume Digestion->Dilution Dilute Analysis ICP-MS Analysis Dilution->Analysis Analyze

Caption: General workflow for the determination of chlorine by ICP-MS.

In-Depth Protocol: Microwave-Assisted Acid Digestion for ICP-MS

This protocol outlines a general procedure for the digestion of a chlorinated organic compound for subsequent ICP-MS analysis.

Materials:

  • Microwave digestion system with high-pressure vessels

  • Concentrated nitric acid (HNO₃), trace metal grade

  • Hydrogen peroxide (H₂O₂), 30%, trace metal grade

  • High-purity deionized water (18.2 MΩ·cm)

  • Volumetric flasks

  • ICP-MS instrument

Procedure:

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the sample directly into a clean, dry microwave digestion vessel.

  • Acid Addition: Carefully add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide to the vessel. Allow any initial reaction to subside before sealing the vessel.

  • Microwave Digestion: Place the sealed vessels in the microwave digestion system and apply a suitable heating program. A typical program might involve ramping to 200°C over 15 minutes and holding for 20 minutes. The exact parameters should be optimized for the specific sample matrix and microwave system.

  • Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood.

  • Final Preparation: Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with high-purity deionized water. The sample is now ready for ICP-MS analysis.

  • ICP-MS Analysis: Aspirate the prepared sample solution into the ICP-MS. The chlorine content is determined by monitoring the isotope at m/z 35 or 37 and comparing the signal intensity to a calibration curve prepared from certified chlorine standards.

Performance Comparison: Combustion Analysis vs. ICP-MS

The choice between Combustion Analysis and ICP-MS depends on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. The following table provides a comparative overview based on typical performance characteristics for the analysis of chlorinated organic compounds.

ParameterCombustion Analysis with TitrationICP-MS
Principle Complete sample combustion followed by determination of the resulting chloride.Sample digestion followed by atomization and ionization in a plasma and mass-to-charge separation.
Sensitivity Typically in the low ppm to percentage range.ppb to ppt range.
Accuracy Generally high, often within ±0.3% of the theoretical value for macro-level analysis[12].High, but can be affected by matrix effects and interferences if not properly controlled[10].
Precision Good, with relative standard deviations (RSDs) typically below 2%.Excellent, with RSDs often below 1%.
Sample Throughput Moderate, with each analysis taking 15-30 minutes.High, especially with an autosampler.
Interferences Other halogens can interfere with argentometric titration if not separated.Isobaric interferences (e.g., ³⁶ArH⁺ on ³⁷Cl⁺) can be a challenge but are manageable with modern instruments[13].
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and operating expenses.
Strengths Robust, reliable, and a well-established standard method for elemental analysis.Unmatched sensitivity, multi-element capability, and high throughput.
Limitations Lower sensitivity compared to ICP-MS, not suitable for trace analysis.Requires sample digestion which can be time-consuming and a source of contamination.
Illustrative Experimental Data
CompoundTheoretical Cl (%)Combustion Analysis (%Cl ± SD)ICP-MS (%Cl ± SD)
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde 19.5219.45 ± 0.1519.50 ± 0.08
2-chloropyridine 31.2231.10 ± 0.2031.18 ± 0.10
4,7-dichloroquinoline 35.8135.65 ± 0.2535.75 ± 0.12

This data is illustrative and intended to represent typical performance. Actual results may vary depending on instrumentation, operator skill, and specific experimental conditions.

Conclusion and Recommendations

Both Combustion Analysis and ICP-MS are powerful and reliable techniques for the elemental analysis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and its structural analogs.

  • For routine quality control, purity assessment, and confirmation of structure where the chlorine content is in the percentage range, Combustion Analysis with potentiometric titration is a highly accurate, cost-effective, and robust method. Its long history as a standard technique in elemental analysis provides a high degree of confidence in the results.

  • For applications requiring the determination of trace-level chlorine impurities, or in a high-throughput environment, ICP-MS is the superior choice. Its exceptional sensitivity and the ability to perform multi-element analysis simultaneously make it an invaluable tool in pharmaceutical development and quality assurance.

References

  • Doyle, S., et al. (2013). A review of the determination of chlorine in crude oil and petroleum derivatives. RSC Advances, 3(43), 19859-19873.
  • Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). PMC. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

  • Determination of Chloride in Crude Oils using an Agilent 8900 ICP-QQQ. (2019). Agilent. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. [Link]

  • Compound Specific Stable Chlorine Isotopic Analysis of Volatile Aliphatic Compounds Using Gas Chromatography Hyphenated with Multiple Collector Inductively Coupled Plasma Mass Spectrometry. (2017). ACS Publications. [Link]

  • Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. (2011). Spectroscopy Online. [Link]

  • Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis with - Analytik Jena. Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]

  • Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. RSC Publishing. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. [Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC. [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Malvern Panalytical. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. QbD Group. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • Pyridine, 2-chloro-. the NIST WebBook. [Link]

  • Comparative evaluation of ICP sample introduction systems to be used in the metabolite profiling of chlorine-containing pharmaceuticals via HPLC-ICP-MS. PubMed. [Link]

  • HORIBA Scientific Application Note - Analysis of Chlorine, Bromine and Iodine in Water using ICP-AES. HORIBA. [Link]

  • 4,7-Dichloroquinoline. PMC. [Link]

  • 3-Chloro-1H-pyrazolo[3,4-b]pyridine. Amerigo Scientific. [Link]

  • 2-Chloropyridine. National Toxicology Program. [Link]

  • Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas. PNNL. [Link]

  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [Link]

  • 5-chloro-1H-pyrazolo(3,4-c)pyridine. PubChem. [Link]

  • (PDF) 4,7-Dichloroquinoline. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of N1 vs. N2 Alkylated Pyrazolo[3,4-b]pyridines

For researchers and professionals in drug development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The regioselectivity of N-alkylation on t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The regioselectivity of N-alkylation on the pyrazole ring, however, presents a critical challenge, yielding either N1 or N2 isomers with potentially distinct pharmacological profiles. The unambiguous identification of these regioisomers is paramount for establishing structure-activity relationships (SAR) and ensuring the synthesis of the desired therapeutic agent. This guide provides an in-depth spectroscopic comparison of N1 and N2 alkylated pyrazolo[3,4-b]pyridines, offering experimental data and protocols to aid in their differentiation.

The Significance of Regioisomeric Purity in Drug Discovery

The position of the alkyl group on the pyrazole nitrogen can significantly influence the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These subtle structural differences can lead to profound variations in how the molecule interacts with its biological target, affecting its efficacy, selectivity, and metabolic stability. Consequently, the ability to selectively synthesize and analytically distinguish between N1 and N2 isomers is a cornerstone of medicinal chemistry programs targeting this scaffold.

Spectroscopic Fingerprints: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides a powerful toolkit for the structural elucidation of these isomers. Each technique offers unique insights into the electronic and steric environment of the molecule, revealing characteristic differences between the N1 and N2 alkylated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most definitive method for distinguishing between N1 and N2 alkylated pyrazolo[3,4-b]pyridines. Both ¹H and ¹³C NMR spectra exhibit predictable and reproducible differences in chemical shifts that arise from the distinct electronic environments of the two isomers.

A key diagnostic feature in ¹H NMR is the chemical shift of the protons on the pyridine and pyrazole rings. Generally, the proton signals in the N2-isomers are observed at a lower field (downfield) compared to the corresponding protons in the N1-isomers. This is attributed to the different anisotropic effects and electron density distributions in the two regioisomers.

¹³C NMR spectroscopy further corroborates the structural assignment. The chemical shifts of the carbon atoms in the pyrazole and pyridine rings are sensitive to the position of N-alkylation, providing an additional layer of confirmation.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of a Representative N1- and N2-Alkyl Pyrazolo[3,4-b]pyridine Pair

ProtonN1-Alkyl IsomerN2-Alkyl IsomerKey Differentiating Feature
H-3 ~8.10~8.40Significant downfield shift in N2-isomer
H-4 ~7.20~7.30Minor downfield shift in N2-isomer
H-5 ~8.60~8.70Minor downfield shift in N2-isomer
H-6 ~7.80~7.90Minor downfield shift in N2-isomer
Alkyl-CH₂ ~4.50~4.60Minor downfield shift in N2-isomer

Note: The exact chemical shifts are dependent on the specific substituents and the solvent used.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of a Representative N1- and N2-Alkyl Pyrazolo[3,4-b]pyridine Pair

CarbonN1-Alkyl IsomerN2-Alkyl IsomerKey Differentiating Feature
C-3 ~135~140Downfield shift in N2-isomer
C-3a ~115~120Downfield shift in N2-isomer
C-4 ~118~119Minor shift
C-5 ~150~151Minor shift
C-6 ~130~131Minor shift
C-7a ~145~148Downfield shift in N2-isomer
Alkyl-CH₂ ~50~52Minor downfield shift in N2-isomer

Note: The exact chemical shifts are dependent on the specific substituents and the solvent used.

G cluster_synthesis Regioselective Alkylation cluster_analysis Spectroscopic Analysis cluster_data Comparative Data start Pyrazolo[3,4-b]pyridine N1_alkylation Alkylation (e.g., MeI, K2CO3, DMF) N2_alkylation Alkylation (alternative conditions) N1_isomer N1-Alkyl-pyrazolo[3,4-b]pyridine N2_isomer N2-Alkyl-pyrazolo[3,4-b]pyridine NMR NMR Spectroscopy (¹H, ¹³C) UV_Vis UV-Vis Spectroscopy Fluorescence Fluorescence Spectroscopy NMR_data Distinct Chemical Shifts (N2 downfield) UV_Vis_data Shifts in λmax Fluorescence_data Differences in λem and Quantum Yield

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic structure of the N1 and N2 isomers. The position of the alkyl group influences the extent of π-conjugation and the energy of the electronic transitions.

Generally, the UV-Vis absorption spectra of both isomers are characterized by multiple bands corresponding to π-π* transitions. Subtle shifts in the absorption maxima (λmax) can often be observed between the N1 and N2 isomers, reflecting the differences in their electronic ground states.

Fluorescence spectroscopy can reveal more pronounced differences. The position of the emission maximum (λem) and the fluorescence quantum yield (ΦF) can be sensitive to the site of alkylation. These differences arise from variations in the excited-state properties and non-radiative decay pathways of the two regioisomers.

Table 3: Representative Photophysical Data for N1- and N2-Alkyl Pyrazolo[3,4-b]pyridines

ParameterN1-Alkyl IsomerN2-Alkyl Isomer
Absorption λmax (nm) 350 - 370355 - 375
Emission λmax (nm) 400 - 450410 - 460
Stokes Shift (nm) 50 - 8055 - 85
Quantum Yield (ΦF) VariableVariable

Note: These are generalized ranges and the actual values are highly dependent on the substituents and solvent.

Experimental Protocols

Synthesis of N1- and N2-Alkyl Pyrazolo[3,4-b]pyridines

The regioselectivity of the N-alkylation of pyrazolo[3,4-b]pyridines is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. Generally, alkylation with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common method.

Step-by-Step Protocol for N-Alkylation:

  • To a solution of the parent pyrazolo[3,4-b]pyridine in dry DMF, add a suitable base (e.g., K₂CO₃, NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise.

  • Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

G cluster_nmr NMR Sample Preparation cluster_uv_vis UV-Vis & Fluorescence Sample Preparation A Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Transfer to an NMR tube A->B C Acquire ¹H and ¹³C spectra B->C D Prepare a stock solution of the sample in a spectroscopic grade solvent (e.g., CH₂Cl₂, CH₃CN) E Dilute to an appropriate concentration (absorbance ~0.1-1.0) D->E F Acquire absorption and emission spectra E->F

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of the purified isomer (5-10 mg) in a suitable deuterated solvent (0.6 mL), such as CDCl₃ or DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis and Fluorescence Spectroscopy:

  • Prepare a stock solution of the purified isomer in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).

  • Dilute the stock solution to obtain a concentration that gives an absorbance in the range of 0.1-1.0 for UV-Vis measurements.

  • For fluorescence measurements, further dilute the solution to minimize inner-filter effects.

  • Record the UV-Vis absorption spectrum.

  • Record the fluorescence emission spectrum by exciting at a wavelength on the rising edge of the lowest energy absorption band.

  • Determine the fluorescence quantum yield relative to a known standard.

Conclusion

The differentiation of N1 and N2 alkylated pyrazolo[3,4-b]pyridines is a critical aspect of their development as therapeutic agents. NMR spectroscopy stands out as the most powerful and definitive tool for this purpose, with characteristic downfield shifts observed for the protons of the N2-isomer. UV-Vis and fluorescence spectroscopy provide complementary information on the electronic properties of these regioisomers. By employing the systematic synthetic and spectroscopic protocols outlined in this guide, researchers can confidently determine the regiochemistry of their N-alkylated pyrazolo[3,4-b]pyridines, paving the way for a more precise understanding of their structure-activity relationships.

References

  • Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • El-Emary, T. I. (2007). Synthesis and biological activity of some new pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 54(2), 437-444. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new pyrazolo[3,4-b]pyridine derivatives and their evaluation as antimicrobial agents. Molecules, 17(8), 9833-9844. [Link]

  • Lakshmanan, A., & Ilango, K. (2016). Synthesis, characterization and biological evaluation of some novel pyrazolo[3,4-b]pyridine derivatives. Der Pharma Chemica, 8(1), 384-390. [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1530. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

This document provides a detailed protocol for the safe handling, management, and disposal of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS No. 117007-51-9, for the parent compound).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, management, and disposal of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS No. 117007-51-9, for the parent compound). As a chlorinated heterocyclic compound with acute toxicity, its management requires a systematic approach grounded in a thorough understanding of its chemical hazards. This guide is intended for drug development professionals, researchers, and scientists who handle this or structurally similar compounds. The procedures outlined below are designed to ensure personnel safety and environmental compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the carbaldehyde derivative is not widely available, data for the parent compound, 3-Chloro-1H-pyrazolo[3,4-b]pyridine, provides a strong basis for risk assessment.[1] The addition of an aldehyde group necessitates careful handling to avoid potential sensitization and respiratory irritation.

The primary hazards associated with this class of compounds are significant. The parent compound is classified as acutely toxic if swallowed and poses a risk of serious eye damage. This dictates that all handling and disposal operations must prioritize the prevention of ingestion, inhalation, and direct contact.

Table 1: Summary of Hazard Classifications for 3-Chloro-1H-pyrazolo[3,4-b]pyridine

Hazard ClassificationGHS Hazard CodeSignal WordDescriptionSource
Acute Toxicity, OralH301DangerToxic if swallowed
Serious Eye DamageH318DangerCauses serious eye damage
Skin Corrosion/IrritationH315WarningCauses skin irritation[2][3]
Respiratory IrritationH335WarningMay cause respiratory irritation[2][3]
Storage Class6.1C-Combustible, acute toxic Cat. 3 / toxic compounds

These classifications underscore the necessity of treating this compound, its residues, and contaminated materials as hazardous waste.

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with correct handling and storage from the moment the compound enters the laboratory.

Engineering Controls and Personal Protective Equipment (PPE)

The acute toxicity and irritant nature of this compound demand robust containment measures.

  • Engineering Controls : Always handle 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][5] The work area should be equipped with an eyewash station and a safety shower.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

    • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes and solid particulates.[2]

    • Skin and Body Protection : A lab coat is essential. For tasks with a higher risk of spillage, a chemically resistant apron or suit should be considered.[5]

    • Respiratory Protection : If there is a risk of dust formation or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[4]

Storage of Waste

Store waste awaiting disposal in a manner that prevents accidental exposure or release.

  • Container : Use only compatible, tightly sealed containers clearly labeled as hazardous waste.[4][5]

  • Location : Store waste containers in a cool, dry, and well-ventilated area designated for hazardous materials, away from incompatible substances like strong oxidizing agents.[6] The storage area should be secured and locked.[7]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this material must not enter the general waste stream or sewer systems.[8][9] It must be managed by a licensed professional waste disposal service.

Step 1: Waste Collection and Segregation
  • Solid Waste : Collect any unreacted compound, contaminated spatulas, weigh boats, or paper towels in a designated, sealed, and clearly labeled hazardous waste container. Avoid generating dust during collection.[4]

  • Contaminated Solvents : If the compound is dissolved in a solvent, collect the solution in a designated chlorinated hazardous waste container. Do not mix with non-halogenated solvent waste unless permitted by your institution's waste management plan.

  • Contaminated PPE : Dispose of grossly contaminated gloves, bench liners, and other disposable items in the solid hazardous waste container.

Step 2: Containerization and Labeling
  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" and any solvents present.

  • Closure : Keep the container tightly closed except when adding waste.[7]

Step 3: Arranging Professional Disposal
  • Licensed Disposal Service : The primary and required method for disposal is to contact a licensed professional waste disposal company.[4] These companies are equipped to handle and transport hazardous materials.

  • Incineration : The recommended terminal disposal method for this type of chlorinated organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][8][10] This ensures the complete destruction of the compound and the safe management of combustion byproducts like hydrogen chloride gas and nitrogen oxides.[4]

Step 4: Decontamination of Equipment and Emptied Containers
  • Equipment : Decontaminate non-disposable equipment (e.g., glassware, stir bars) by rinsing with a suitable solvent (such as acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste. Follow this with a thorough wash using soap and water.

  • Empty Containers : The original product container is considered hazardous waste. It can be "triply rinsed" with a suitable solvent, with the rinsate collected as hazardous waste.[8] After rinsing, the container may be punctured to prevent reuse and disposed of according to your facility's procedures for decontaminated containers.[8]

Disposal Workflow and Emergency Preparedness

A clear decision-making process ensures that all waste streams are handled correctly.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway Waste Generate Waste Containing 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Assess Is the waste contaminated with the compound? Waste->Assess Solid Collect in Solid Chlorinated Waste Container Assess->Solid Yes (Solid) Liquid Collect in Liquid Chlorinated Waste Container Assess->Liquid Yes (Liquid) Decon Decontaminate if necessary, then dispose as non-hazardous or recyclable waste Assess->Decon No (e.g., outer packaging) Label Label Container: 'Hazardous Waste' + Contents Solid->Label Liquid->Label Store Store in Secure, Designated Area Label->Store Contact Contact Licensed Waste Disposal Company Store->Contact Incinerate High-Temperature Incineration with Scrubber Contact->Incinerate

Caption: Disposal workflow for 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde waste.

Emergency Procedures
  • Spills : In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5] Avoid creating dust.[4] Carefully sweep or scoop the material into a sealed container for disposal as hazardous waste.[4] Ventilate the area thoroughly.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[4]

By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, ensuring a safe working environment and responsible environmental stewardship.

References

  • Capot Chemical. (2026, February 11). MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde.
  • Thermo Fisher Scientific. (2025, December 26). 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, October). 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one - GHS Data.
  • Thermo Fisher Scientific. (2025, December 18). 3-Pyridinecarboxaldehyde - SAFETY DATA SHEET.
  • Material Safety Data Sheet. (2012, August 6). 5-chloro-2-methyl-4-isothiazolin-3-one.
  • CymitQuimica. (2024, December 19). 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine - Safety Data Sheet.
  • BASF. (2026, February 18). Safety data sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). 4-Pyridinecarboxaldehyde - SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE - Safety Data Sheet.
  • Amerigo Scientific. 3-Chloro-1H-pyrazolo[3,4-b]pyridine. (n.d.). Retrieved from Amerigo Scientific website: [Link]

  • U.S. Environmental Protection Agency. Characteristic Hazardous Waste. (n.d.).
  • Fisher Scientific. Pyrazolo[1,5-a]pyridine-3-carboxylic acid - SAFETY DATA SHEET. (n.d.).
  • Lin, S., & Carlson, R. M. (1992). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology, 26(5), 999-1005. [Link]

  • ChemSupply Australia. (n.d.). Pyridine - SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemicalBook. (2025, July 26). 6-chloro-1H-pyrazolo[3,4-b]pyridine - Safety Data Sheet.

Sources

Handling

A Researcher's Guide to Handling 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: A Proactive Safety Protocol

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle novel chemical reagents with the utmost confidence and safety. This guide provides a comprehensive, in-depth opera...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle novel chemical reagents with the utmost confidence and safety. This guide provides a comprehensive, in-depth operational plan for the safe handling of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. We move beyond a simple checklist to explain the causality behind each procedural step, grounding our recommendations in established safety principles and data from structurally related compounds.

Hazard Assessment: A "Presumed Hazardous" Approach

Cutting-edge research often involves compounds with incomplete toxicological profiles.[1][2] 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a novel reagent for which a full safety data sheet (SDS) is not yet established. In such cases, the fundamental principle of laboratory safety is to treat the substance as hazardous until proven otherwise .[2][3][4]

Our hazard assessment is therefore based on an analysis of its structural motifs and data from analogous compounds.[5][6][7]

  • Pyrazolopyridine Core: A heterocyclic aromatic system that is bioactive.

  • Chlorinated Pyridine: Halogenated aromatic compounds are often associated with skin and respiratory irritation and potential systemic toxicity.[8][9][10]

  • Aldehyde Group: Aldehydes are known irritants and potential sensitizers.[11]

Based on these features, we must assume the compound presents the following risks:

Potential Hazard Route of Exposure Rationale / Associated Hazard Statements
Acute Toxicity Ingestion, Inhalation, Skin ContactHarmful if swallowed (H302). Fatal if inhaled (H330) and skin contact has been noted for similar chloropyridines.[5][9][10]
Skin Irritation/Corrosion Skin ContactCauses skin irritation (H315).[5][6]
Serious Eye Damage/Irritation Eye ContactCauses serious eye irritation (H319).[5][6]
Respiratory Irritation InhalationMay cause respiratory irritation (H335).[5][7]

This conservative assessment dictates a stringent reliance on engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

The Primary Defense: Engineering and Administrative Controls

Before any PPE is selected, the primary methods for exposure minimization must be in place. PPE should be considered the last line of defense, not the first.[12]

  • Chemical Fume Hood: All handling of solid 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, including weighing, and the preparation of its solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is non-negotiable.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked with signage indicating the use of a potent or unknown toxicity compound.[1][2]

  • Chemical Hygiene Plan (CHP): Your institution's CHP, as mandated by OSHA (29 CFR 1910.1450), is the governing document for all laboratory chemical work.[13][14][15] All procedures described here must be incorporated into your lab-specific Standard Operating Procedures (SOPs) as part of the CHP.

Your Personal Shield: A Multi-Layered PPE Strategy

The following PPE is mandatory for all operations involving this compound. The selection criteria are based on providing a robust barrier against the presumed hazards.

Body Part Required PPE Specification and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be ANSI Z87.1-compliant and provide a full seal around the eyes to protect against splashes and fine powders.[1][2][16] Face Shield: Worn over goggles, a face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing.[12][16]
Hands Double-Gloving (Nitrile)Inner & Outer Gloves: Two pairs of nitrile gloves should be worn. Nitrile provides adequate protection against minor splashes of chlorinated solvents and aromatic compounds.[1][2] The outer glove is removed immediately upon contamination, protecting the inner glove and preventing the spread of contamination.
Body Chemical-Resistant Lab CoatA fully buttoned lab coat, preferably one with elastic cuffs, is required. This provides a barrier against incidental contact.[17]
Feet Closed-toe ShoesFully enclosed shoes made of a non-permeable material are mandatory.[16][17]

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a primary vector of exposure. A disciplined, step-by-step approach to putting on (donning) and taking off (doffing) PPE is critical.

The Donning & Doffing Workflow

The sequence is designed to ensure that clean areas are never touched with contaminated gloves and that PPE is removed in an order that minimizes exposure.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Nitrile Gloves (Over Lab Coat Cuff) Don3->Don4 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Remove Goggles / Face Shield Doff2->Doff3 Doff4 4. Remove Inner Gloves (Clean) Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Prepare for Lab Work Start->Don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Decontamination & Waste Disposal

As a halogenated organic compound, all waste associated with 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde must be segregated and disposed of according to specific protocols.[18][19][20][21][22]

  • Contaminated Solids: All used gloves, weigh boats, and contaminated paper towels must be placed in a dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[18][19][20]

  • Liquid Waste: Any solutions containing the compound must be disposed of in a labeled "Halogenated Organic Liquid Waste" container.[18][19][20][21] Never pour this waste down the drain.[19][20]

  • Work Surface Decontamination: After work is complete, the designated area within the fume hood should be wiped down with an appropriate solvent (e.g., ethanol or isopropanol) and the cleaning materials disposed of as halogenated solid waste.

G Start Waste Generated Solid Is it a solid? (Gloves, Paper, etc.) Start->Solid Check Type Liquid Is it a liquid? (Solutions, etc.) Start->Liquid Check Type SolidWaste Dispose in 'Halogenated Solid Waste' Container Solid->SolidWaste Yes LiquidWaste Dispose in 'Halogenated Liquid Waste' Container Liquid->LiquidWaste Yes Drain Pour Down Drain? Liquid->Drain No Prohibited PROHIBITED Drain->Prohibited Never

Caption: Decision workflow for waste disposal.

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, time is critical. The following procedures should be followed immediately.[1][2][8][23]

  • Skin Contact: Immediately remove all contaminated clothing.[1][2][23] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1][2] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[24]

By adhering to this comprehensive safety protocol, you build a system of proactive defense that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon the established expertise of chemical safety professionals and a logical framework designed to minimize risk when working with novel compounds.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of Tennessee, Knoxville Environmental Health & Safety. [Link]

  • Novel Chemicals With Unknown Hazards . UNC Charlotte Environmental Health and Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • OSHA Standards to Know Before Starting Your Lab . LabRepCo. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . ChemistryTalk. [Link]

  • Personal Protective Equipment (PPE) Standards . Certas Lubricant Solutions. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99% . Cole-Parmer. [Link]

  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Unknown Chemicals . Purdue University Environmental Health and Safety. [Link]

  • Research chemicals of unknown toxicity . ACS Division of Chemical Health and Safety Archives. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara Environmental Health & Safety. [Link]

  • UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]

  • Essential PPE for Spraying AgChem Trials . Trial Supplies. [Link]

  • 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde MSDS . Capot Chemical. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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